Topiramate
説明
Structure
3D Structure
特性
IUPAC Name |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADKKWYZYXHBB-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023688 | |
| Record name | Topiramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most alkaline solutions containing sodium hydroxide or sodium phosphate and having a pH of 9 to 10. It is freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol., In water, 9,800 mg/L, temp not specified | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate and benzene, White crystalline powder | |
CAS No. |
97240-79-4 | |
| Record name | Topiramate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97240-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topiramate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097240794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | topiramate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Topiramate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPIRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H73WJJ391 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
123-125 ºC, 125-126 °C, 125 - 126 °C | |
| Record name | Topiramate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TOPIRAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topiramate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Topiramate's Molecular Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topiramate is a broad-spectrum anticonvulsant drug with a complex and multifaceted mechanism of action.[1] A key component of its therapeutic efficacy is its ability to modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[2][3] This technical guide provides a comprehensive overview of the molecular interactions between this compound and GABA-A receptors, detailing its allosteric modulatory effects, subunit selectivity, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's intricate pharmacology.
Introduction: The GABA-A Receptor and this compound's Role
GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open an intrinsic chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing.[1][3] These receptors are pentameric structures composed of various subunit combinations, which dictates their pharmacological and physiological properties.[4] this compound is known to enhance the activity of GABA, thereby augmenting inhibitory neurotransmission and contributing to its anticonvulsant effects.[1][5] It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site to enhance the receptor's function.[6] This action is independent of the benzodiazepine (B76468) binding site.[7][8]
Quantitative Analysis of this compound's Interaction with GABA-A Receptors
The following tables summarize key quantitative data from various studies investigating the effects of this compound on GABA-A receptors.
Table 1: this compound Concentration and Effect on GABA-Evoked Currents
| This compound Concentration | GABA Concentration | Preparation | Effect | Reference |
| 10 µM | 10 µM | Murine Cerebellar Granule Neurons | Enhanced GABA-stimulated Cl- influx | [9] |
| 30 µM & 100 µM | 1 µM | Primary Cultures of Mouse Cortical Neurons | Enhanced GABA-evoked currents | [8] |
| 0.3-10 µM | N/A | Rat Basolateral Amygdala Pyramidal Neurons | Increased amplitude of evoked, spontaneous, and miniature IPSCs | [10][11] |
| 20 µM & 100 µM | N/A | Rat Hippocampal Slices | Reversibly reduced GABA-A-mediated depolarizing responses | [12] |
Table 2: Subunit-Dependent Modulation of GABA-A Receptors by this compound
| Receptor Subunit Composition | This compound Effect | Experimental System | Key Findings | Reference |
| α1β2γ2S, α2β2γ2S | Inhibition of GABA-evoked Cl- currents | Xenopus Oocytes | This compound reversibly inhibited currents and reduced desensitization in α1β2γ2S. | [7] |
| α6β2γ2S | Potentiation of GABA-evoked Cl- currents | Xenopus Oocytes | This compound increased the desensitization rate. | [7] |
| α4β2γ2S | No effect | Xenopus Oocytes | - | [7] |
| Receptors containing β2 or β3 subunits | Potentiation and direct activation | Xenopus Oocytes | TPM's direct activation was most effective on α4β3γ2S subunits, activating ~74% of the peak GABA-current. | [13] |
| Receptors containing β1 subunits | Enhancement or inhibition (α subunit dependent) | Xenopus Oocytes | The effect of this compound is dependent on the co-expressed alpha subunit. | [13] |
| β1-homomers | Inhibition | Xenopus Oocytes | This compound inhibited spontaneously opening channels. | [14] |
| β3-homomers | Activation | Xenopus Oocytes | This compound activated spontaneously opening channels. | [14] |
Experimental Protocols
The understanding of this compound's action on GABA-A receptors has been built upon several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the properties of specific GABA-A receptor subunit combinations.
-
Objective: To characterize the effect of this compound on GABA-A receptors with defined subunit compositions.
-
Methodology:
-
cRNA Preparation: Synthesize cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).
-
Oocyte Injection: Inject the cRNA mixture into Xenopus laevis oocytes to induce receptor expression on the cell membrane.
-
Electrophysiological Recording: After an incubation period (typically 1-7 days), place the oocyte in a recording chamber perfused with a buffered solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Drug Application: Apply GABA to elicit a baseline current response. Co-apply this compound with GABA to observe its modulatory effects. A range of concentrations for both GABA and this compound are typically tested to determine dose-response relationships.[13][14]
-
Data Analysis: Measure the peak amplitude and kinetics (e.g., activation, desensitization) of the GABA-evoked currents in the presence and absence of this compound.
-
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This method allows for the study of this compound's effects on native GABA-A receptors in a neuronal context.
-
Objective: To investigate the modulation of GABA-evoked currents by this compound in mammalian neurons.
-
Methodology:
-
Cell Culture: Prepare primary cultures of neurons (e.g., from murine cerebral cortex or hippocampus).[8][9]
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with an internal solution mimicking the intracellular ionic composition.
-
Recording: Establish a high-resistance seal between the micropipette and the membrane of a single neuron. Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.
-
Drug Application: Use a rapid perfusion system to apply GABA and this compound to the recorded neuron.[15]
-
Data Analysis: Record the whole-cell chloride currents evoked by GABA in the presence and absence of this compound. Analyze changes in current amplitude, kinetics, and reversal potential.[8][9]
-
Chloride Flux Assays
These assays provide a measure of GABA-A receptor function by quantifying the influx of chloride ions.
-
Objective: To determine the effect of this compound on GABA-stimulated chloride influx into neurons.
-
Methodology:
-
Cell Preparation: Use cultured neurons, such as cerebellar granule neurons.[9]
-
Fluorescent Probe Loading: Load the cells with a chloride-sensitive fluorescent probe, such as N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE). The fluorescence of this probe is quenched by chloride ions.
-
Stimulation: Stimulate the cells with GABA in the presence or absence of this compound.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorometer. A decrease in fluorescence indicates an influx of chloride.
-
Data Analysis: Quantify the rate and extent of chloride influx to assess the modulatory effect of this compound.[9]
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows involved in understanding this compound's action on GABA-A receptors.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Regulation of allosteric modulation of GABAa receptor function: interaction between recombininant GABAa receptors and the novel anticonvulsant drug this compound. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces excitability in the basolateral amygdala by selectively inhibiting GluK1 (GluR5) kainate receptors on interneurons and positively modulating GABAA receptors on principal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two new actions of this compound: inhibition of depolarizing GABA(A)-mediated responses and activation of a potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subunit selectivity of this compound modulation of heteromeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
In Vitro Neuroprotective Properties of Topiramate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the neuroprotective properties of the antiepileptic drug Topiramate (TPM) as demonstrated in in vitro studies. It consolidates key findings on its mechanisms of action, presents quantitative data from various experimental models, and offers detailed protocols for replicating pivotal experiments. This document is intended to serve as a comprehensive resource for researchers investigating novel neuroprotective strategies.
Core Mechanisms of this compound Neuroprotection
In vitro research has elucidated a multi-faceted mechanism of action for this compound's neuroprotective effects. These actions converge to reduce neuronal hyperexcitability, mitigate excitotoxicity, and enhance cellular resilience. The primary mechanisms include:
-
Modulation of Voltage-Gated Ion Channels: this compound is known to inhibit voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing of neurons that contributes to excitotoxic damage[1]. It also has an inhibitory effect on L-type voltage-gated calcium channels, reducing calcium influx that can trigger cell death pathways[1][2].
-
Enhancement of GABAergic Inhibition: The drug potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors. This action increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decrease in excitability[1].
-
Antagonism of Glutamate (B1630785) Receptors: this compound negatively modulates the AMPA and kainate subtypes of ionotropic glutamate receptors[1][3]. By blocking these receptors, it reduces the excitatory postsynaptic currents initiated by glutamate, a key mediator of excitotoxicity in numerous neurological conditions[4].
-
Mitochondrial Stabilization: A crucial aspect of this compound's neuroprotective profile is its ability to stabilize mitochondrial function. It has been shown to inhibit mitochondrial calcium transport, which in turn stabilizes the mitochondrial membrane potential. This renders neurons more resistant to the high cytosolic calcium concentrations that occur during ischemic and excitotoxic insults[5]. This effect is comparable to that of cyclosporin (B1163) A, an inhibitor of the mitochondrial permeability transition pore.
-
Activation of Pro-Survival Signaling Pathways: this compound has been demonstrated to protect against glutamate-induced neuronal injury by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)-dependent Extracellular signal-regulated kinase (ERK) pathway. This signaling cascade promotes the expression of anti-apoptotic proteins, such as Bcl-2, enhancing neuronal survival[6].
Quantitative Data on Neuroprotective Efficacy
The following tables summarize quantitative findings from in vitro studies, illustrating the dose-dependent neuroprotective effects of this compound in various models of neuronal injury.
Table 1: Effect of this compound on Neuronal Viability in a Glutamate Excitotoxicity Model
| This compound Concentration (µM) | Neuronal Injury Model | Cell Type | Assay | Outcome | Reference |
| 1 - 100 | 125µM Glutamate for 20 min | Primary Hippocampal Neurons | MTT Assay | Dose-dependent increase in cell viability | [6] |
| 10 | 125µM Glutamate for 20 min | Primary Hippocampal Neurons | Hoechst 33342 Staining | Significant reduction in apoptotic nuclei | [6] |
| >1 | Excitotoxin-induced injury | Rat Retinal Neurons | Cell Death Assay | Marked reduction in neuronal cell death | [7] |
Table 2: Modulation of Molecular Markers by this compound in a Glutamate Excitotoxicity Model
| This compound Concentration (µM) | Molecular Target | Effect | Assay | Reference |
| 10 | BDNF Expression | Prevents glutamate-induced downregulation | Western Blot | [6] |
| 10 | TrkB Phosphorylation | Prevents glutamate-induced downregulation | Western Blot | [6] |
| 10 | ERK Phosphorylation | Significantly increases phosphorylation (activation) | Western Blot | [6] |
| 10 | Bcl-2 Expression | Remarkably increases protein level | Western Blot | [6] |
| 100 | Mitochondrial Ca2+ Transport | Significantly lowers fluorescence changes in response to external calcium, indicating inhibition | Rhodamine-123 Staining | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate study replication and further investigation.
Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons
This protocol describes the establishment of an in vitro model of glutamate excitotoxicity and the assessment of this compound's neuroprotective effect using the MTT assay.
Materials:
-
Primary hippocampal neurons cultured for 7-10 days
-
Neurobasal medium with B27 supplement
-
Glutamate (L-glutamic acid)
-
This compound (TPM)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Plating: Seed primary hippocampal neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
This compound Pre-treatment: Prepare solutions of this compound in culture medium at desired concentrations (e.g., 1, 10, 50, 100 µM). Replace the existing medium with the TPM-containing medium and incubate for 10 minutes at 37°C.
-
Glutamate Challenge: Prepare a 125 µM glutamate solution in culture medium. After the TPM pre-treatment, expose the neurons to the glutamate solution for 20 minutes at 37°C[6].
-
Wash and Recovery: After the 20-minute incubation, gently wash the cells twice with pre-warmed, glutamate-free culture medium.
-
Incubation: Add fresh culture medium and return the plate to the incubator for 24 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Western Blot Analysis of BDNF/TrkB/ERK Pathway Proteins
This protocol details the procedure for quantifying changes in key signaling proteins following this compound treatment in the excitotoxicity model.
Materials:
-
Cells cultured and treated as described in Protocol 3.1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BDNF, anti-phospho-TrkB, anti-TrkB, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level (e.g., p-ERK to total ERK).
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's neuroprotective action and a typical experimental workflow.
Caption: this compound's antagonism of excitotoxicity.
Caption: BDNF/TrkB/ERK pro-survival signaling pathway.
Caption: In vitro neuroprotection experimental workflow.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound modulation of kainate-induced calcium currents is inversely related to channel phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Treatment Is Neuroprotective and Reduces Oligodendrocyte Loss after Cervical Spinal Cord Injury | PLOS One [journals.plos.org]
- 5. This compound protects against glutamate excitotoxicity via activating BDNF/TrkB-dependent ERK pathway in rodent hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. The mechanism of neuroprotection by this compound in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Topiramate's Action on Voltage-Gated Sodium Channels in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate is an established antiepileptic drug with a multifactorial mechanism of action, a key component of which is the modulation of voltage-gated sodium channels.[1][2] This modulation contributes to the suppression of sustained repetitive neuronal firing and the stabilization of neuronal membranes, which are crucial in controlling seizure activity.[3][4][5] This technical guide provides an in-depth overview of this compound's effects on voltage-gated sodium channels in neuronal cultures, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows. The information is compiled from a range of electrophysiological studies to serve as a comprehensive resource for professionals in neuroscience research and drug development.
Data Presentation: Quantitative Effects of this compound on Sodium Channels
The following tables summarize the quantitative data on the effects of this compound on both transient and persistent voltage-gated sodium currents in various neuronal preparations.
Table 1: this compound's Effect on Transient Sodium Currents (INaT)
| Neuronal Preparation | Effect | Concentration | Quantitative Value | Reference |
| Rat Cerebellar Granule Cells | Dose-dependent reduction of INaT | 10-1000 µM | IC50: 48.9 µM | [6][7] |
| Rat Cerebellar Granule Cells | Hyperpolarizing shift in steady-state inactivation | Not specified | Midpoint shift from -46.9 mV to -56.5 mV | [6] |
| Dissociated Rat Sensorimotor Cortex Neurons | Hyperpolarizing shift in steady-state inactivation | 100 µM | Significant shift in the hyperpolarized direction | [3][8] |
| HEK293 Cells (expressing Nav1.3) | Shift in steady-state inactivation | Not specified | EC50: 3.2 ± 1.8 µM | [9] |
Table 2: this compound's Effect on Persistent Sodium Currents (INaP)
| Neuronal Preparation | Effect | Concentration | Quantitative Value | Reference |
| Dissociated Neocortical Neurons | Inhibition of INaP | 25-30 µM | ~20% inhibition | [10] |
| HEK293 Cells (expressing Nav1.3) | Partial block of INaP | Not specified | EC50: 61 ± 37 nM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on voltage-gated sodium channels.
Neuronal Culture Preparation
a) Dissociated Cortical Neuron Culture (Mouse/Rat):
-
Dissection: Isolate cerebral cortices from embryonic (E15.5-E18) or early postnatal (P0-P3) rodents in ice-cold Hank's Balanced Salt Solution with glucose (HBSS-G).[3]
-
Meninges Removal: Carefully remove the meninges from the cortical tissue.
-
Enzymatic Digestion: Incubate the tissue in a solution of 0.25% Trypsin-EDTA or Papain (20 U/mL) with DNase I (100 U/mL) for 20-30 minutes at 37°C.
-
Dissociation: Gently triturate the digested tissue using fire-polished Pasteur pipettes of decreasing bore size to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto Poly-D-Lysine coated glass coverslips or culture dishes in Neurobasal Medium supplemented with B27 and GlutaMAX.
-
Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2, exchanging half of the medium every 3-4 days.
b) Cerebellar Granule Cell Culture (Rat):
-
Dissection: Dissect cerebella from postnatal day 7-8 Wistar rats.
-
Dissociation: Mechanically and enzymatically dissociate the tissue to obtain a suspension of granule cells.
-
Plating: Plate the cells on poly-L-lysine-coated coverslips.
-
Culture Medium: Maintain the cells in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, and 2 mM L-glutamine.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for recording ion channel activity from individual neurons.
a) Solutions:
-
Extracellular Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 20 glucose. The solution should be bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Intracellular (Pipette) Solution (for Sodium Current Recording): To isolate sodium currents, potassium currents are typically blocked. A representative solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.3 with CsOH.
b) Recording Procedure:
-
Pipette Fabrication: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Cell Visualization: Place the coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Gigaseal Formation: Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving electrical and diffusional access to the cell's interior.
-
Data Acquisition: Record membrane currents using a patch-clamp amplifier and digitizer. Data is acquired and analyzed using specialized software.
c) Voltage-Clamp Protocols:
-
To Measure Transient Sodium Currents (INaT):
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all sodium channels are in a closed, ready-to-activate state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the inward sodium current.
-
-
To Measure Steady-State Inactivation:
-
Hold the neuron at various conditioning pre-pulse potentials (e.g., from -120 mV to -20 mV) for a duration sufficient to allow channels to enter the inactivated state (e.g., 500 ms).
-
Immediately following the pre-pulse, apply a test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.
-
-
To Measure Persistent Sodium Currents (INaP):
-
Apply a slow voltage ramp (e.g., from -70 mV to +10 mV over 800 ms). This slow depolarization inactivates the transient current, allowing for the isolation of the smaller, non-inactivating persistent current.[10]
-
d) Drug Application:
-
This compound is typically dissolved in the extracellular solution and applied to the recorded neuron via a perfusion system.
-
Record baseline currents in control solution before switching to the this compound-containing solution and again after washout to confirm the reversibility of the effect.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: General workflow for studying this compound's effects.
Caption: Workflow for determining steady-state inactivation.
Signaling Pathways and Molecular Mechanisms
This compound's interaction with voltage-gated sodium channels appears to be state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[10] This mechanism is more effective at therapeutic concentrations when neurons are depolarized, a condition that occurs during high-frequency firing characteristic of seizures.
Furthermore, the phosphorylation state of the sodium channel can influence this compound's efficacy. Activation of Protein Kinase C (PKC) can modulate the effect of this compound on the transient sodium current.[3][8] Specifically, pre-treatment of neurons with a PKC activator was found to significantly decrease the hyperpolarizing shift in the steady-state inactivation curve induced by this compound.[3] This suggests that intracellular signaling pathways can alter the pharmacological action of this compound on its target ion channels.
Caption: Modulation of this compound's action by PKC.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Culture of Mouse Cortical Neurons [protocols.io]
- 4. Carbamazepine and this compound modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. worthington-biochem.com [worthington-biochem.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by this compound of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axolbio.com [axolbio.com]
- 10. scispace.com [scispace.com]
The Role of Topiramate in Modulating Glutamatergic Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topiramate is a broad-spectrum anticonvulsant agent with a multifaceted mechanism of action that extends beyond its traditional role in epilepsy treatment. A significant component of its therapeutic efficacy is attributed to its modulation of glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system. This technical guide provides a comprehensive overview of the core mechanisms by which this compound interacts with and alters glutamatergic signaling. It delves into its effects on glutamate (B1630785) receptors, particularly AMPA and kainate subtypes, and its influence on extracellular glutamate levels. This document synthesizes quantitative data from various studies, details key experimental protocols for investigating these interactions, and provides visual representations of the underlying pathways and experimental workflows.
Introduction to Glutamatergic Neurotransmission and this compound
Glutamate is the principal excitatory neurotransmitter in the mammalian brain, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamatergic activity can lead to excitotoxicity and has been implicated in the pathophysiology of numerous neurological disorders, including epilepsy and migraine. Glutamate exerts its effects through ionotropic receptors (AMPA, NMDA, and kainate receptors) and metabotropic receptors.
This compound is a sulfamate-substituted monosaccharide that has demonstrated efficacy in a range of neurological and psychiatric conditions. Its therapeutic effects are mediated through several mechanisms, including the blockade of voltage-gated sodium channels, enhancement of GABAergic activity, and, critically, the modulation of glutamatergic neurotransmission.[1][2] This guide will focus on the latter, providing a detailed examination of this compound's interaction with the glutamatergic system.
This compound's Impact on Glutamate Receptors
This compound primarily exerts its influence on the ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
Antagonism of Kainate Receptors
A key mechanism of this compound's action is its antagonism of kainate receptors, with a notable selectivity for those containing the GluK1 (formerly GluR5) subunit.[3][4] This interaction is believed to be a significant contributor to its anticonvulsant properties.[3] Studies have shown that this compound can selectively inhibit synaptic currents mediated by GluK1-containing kainate receptors at clinically relevant concentrations.[4]
Modulation of AMPA Receptors
This compound's effect on AMPA receptors is more complex and appears to be less direct than its action on kainate receptors. Evidence suggests that this compound's inhibitory effect on AMPA receptors is modest and may be dependent on the phosphorylation state of the receptor.[5][6] this compound has been shown to reduce the phosphorylation of the GluA1 (formerly GluR1) subunit of AMPA receptors, and it is hypothesized that this compound binds preferentially to the dephosphorylated state of the receptor, thereby exerting an allosteric modulatory effect.[5][6] This interaction leads to a reduction in AMPA-induced calcium transients.[5]
Effect of this compound on Extracellular Glutamate Levels
In addition to its direct effects on glutamate receptors, this compound has been shown to reduce elevated extracellular levels of glutamate in the brain. In vivo microdialysis studies in spontaneously epileptic rats have demonstrated that systemically administered this compound can significantly decrease the abnormally high basal concentrations of glutamate and aspartate in the hippocampus.[7] This reduction in excitatory amino acid levels likely contributes to its overall anticonvulsant and neuroprotective effects.
Quantitative Data on this compound's Interaction with Glutamatergic System Components
The following tables summarize the available quantitative data on the inhibitory effects of this compound on key components of the glutamatergic and neuronal excitability systems.
Table 1: Inhibitory Concentrations (IC50) of this compound on Ion Channels and Receptors
| Target | IC50 | Species/Tissue | Experimental Method | Reference(s) |
| Kainate Receptor (GluK1/GluR5) | ~0.5 µM | Rat basolateral amygdala neurons | Whole-cell voltage-clamp | [3][4] |
| 1.6 µM (Phase I block) | Cultured rat hippocampal neurons | Perforated-patch whole-cell voltage-clamp | [8] | |
| 4.8 µM (Phase II block) | Cultured rat hippocampal neurons | Perforated-patch whole-cell voltage-clamp | [8] | |
| Voltage-gated Sodium Channels (Nav) | 48.9 µM | Rat cerebellar granule cells | Whole-cell voltage-clamp | [9] |
| AMPA Receptor | No specific IC50 reported; effects are modest and state-dependent | Various | Electrophysiology | [4] |
Table 2: Effects of this compound on Extracellular Glutamate Levels
| Brain Region | Animal Model | This compound Dose | Effect on Glutamate Levels | Reference(s) |
| Hippocampus | Spontaneously Epileptic Rats (SER) | 40 mg/kg i.p. | Significant (P < 0.05) reduction | [7] |
| Hippocampus | Normal Wistar Rats | 40 mg/kg i.p. | No significant effect | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in modulating glutamatergic neurotransmission.
Whole-Cell Voltage-Clamp Electrophysiology for Measuring AMPA/Kainate Receptor Currents
This protocol is designed to measure the effect of this compound on AMPA and kainate receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 10 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Pipette Solution: 140 mM Cs-gluconate, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, and 0.1 mM Na-GTP, pH adjusted to 7.3 with CsOH.
-
Agonists: AMPA, Kainate
-
Antagonists/Blockers: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and AP5 to block NMDA receptors.
-
This compound Stock Solution: Dissolved in DMSO and then diluted in the external solution to the desired final concentrations.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Prepare brain slices (e.g., coronal slices of the hippocampus or amygdala) from a rodent model (e.g., Sprague-Dawley rat).
-
Place the slice in the recording chamber and continuously perfuse with oxygenated ACSF.
-
Visually identify a neuron for recording using a microscope with DIC optics.
-
Approach the neuron with a glass micropipette filled with the internal solution and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply the agonist (AMPA or kainate) via the perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply this compound with the agonist and record the change in the current amplitude and kinetics.
-
Perform a washout with the agonist alone to observe any reversal of the effect.
-
Analyze the data to determine the percentage of inhibition and, if a range of concentrations is used, to calculate the IC50 value.
In Vivo Microdialysis for Measuring Extracellular Glutamate
This protocol outlines the procedure for measuring changes in extracellular glutamate levels in a specific brain region of a freely moving animal following this compound administration.
Materials:
-
Animal Model: Spontaneously Epileptic Rat (SER) or Sprague-Dawley rat.
-
Microdialysis Probe: Concentric or linear probe with a semi-permeable membrane.
-
Surgical Instruments: Stereotaxic frame, drill, and other necessary surgical tools.
-
Perfusion Solution (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4.
-
This compound Solution: For intraperitoneal (i.p.) injection.
-
Analytical System: High-performance liquid chromatography (HPLC) with fluorescence detection for glutamate quantification.
-
Fraction Collector: To collect dialysate samples at regular intervals.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of extracellular glutamate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for several hours post-injection.
-
Analyze the glutamate concentration in each sample using HPLC.
-
Express the post-injection glutamate levels as a percentage of the baseline levels.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and the logical flow of this compound's action on glutamatergic neurotransmission.
Conclusion
This compound's modulation of glutamatergic neurotransmission is a cornerstone of its therapeutic efficacy. Through a combination of direct antagonism of kainate receptors, state-dependent modulation of AMPA receptors, and a reduction in extracellular glutamate levels, this compound effectively dampens excessive excitatory signaling in the brain. This in-depth technical guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols. A thorough understanding of these interactions is crucial for researchers and drug development professionals seeking to leverage and refine glutamatergic modulation for the treatment of a wide array of neurological and psychiatric disorders. Further research into the subunit-specific effects of this compound on AMPA and kainate receptors will undoubtedly provide a more nuanced understanding of its complex pharmacological profile and may pave the way for the development of more targeted and effective therapeutics.
References
- 1. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by this compound in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces AMPA-induced Ca(2+) transients and inhibits GluR1 subunit phosphorylation in astrocytes from primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulation of kainate-induced calcium currents is inversely related to channel phosphorylation level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces abnormally high extracellular levels of glutamate and aspartate in the hippocampus of spontaneously epileptic rats (SER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of agonist concentration on AMPA and kainate channels in CA1 pyramidal cells in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Kainate receptor GluK1 antagonist | Hello Bio [hellobio.com]
The Inhibition of Carbonic Anhydrase by Topiramate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the carbonic anhydrase (CA) inhibition activity of the antiepileptic and migraine prophylactic drug, topiramate. It provides a comprehensive summary of its inhibitory effects on various CA isoforms, details the experimental protocols used to ascertain these activities, and visualizes the underlying mechanisms and workflows.
Quantitative Analysis of this compound's Carbonic Anhydrase Inhibition
This compound exhibits inhibitory activity against several carbonic anhydrase isoforms, with a notable preference for certain isoforms over others. The inhibition constant (Ki) is a measure of the inhibitor's potency; a smaller Ki value indicates a more potent inhibitor. The following tables summarize the Ki values of this compound against various human, rat, and mouse carbonic anhydrase isoforms, as determined by different experimental assays.
Table 1: Inhibition Constants (Ki) of this compound against Human Carbonic Anhydrase (hCA) Isoforms
| Isoform | Ki (μM) | Assay Method | Reference |
| hCA I | 91 - 100 | CO2 Hydration / 4-Nitrophenylacetate Hydrolysis | [1][2] |
| hCA II | 0.49 - 7 | CO2 Hydration / 4-Nitrophenylacetate Hydrolysis | [1][2] |
| hCA IV | 10 | 18O Mass Spectrometry / pH Shift | [2] |
| hCA VI | >100 | 18O Mass Spectrometry / pH Shift | [2] |
Table 2: Inhibition Constants (Ki) of this compound against Rat Carbonic Anhydrase (rCA) Isoforms
| Isoform | Ki (μM) | Assay Method | Reference |
| rCA I | ~180 | 18O Mass Spectrometry / pH Shift | [2] |
| rCA II | 0.1 - 1 | 18O Mass Spectrometry / pH Shift | [2] |
| rCA III | >100 | 18O Mass Spectrometry / pH Shift | [2] |
| rCA IV | 0.2 - 10 | 18O Mass Spectrometry / pH Shift | [2] |
| rCA V | 18 | 18O Mass Spectrometry / pH Shift | [2] |
Table 3: Inhibition Constants (Ki) of this compound against Mouse Carbonic Anhydrase (mCA) Isoforms
| Isoform | Ki (μM) | Assay Method | Reference |
| mCA II | 1 - 20 | 18O Mass Spectrometry / pH Shift | [2] |
| mCA IV | 1 - 20 | 18O Mass Spectrometry / pH Shift | [2] |
Experimental Protocols
The determination of carbonic anhydrase inhibition by this compound is primarily achieved through two key experimental assays: the stopped-flow CO2 hydration assay and the 4-nitrophenylacetate (4-NPA) hydrolysis assay.
Stopped-Flow CO2 Hydration Assay
This is a direct method for measuring the catalytic activity of carbonic anhydrase on its natural substrate, carbon dioxide. The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton.
Principle: The hydration of CO2 is a reversible reaction: CO2 + H2O ⇌ H2CO3 ⇌ H+ + HCO3-. In the presence of a pH indicator, the production of protons leads to a color change that can be monitored spectrophotometrically in real-time using a stopped-flow instrument. The rate of this reaction is measured in the absence and presence of the inhibitor (this compound) to determine the inhibition constant.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified carbonic anhydrase isoenzyme.
-
This compound solution of varying concentrations.
-
CO2-saturated water (prepared by bubbling CO2 gas through deionized water at 0°C).
-
Reaction buffer (e.g., 20 mM Tris-H2SO4, pH 8.3) containing a pH indicator (e.g., 100 µM phenol (B47542) red).
-
-
Instrumentation:
-
A stopped-flow spectrophotometer equipped with a temperature-controlled cell.
-
-
Procedure:
-
The enzyme solution and the CO2-saturated water are rapidly mixed in the stopped-flow instrument at a controlled temperature (typically 0-4°C to minimize the uncatalyzed reaction rate).
-
The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The experiment is repeated with different concentrations of this compound to generate an inhibition curve.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate inhibition models.
-
4-Nitrophenylacetate (4-NPA) Hydrolysis Assay
This is a colorimetric assay that utilizes an artificial substrate, 4-nitrophenylacetate, which is hydrolyzed by some carbonic anhydrase isoforms.
Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (B140041), a yellow-colored product that absorbs light at 400-405 nm. The rate of formation of 4-nitrophenol is measured spectrophotometrically.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified carbonic anhydrase isoenzyme.
-
This compound solution of varying concentrations.
-
4-Nitrophenylacetate (4-NPA) solution (substrate).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
-
Instrumentation:
-
A microplate reader or a spectrophotometer.
-
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of the 4-NPA substrate.
-
The increase in absorbance at 400-405 nm is monitored over time at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The Ki value is determined by analyzing the effect of different inhibitor concentrations on the reaction rate, often using a Lineweaver-Burk or Dixon plot.
-
Visualizing the Mechanisms and Workflows
Proposed Mechanism of this compound-Induced Metabolic Acidosis
This compound's inhibition of carbonic anhydrase, particularly in the renal tubules, is a key mechanism underlying its potential to cause metabolic acidosis.[1][3] The following diagram illustrates this proposed pathway.
Caption: this compound inhibits renal carbonic anhydrase, leading to metabolic acidosis.
Experimental Workflow for Determining Carbonic Anhydrase Inhibition
The general workflow for assessing the inhibitory activity of a compound like this compound against carbonic anhydrase is a multi-step process, from sample preparation to data analysis.
Caption: General workflow for determining carbonic anhydrase inhibition constants.
This compound Binding to the Carbonic Anhydrase II Active Site
X-ray crystallography studies have revealed how this compound binds to the active site of carbonic anhydrase II.[3] The sulfamate (B1201201) moiety of this compound is crucial for its inhibitory activity, interacting with the zinc ion at the core of the active site.
Caption: Schematic of this compound's interaction with the CA II active site.
References
A Deep Dive into Topiramate Pharmacokinetics: A Technical Guide to Immediate-Release, Extended-Release, and Sprinkle Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetics and bioavailability of different oral formulations of topiramate, a widely used antiepileptic drug. We delve into the comparative profiles of immediate-release (IR) tablets, extended-release (ER) capsules, and the sprinkle formulation, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and metabolic pathways. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and clinical drug development.
Comparative Pharmacokinetic Profiles of this compound Formulations
The pharmacokinetic profile of this compound is characterized by rapid absorption and linear kinetics.[1] However, the formulation significantly influences the rate of drug absorption and subsequent plasma concentration-time profile. Extended-release formulations have been developed to reduce the dosing frequency and minimize fluctuations in plasma concentrations, which may, in turn, reduce concentration-dependent side effects.[2] The sprinkle formulation offers an alternative for patients who have difficulty swallowing tablets.[3]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for immediate-release, extended-release, and sprinkle formulations of this compound, derived from various bioequivalence and pharmacokinetic studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Reference |
| Immediate-Release | ||||||
| Generic | 50 | 849 ± 247 | - | 34,300 ± 8100 (AUC0-t) | 25.22 ± 10.22 | [4] |
| Brand (Topamax®) | 50 | 946 ± 308 | - | 35,900 ± 7800 (AUC0-t) | 26.10 ± 9.58 | [4] |
| Immediate-Release | 400 | - | ~2 | - | ~21 | [1] |
| Extended-Release | ||||||
| USL255 (Qudexy XR®) | 200 | Lower than IR | ~20 | Bioequivalent to IR | 56.6 - 94.6 | [5][6] |
| Trokendi XR® | 200 | Lower than IR | Longer than IR | Bioequivalent to IR | - | [5] |
| Sprinkle Capsule | ||||||
| Topamax® Sprinkle | 400 | - | ~2 | Bioequivalent to IR tablet | ~21 | [1] |
Table 2: Steady-State Pharmacokinetic Parameters of Immediate-Release vs. Extended-Release this compound (200 mg/day)
| Parameter | Immediate-Release (100 mg BID) | Extended-Release (USL255, 200 mg QD) | Key Findings | Reference |
| AUC0-24 | Bioequivalent | Bioequivalent | Equivalent plasma exposure | [2] |
| Cmax | Higher | Significantly Lower | Reduced peak concentration with ER | [2] |
| Cmin | Lower | Significantly Higher | Higher trough concentration with ER | [2] |
| Tmax | ~2 hours | Longer than IR | Delayed time to peak with ER | [5] |
| Peak-to-Trough Fluctuation | Higher | 26% lower than IR | Reduced fluctuations with ER | [2][5] |
Experimental Protocols for Pharmacokinetic Assessment
The evaluation of this compound's pharmacokinetics and the bioequivalence of its different formulations are typically assessed through randomized, crossover-design studies in healthy volunteers.
Bioequivalence Study Design
A standard bioequivalence study for this compound formulations follows a well-defined protocol to compare the rate and extent of absorption between a test and a reference product.
Inclusion Criteria for Study Participants:
-
Healthy adult male or non-pregnant, non-lactating female volunteers.[7][8]
-
Age typically between 18 and 55 years.[8]
-
Body Mass Index (BMI) within a normal range (e.g., 19-30 kg/m ²).[8]
-
Normal findings on medical history, physical examination, and clinical laboratory tests.[7]
Exclusion Criteria for Study Participants:
-
History of significant medical conditions.[8]
-
Known hypersensitivity to this compound.
-
Use of any medication that could interfere with the study drug's pharmacokinetics.
-
Recent participation in another clinical trial.[9]
-
History of alcohol or drug abuse.
Study Procedure:
-
Randomization and Dosing: Subjects are randomly assigned to a treatment sequence, receiving either the test or reference formulation in the first period.[7] Dosing is typically administered after an overnight fast.[7]
-
Washout Period: A washout period of at least 14 to 21 days separates the treatment periods to ensure complete elimination of the drug from the body.[4]
-
Crossover: In the second period, subjects receive the alternate formulation.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For an immediate-release formulation, sampling might occur at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[5] For extended-release formulations, the sampling schedule is prolonged to capture the extended absorption phase.[5]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound are determined, and key pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.
Bioequivalence Assessment: The formulations are considered bioequivalent if the 90% confidence intervals (CIs) for the ratio of the geometric means of Cmax and AUC for the test and reference products fall within the predetermined range of 80% to 125%.[10]
Food-Effect Studies
To assess the impact of food on the bioavailability of a this compound formulation, a randomized, crossover study is conducted comparing drug administration under fasting and fed conditions.[11] A standardized high-fat meal is typically given to subjects in the fed condition before drug administration.[11] While food does not significantly affect the overall bioavailability of immediate-release this compound, it can delay the time to reach peak plasma concentration.[12][13] Similarly, the bioavailability of the extended-release formulation USL255 is not affected by food, although Tmax may be slightly delayed.[11]
Analytical Methodology: LC-MS/MS
The quantification of this compound in plasma samples is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and specificity.[14][15]
Sample Preparation:
-
A simple liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound and an internal standard (e.g., a deuterated analog of this compound) from the plasma matrix.[14][15]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase HPLC is commonly employed for separation.[16]
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[14]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical bioequivalence study workflow and the metabolic pathway of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparative steady-state pharmacokinetic evaluation of immediate-release this compound and USL255, a once-daily extended-release this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. USL255 extended-release this compound: Dose-proportional pharmacokinetics and tolerability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioequivalence of single 100-mg doses of two oral formulations of this compound: an open-label, randomized-sequence, two-period crossover study in healthy adult male Mexican volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Pharmacokinetic-Equivalence-Between-Immediate-Release-Topiramate-and-USL255--A-Novel-Extended-Release-Formulation-of-Topiramate [aesnet.org]
- 11. The-Effect-of-Food-on-the-Bioavailability-of-USL255--A-Novel-Extended-Release-Formulation-of-Topiramate [aesnet.org]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Single-dose pharmacokinetics and effect of food on the bioavailability of this compound, a novel antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of plasma this compound concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. ijprajournal.com [ijprajournal.com]
Topiramate's Impact on Neuronal Excitability in Hippocampal Slices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which topiramate (TPM) modulates neuronal excitability in hippocampal slices. Drawing upon key electrophysiological and neurochemical studies, this document outlines the multifaceted actions of this compound, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound reduces neuronal excitability through a combination of effects on voltage-gated ion channels and ligand-gated receptors. Its primary mechanisms in the hippocampus include the modulation of:
-
Voltage-Gated Sodium Channels: this compound imposes a use-dependent block on voltage-gated sodium channels, which contributes to the stabilization of neuronal membranes and prevents the rapid, repetitive firing of action potentials that can lead to seizures.[1][2][3][4][5] This action is particularly effective at higher stimulation frequencies.[2][6]
-
High-Voltage-Activated Calcium Channels: The drug has been shown to inhibit L-type and R-type high-voltage-activated calcium channels.[1][3][7][8][9] The reduction of L-type calcium currents is crucial in controlling dendritic excitability.[7]
-
GABA-A Receptors: this compound enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[1][3][4] This potentiation of GABAergic inhibition contributes to a general reduction in neuronal excitability.[10][11]
-
AMPA/Kainate Receptors: this compound antagonizes the AMPA and kainate subtypes of glutamate (B1630785) receptors, thereby reducing excitatory neurotransmission.[1][3][4] Some evidence suggests a selective inhibition of kainate receptors containing the GluR5 subunit.[1] This blockade of kainate-evoked inward currents is a key component of its anticonvulsant properties.[12]
-
Carbonic Anhydrase Isozymes: this compound is also known to inhibit carbonic anhydrase, which may contribute to its overall effects on neuronal excitability.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound in hippocampal and related neuronal preparations.
Table 1: Effects of this compound on Kainate-Evoked Currents
| Parameter | Value | Neuronal Preparation | Reference |
| IC50 (Phase I Block) | 1.6 μM | Cultured Rat Hippocampal Neurons | [12] |
| IC50 (Phase II Block) | 4.8 μM | Cultured Rat Hippocampal Neurons | [12] |
| Maximal Blockade (100 μM) | 90% | Cultured Rat Hippocampal Neurons | [12] |
Table 2: Effects of this compound on AMPA/Kainate Receptor-Mediated Calcium Influx
| This compound Concentration | Inhibition of Ca2+ Influx | Neuronal Preparation | Reference |
| 30 μM | Up to 60% | Cultured Cerebral Cortical, Hippocampal, and Cerebellar Neurons | [13] |
| 100 μM | Up to 60% | Cultured Cerebral Cortical, Hippocampal, and Cerebellar Neurons | [13] |
Table 3: Effects of this compound on Voltage-Gated Sodium Currents
| Parameter | Value | Neuronal Preparation | Reference |
| IC50 | 48.9 μM | Rat Cerebellar Granule Cells | [14] |
| Shift in Steady-State Inactivation | -9.6 mV (-46.9 mV to -56.5 mV) | Rat Cerebellar Granule Cells | [14] |
Table 4: Effects of this compound on High-Voltage-Activated Calcium Channels
| Channel Type | Effect | This compound Concentration | Neuronal Preparation | Reference |
| L-type | Inhibition | 10 μM (more effective than 50 μM) | Rat Dentate Gyrus Granule Cells | [7] |
| R-type | Depression | Not specified | CA1 Hippocampal Neurons | [9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on hippocampal neuronal excitability.
Hippocampal Slice Preparation and Maintenance
-
Animal Model: Young adult Wistar rats are commonly used.
-
Anesthesia and Euthanasia: Animals are anesthetized with isoflurane (B1672236) or a similar anesthetic and decapitated.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover for at least 1 hour in an incubation chamber containing oxygenated aCSF at room temperature.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: A single hippocampal slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Neuron Identification: Pyramidal neurons in the CA1 or CA3 region of the hippocampus are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-6 MΩ when filled with an internal solution. The internal solution composition varies depending on the currents being studied. For recording voltage-gated sodium and potassium currents, a typical internal solution contains (in mM): 140 K-gluconate, 10 HEPES, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
Recording: A gigaseal is formed between the pipette tip and the neuronal membrane, and the membrane is ruptured to achieve the whole-cell configuration. Recordings are made using a patch-clamp amplifier.
-
Drug Application: this compound is bath-applied at known concentrations by dissolving it in the aCSF.
Extracellular Field Potential Recording
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stimulation: Biphasic constant current pulses are delivered through the stimulating electrode.
-
Recording: The evoked fEPSPs are amplified, filtered, and digitized for offline analysis. The slope of the fEPSP is measured as an indicator of synaptic strength.
-
Frequency-Dependent Protocol: To assess the frequency-dependent effects of this compound, the stimulation frequency is increased from a baseline of 0.05 Hz to higher frequencies (e.g., 0.2 Hz) in the presence and absence of the drug.[2][6]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's multifaceted mechanism of action on neuronal excitability.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Frequency-dependent inhibition of neuronal activity by this compound in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. geneonline.com [geneonline.com]
- 6. Frequency-dependent inhibition of neuronal activity by this compound in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of high-voltage-activated calcium channels in dentate granule cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modulates pH of hippocampal CA3 neurons by combined effects on carbonic anhydrase and Cl−/HCO3− exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the initiation of plateau potentials in CA1 neurons by depressing R-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of AMPA/kainate and GABAA receptors in this compound neuroprotective effects against methylphenidate abuse sequels involving oxidative stress and inflammation in rat isolated hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular actions of this compound: blockade of kainate-evoked inward currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation by this compound of AMPA and kainate mediated calcium influx in cultured cerebral cortical, hippocampal and cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Off-Target Effects of Topiramate in Preclinical Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate, a sulfamate-substituted monosaccharide, is a widely prescribed antiepileptic drug also approved for migraine prophylaxis.[1] While its clinical efficacy is well-established, the precise mechanisms of action are multifaceted and involve a range of molecular targets. Beyond its intended therapeutic effects, this compound exhibits a number of "off-target" activities that contribute to both its broad clinical utility and its adverse effect profile. A thorough understanding of these off-target effects, as elucidated in preclinical studies, is crucial for optimizing its therapeutic use, anticipating potential side effects, and guiding the development of novel, more selective therapeutic agents. This technical guide provides a comprehensive overview of the principal off-target effects of this compound identified in preclinical research, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Off-Target Interactions
The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of this compound's potency at various off-target sites.
Table 1: Inhibition of Carbonic Anhydrase Isozymes by this compound
| Isozyme | Species | Inhibition Constant (Ki) | Reference |
| CA II | Human | 7 µM | [2] |
| CA IV | Human | 10 µM | [2] |
| CA I | Human | 100 µM | [2] |
| CA VI | Human | >100 µM | [2] |
| CA II | Rat | 0.1 - 1 µM | [2] |
| CA IV | Rat | 0.2 - 10 µM | [2] |
| CA V | Rat | 18 µM | [2] |
| CA I | Rat | 180 µM | [2] |
| CA III | Rat | >100 µM | [2] |
| CA II | Mouse | 1 - 20 µM | [2] |
| CA IV | Mouse | 1 - 20 µM | [2] |
Table 2: Modulation of Voltage-Gated Ion Channels by this compound
| Channel Type | Preparation | Effect | IC50 / Effective Concentration | Reference |
| Voltage-Gated Sodium Channels | Rat cerebellar granule cells | Reduction of tetrodotoxin-sensitive inward currents | IC50 of 48.9 µM | [3] |
| Voltage-Gated Sodium Channels | Rat cerebellar granule cells | Negative shift in steady-state inactivation | Midpoint shift from -46.9 mV to -56.5 mV | [3] |
| L-type High-Voltage-Activated Calcium Channels | Rat dentate gyrus granule cells | Inhibition of L-type currents | More effective at 10 µM than 50 µM | [4] |
| Non-L-type High-Voltage-Activated Calcium Channels | Rat dentate gyrus granule cells | Transient increase in currents | At 50 µM | [4] |
Table 3: Interaction of this compound with Ligand-Gated Ion Channels
| Receptor/Channel | Preparation | Effect | IC50 / Effective Concentration | Reference |
| GABA-A Receptor | Primary cultures of mouse cortical neurons | Enhancement of GABA-evoked currents | 30 and 100 µM | [5] |
| Kainate/AMPA Receptor | Cultured rat hippocampal neurons | Blockade of kainate-evoked currents | - | [6] |
| GluR5 Kainate Receptor | Rat basolateral amygdala neurons | Selective inhibition of excitatory synaptic currents | IC50 of ~0.5 µM | [7] |
Table 4: Effects of this compound on Mitochondrial Function
| Experimental System | Effect | Concentration | Reference |
| Digitonin-treated rat hippocampal homogenates | 20% inhibition of pyruvate-dependent respiration (Complex I) | 2.5 mM | [8] |
| Rat hippocampal slices | Inhibition of respiration with NAD-dependent substrates | 1 mM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language.
Caption: Overview of this compound's Off-Target Molecular Interactions.
Caption: Workflow for the Amygdala-Kindled Seizure Model.
Experimental Protocols
A detailed understanding of the experimental methodologies is paramount for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments cited in the study of this compound's off-target effects.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique is employed to study the effects of this compound on ion channel function in cultured neurons.
-
Cell Preparation:
-
Primary neuronal cultures are established from specific brain regions (e.g., cortex, hippocampus, cerebellum) of neonatal rodents (e.g., rats or mice).
-
Neurons are dissociated and plated on coated coverslips and maintained in a suitable culture medium for a specified period to allow for maturation.
-
-
Recording Setup:
-
Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external recording solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4).
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, and 0.5 Na-GTP, pH adjusted to 7.2).
-
-
Data Acquisition:
-
A gigaseal is formed between the patch pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier.
-
To study voltage-gated sodium channels, cells are held at a negative holding potential (e.g., -80 mV) and depolarizing voltage steps are applied to elicit inward currents.[3]
-
To investigate GABA-A receptor-mediated currents, GABA is applied locally to the neuron, and the resulting current is measured at a holding potential near the resting membrane potential.[5]
-
This compound is applied to the bath at various concentrations, and changes in current amplitude, kinetics, and voltage-dependence are recorded and analyzed.
-
In Vitro Pharmacology: Carbonic Anhydrase Inhibition Assay
This assay quantifies the inhibitory potency of this compound on different carbonic anhydrase (CA) isozymes.
-
Enzyme and Substrate Preparation:
-
Purified human or rodent CA isozymes are used.
-
A suitable substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), is prepared in a buffer solution.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the CA isozyme in a buffer at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The hydrolysis of p-NPA to p-nitrophenol results in a color change that is measured spectrophotometrically at a specific wavelength (e.g., 400 nm) over time.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated for each this compound concentration.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model.[2]
-
In Vivo Neuropharmacology: Amygdala-Kindled Seizure Model
This model is used to evaluate the anticonvulsant effects of this compound in a model of focal epilepsy.
-
Animal Surgery:
-
Adult male rats are anesthetized and placed in a stereotaxic frame.
-
A bipolar stimulating and recording electrode is surgically implanted into the basolateral amygdala of one hemisphere.
-
-
Kindling Procedure:
-
Following a recovery period, a daily electrical stimulation is delivered to the amygdala.
-
The behavioral response to each stimulation is observed and scored according to the Racine scale (from facial clonus to generalized tonic-clonic seizures).
-
The duration of the afterdischarge (epileptiform activity recorded on EEG after the stimulus) is also measured.
-
This process is repeated daily until the animals are "fully kindled," meaning they consistently exhibit a generalized seizure in response to the stimulation.
-
-
Drug Testing:
-
Once fully kindled, animals are administered this compound or a vehicle control at various doses.
-
At a specified time after drug administration, the amygdala is stimulated again.
-
The effect of this compound is quantified by its ability to reduce the seizure severity score and the afterdischarge duration.
-
In Vivo Pain Models: Neuropathic and Inflammatory Pain
These models are used to assess the analgesic properties of this compound.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Rats are anesthetized, and the sciatic nerve is exposed.
-
Loose ligatures are placed around the nerve to induce a partial nerve injury.
-
This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) in the affected paw.
-
This compound is administered, and its effect on paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) and withdrawal latency to thermal stimuli (e.g., radiant heat source) is measured.
-
-
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model:
-
Rats are injected with streptozotocin to induce hyperglycemia and mimic type 1 diabetes.
-
Over several weeks, the animals develop signs of peripheral neuropathy, including allodynia and hyperalgesia.
-
The analgesic effects of this compound are then assessed as in the CCI model.
-
-
Formalin Test of Inflammatory Pain:
-
A dilute solution of formalin is injected into the paw of a mouse or rat.
-
This induces a biphasic pain response: an acute phase of intense nociception followed by a tonic, inflammatory phase.
-
The time the animal spends licking or biting the injected paw is quantified as a measure of pain.
-
This compound is administered prior to the formalin injection to determine its effect on both phases of the pain response.
-
Conclusion
Preclinical studies have revealed a complex pharmacological profile for this compound, extending well beyond its initially recognized mechanisms of action. Its ability to modulate a variety of ion channels, enhance GABAergic inhibition, antagonize glutamatergic excitation, inhibit carbonic anhydrase, and influence mitochondrial function collectively contributes to its therapeutic efficacy and its spectrum of side effects. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted actions of this compound. A deeper understanding of these off-target effects will be instrumental in the rational design of future therapeutic agents with improved efficacy and a more favorable safety profile.
References
- 1. Effects of this compound on kainate- and domoate-activated [14C]guanidinium ion flux through GluR6 channels in transfected BHK cells using Cytostar-T scintillating microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 5. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 6. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamazepine and this compound modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
The Serendipitous Discovery and Development of Topiramate: A Technical Guide
An In-depth Exploration of the Journey from a Novel Antidiabetic Candidate to a Broad-Spectrum Antiepileptic Drug
Abstract
Topiramate, a sulfamate-substituted monosaccharide, represents a cornerstone in the modern treatment of epilepsy. Its journey from synthesis to blockbuster drug was not linear but rather a testament to the power of phenotypic screening and serendipity in pharmaceutical research. Initially synthesized as a derivative of D-fructose in a program seeking novel antidiabetic agents, its potent anticonvulsant properties were unexpectedly discovered.[1][2][3] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and multifaceted mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visualizations of key pathways and processes.
Discovery and Foundational Development
This compound (2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate) was first synthesized in 1979 by Drs. Bruce E. Maryanoff and Joseph F. Gardocki at McNeil Pharmaceuticals.[2][4] The compound was an intermediate in a project aimed at developing fructose-1,6-bisphosphatase inhibitors for the treatment of diabetes.[1] Its unique structure, a sulfamate (B1201201) derivative of a monosaccharide, was unlike any existing antiepileptic drug (AED).[2] The anticonvulsant potential was identified through a phenotypic screening program that utilized standard in vivo animal models highly predictive of clinical efficacy for epilepsy.[2][3][5] This unexpected finding shifted the developmental focus, leading to an Investigational New Drug (IND) application filed with the U.S. Food and Drug Administration (FDA) in 1986 and culminating in its first marketing approval in 1996 as an adjunctive therapy for epilepsy.[2][3][4]
Chemical Synthesis Overview
The synthesis of this compound originates from D-fructose. A common synthetic route involves two primary steps:
-
Esterification: Diacetone fructose (B13574) (2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose) reacts with sulfuryl chloride (SO₂Cl₂) in a mixed solvent system (e.g., toluene (B28343) and methylene (B1212753) chloride) under weak basic conditions (e.g., in the presence of pyridine (B92270) or triethylamine) to form the key chlorosulfonic acid ester intermediate.[6]
-
Amination: The resulting chlorosulfonate intermediate undergoes amination. It is reacted with ammonia (B1221849) gas in a suitable solvent mixture (e.g., tetrahydrofuran (B95107) and methylene chloride) to yield the final this compound crude product.[6]
The crude product is then purified, often through recrystallization, to meet medicinal standards.[6][7] Various methods and solvent systems have been developed to optimize the yield and purity of the final compound.[6][7][8]
Preclinical Evaluation
The anticonvulsant profile of this compound was extensively characterized in a battery of preclinical models. These studies were crucial in predicting its broad-spectrum activity in humans.
Key Animal Models and Efficacy
This compound demonstrated high efficacy in models of generalized and partial seizures, primarily by blocking the spread of seizure activity.[9]
-
Maximal Electroshock Seizure (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures. This compound was highly effective in both rats and mice.[3][9]
-
Pentylenetetrazol (PTZ) Test: This chemoconvulsant model is used to identify agents effective against myoclonic and absence seizures. This compound blocked PTZ-induced clonic seizures, although at higher doses compared to its efficacy in the MES test.[9][10]
-
Kindling Model: This model, which involves repeated subconvulsive electrical stimulation leading to progressively more severe seizures, is predictive of efficacy against partial and secondarily generalized seizures. This compound was effective in this model.[4]
Table 1: Preclinical Anticonvulsant Efficacy of this compound
| Animal Model | Species | Administration | ED₅₀ (mg/kg) | Time Post-Dose (h) | Reference |
| MES | Rat | Oral | 13.5 | 4 | [9] |
| MES | Mouse | Oral | 40.9 | 4 | [9] |
| MES | Mouse | Oral | 8.6 (sound-induced) | - | [11] |
| PTZ | Mouse | Oral | 1,030 | - | [9] |
| ATPA-induced | Rat | i.p. | Dose-dependent | - | [11] |
| Perinatal Hypoxia | Rat | i.p. | 2.1 | - | [11] |
MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazol; ATPA: a selective GluR5 kainate receptor agonist; ED₅₀: Median Effective Dose.
Experimental Protocols
Protocol 1: Maximal Electroshock Seizure (MES) Test
-
Animals: Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. Control animals receive the vehicle only.
-
Stimulation: At a predetermined time after drug administration (e.g., 4 hours), a corneal electrode is placed on the animal's eyes, which have been treated with a topical anesthetic/saline solution. A constant alternating current (e.g., 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected from the seizure endpoint, is calculated using probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazol (PTZ) Seizure Test
-
Animals: Male CF-1 mice.
-
Drug Administration: Test compounds are administered as described in the MES protocol.
-
Convulsant Administration: At a predetermined time after drug administration, a dose of PTZ sufficient to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are placed in individual observation chambers and monitored for a period of 30 minutes.
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this endpoint.
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
Multifaceted Mechanism of Action
The broad clinical efficacy of this compound is attributed to its multiple, synergistic mechanisms of action that collectively act to stabilize neuronal membranes and reduce hyperexcitability.[1][12][13]
-
Blockade of Voltage-Gated Sodium Channels: this compound blocks state-dependent voltage-gated sodium channels, which limits sustained, repetitive firing of neurons.[14][15][16] This action is similar to other AEDs like phenytoin (B1677684) and carbamazepine.[15]
-
Enhancement of GABAergic Activity: this compound potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at a non-benzodiazepine site on the GABA-A receptor.[12][14] This enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and decreased excitability.[12][17] Studies have shown that this compound administration leads to a significant increase in cerebral GABA concentrations in humans.[18][19]
-
Antagonism of Glutamate (B1630785) Receptors: this compound negatively modulates the AMPA and kainate subtypes of ionotropic glutamate receptors, reducing excitatory neurotransmission.[12][16] It shows a selective antagonism for kainate receptors containing the GluK1 (formerly GluR5) subunit.[11][20]
-
Inhibition of Carbonic Anhydrase (CA): this compound is a weak inhibitor of several carbonic anhydrase isoenzymes, particularly CA-II and CA-IV.[14][21] This action may lead to localized pH changes and mild metabolic acidosis, which can contribute to its anticonvulsant effect.[4][12]
Table 2: Quantitative Data on this compound's Mechanisms of Action
| Target | Action | Species/System | Quantitative Value (IC₅₀ / Kᵢ) | Reference |
| GluK1 (GluR5) Kainate Receptor | Antagonist | Rat Amygdala Neurons | IC₅₀ ≈ 0.46 - 0.5 µM | [20] |
| Voltage-Gated Na⁺ Channels | Inhibitor | - | IC₅₀ = 48.9 µM | |
| Carbonic Anhydrase II (CA-II) | Inhibitor | Human | Kᵢ ≈ 7 µM | [21] |
| Carbonic Anhydrase II (CA-II) | Inhibitor | Rat | Kᵢ ≈ 0.1 - 1 µM | [21] |
| Carbonic Anhydrase IV (CA-IV) | Inhibitor | Human | Kᵢ ≈ 10 µM | [21] |
| Carbonic Anhydrase IV (CA-IV) | Inhibitor | Rat | Kᵢ ≈ 0.2 - 10 µM | [21] |
| Carbonic Anhydrase I (CA-I) | Inhibitor | Human | Kᵢ ≈ 100 µM | [21] |
IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant.
Experimental Protocols for Mechanistic Studies
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Primary neuronal cultures (e.g., mouse cerebral cortical or rat hippocampal neurons) or acute brain slices are prepared.[17][20]
-
Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The neuron's membrane potential is clamped at a specific voltage (e.g., -70 mV).
-
Drug Application: Currents are evoked by applying specific agonists (e.g., GABA, kainate, AMPA) via a perfusion system. This compound is then added to the external solution to determine its effect on these agonist-evoked currents.[17][20]
-
Data Acquisition: Changes in transmembrane currents are recorded and analyzed. For example, potentiation of GABA-evoked currents or inhibition of kainate-evoked currents by this compound can be quantified.[17][20]
Protocol 4: Carbonic Anhydrase Inhibition Assay (18O Mass Spectrometry)
-
Enzyme Source: Purified CA isoenzymes from human, rat, or mouse sources are used.[21]
-
Substrate: The assay measures the rate of depletion of ¹⁸O from doubly labeled CO₂ (C¹⁸O¹⁸O) as it is catalyzed by CA to form bicarbonate.
-
Procedure: The reaction is initiated by adding the CA enzyme to a buffered solution containing the ¹⁸O-labeled CO₂ substrate in the presence of varying concentrations of the inhibitor (this compound).
-
Measurement: The reaction is quenched at specific time points, and the remaining C¹⁸O¹⁸O is analyzed using a membrane-inlet mass spectrometer.
-
Data Analysis: The rate of ¹⁸O depletion is used to calculate enzyme activity. Inhibition constants (Kᵢ) are determined by plotting the reaction rates against the inhibitor concentrations.[21]
Clinical Development and Efficacy
This compound underwent rigorous clinical evaluation, demonstrating a broad spectrum of efficacy as both an adjunctive and monotherapy treatment for various seizure types.
Clinical Trial Design and Workflow
Clinical trials for this compound typically followed a randomized, double-blind, placebo-controlled, parallel-group design.[22][23] Patients with refractory partial-onset or primary generalized tonic-clonic seizures were enrolled. The study usually consisted of a baseline phase to establish seizure frequency, followed by a titration phase where the drug dose was gradually increased, and a maintenance phase to evaluate efficacy and safety at a stable dose.[24]
Clinical Efficacy in Epilepsy
Multiple large-scale trials confirmed the efficacy of this compound in reducing seizure frequency.
Table 3: Efficacy of Adjunctive this compound in Refractory Partial-Onset Seizures
| Daily Dose | Median % Reduction in Seizure Frequency | % Patients with ≥50% Reduction | % Patients Seizure-Free | Reference |
| Placebo | 12% | - | 0% | [16] |
| 200 mg | 30% | 45-50% (for 400/600mg) | - | [16][23] |
| 400 mg | 48% | 45-50% | up to 9% | [16][23] |
| 600 mg | 45% (approx.) | 45-50% | - | [23] |
Data compiled from several placebo-controlled trials.
In one prospective observational study of 170 patients with refractory epilepsy, 23% became seizure-free, and an additional 47% experienced a therapeutic response (≥50% seizure reduction) with adjunctive this compound therapy.[25] Another study found that 22.6% of patients with refractory partial epilepsy became seizure-free after adding this compound.[26][27]
Safety and Tolerability
The most common adverse events associated with this compound are related to the central nervous system and are often dose-dependent. Slow dose titration is critical to mitigate these effects.
Table 4: Common Adverse Events of this compound (Adjunctive Therapy, 200-400 mg/day)
| Adverse Event | Frequency |
| Somnolence / Fatigue | Common |
| Dizziness | Common |
| Ataxia | Common |
| Psychomotor Slowing | Common |
| Paresthesia (tingling) | Common |
| Speech/Word-finding difficulties | Common |
| Weight Loss | Common |
| Renal Stones (Nephrolithiasis) | 1.5% incidence |
| Irritability / Depression | Reported |
| Headache | Reported |
Conclusion
The development of this compound is a landmark in neuropharmacology, illustrating the value of broad phenotypic screening in drug discovery.[2][3] Its journey began serendipitously, far from the field of epilepsy, yet it yielded a structurally unique and highly effective anticonvulsant. The elucidation of its complex, multifaceted mechanism of action—engaging sodium channels, GABAergic and glutamatergic systems, and carbonic anhydrase—has provided deeper insights into the pathophysiology of epilepsy and opened new avenues for therapeutic intervention.[1][12][13][15] For drug development professionals, the story of this compound underscores the principle that a deep, initial understanding of a drug's molecular target is not always a prerequisite for success, and that a constellation of pharmacological actions can lead to profound clinical benefit.
References
- 1. Sugar sulfamates for seizure control: discovery and development of this compound, a structurally unique antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phenotypic Assessment and the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101450951A - Method for producing this compound - Google Patents [patents.google.com]
- 7. sid.ir [sid.ir]
- 8. chinjmap.com [chinjmap.com]
- 9. This compound: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Molecular mechanisms of this compound and its clinical value in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. cambridge.org [cambridge.org]
- 16. This compound: a review of preclinical, pharmacokinetic, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of cerebral GABA by this compound, lamotrigine, and gabapentin in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cds.ismrm.org [cds.ismrm.org]
- 20. jneurosci.org [jneurosci.org]
- 21. This compound as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. neurology.org [neurology.org]
- 24. Assessment of this compound's efficacy and safety in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound in refractory epilepsy: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical and electroencephalographic effects of this compound in patients with epilepsy and healthy volunteers [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Topiramate's Therapeutic Potential in Psychiatric Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topiramate, a sulfamate-substituted monosaccharide, is an established antiepileptic agent with a growing body of evidence supporting its therapeutic utility in a range of psychiatric disorders. Its complex and multifaceted mechanism of action, which distinguishes it from many other psychotropic medications, presents a compelling case for its repositioning and further investigation in psychiatry. This technical guide provides an in-depth overview of the core scientific and clinical data related to this compound's applications in psychiatric disorders, with a focus on its neurobiological mechanisms, clinical efficacy, and the experimental methodologies used to elucidate these properties. Detailed summaries of quantitative data from key clinical trials are presented in tabular format for comparative analysis. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile and its potential in the future of psychiatric drug development.
Introduction
Initially approved for the treatment of epilepsy, this compound has garnered significant interest within the psychiatric research community due to its unique and broad spectrum of neuropharmacological effects.[1][2] Unlike many psychiatric medications that target monoamine neurotransmitter systems, this compound modulates neuronal excitability through its influence on voltage-gated ion channels, enhancement of inhibitory neurotransmission, and attenuation of excitatory signaling.[3][4] This distinct mechanism of action suggests its potential efficacy in psychiatric conditions characterized by neuronal hyperexcitability and imbalances in GABAergic and glutamatergic systems, such as bipolar disorder, schizophrenia, and post-traumatic stress disorder (PTSD).[1][2] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals, detailing the current understanding of this compound's psychiatric applications, from its molecular targets to its clinical effects.
Mechanisms of Action
This compound's therapeutic effects in psychiatric disorders are believed to stem from a combination of several key mechanisms of action that collectively reduce neuronal hyperexcitability.[3][4]
Modulation of Voltage-Gated Ion Channels
-
State-Dependent Blockade of Voltage-Gated Sodium Channels: this compound inhibits voltage-gated sodium channels in a state-dependent manner, meaning it has a higher affinity for the inactivated state of the channel.[3][5] This action reduces the sustained high-frequency firing of neurons, a key factor in seizure activity and potentially in the pathophysiology of mood episodes.[5]
-
Modulation of High-Voltage-Activated Calcium Channels: this compound has been shown to modulate high-voltage-activated (HVA) calcium channels, particularly L-type channels.[3][6] By inhibiting these channels, this compound can reduce calcium influx, which in turn can decrease neurotransmitter release and neuronal excitability.[6]
Enhancement of GABAergic Neurotransmission
This compound potentiates the activity of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), at GABA-A receptors.[3][7] This enhancement of GABAergic tone leads to increased chloride influx and hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire.[3] Studies have suggested that this compound's effects may be subtype-specific, with a notable influence on receptors containing the β1 and β3 subunits.[8]
Antagonism of Glutamatergic Neurotransmission
This compound negatively modulates the activity of excitatory glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes.[3][4] By antagonizing these receptors, this compound reduces the excitatory drive in the brain, which is implicated in the pathophysiology of various psychiatric disorders.
Inhibition of Carbonic Anhydrase
This compound is a weak inhibitor of carbonic anhydrase isoenzymes II and IV.[9] The precise contribution of this mechanism to its psychiatric effects is not fully understood, but it may lead to localized changes in pH that can modulate neuronal excitability.
Therapeutic Applications in Psychiatric Disorders
The unique pharmacological profile of this compound has led to its investigation in a variety of psychiatric conditions.
Bipolar Disorder
This compound has been studied as both monotherapy and adjunctive therapy for acute manic and mixed episodes in bipolar disorder, with mixed results.[10][11] While some open-label studies have suggested efficacy, larger randomized controlled trials have often failed to show a significant advantage over placebo for the treatment of acute mania.[7][10] However, there is some evidence to suggest its utility in the management of certain aspects of bipolar disorder, such as rapid cycling and comorbid conditions like alcohol use disorder.[12][13] A notable benefit observed in some studies is its potential to mitigate weight gain associated with other mood stabilizers.[12]
Schizophrenia
As an adjunctive treatment to antipsychotics, this compound has shown promise in improving both positive and negative symptoms of schizophrenia in some studies.[14][15] Meta-analyses have suggested a modest but significant benefit in reducing overall psychopathology.[8][16] Furthermore, this compound has been investigated for its potential to counteract the metabolic side effects, particularly weight gain, associated with atypical antipsychotics.[16]
Post-Traumatic Stress Disorder (PTSD)
Several studies have explored the use of this compound for the treatment of PTSD, with a particular focus on symptoms of re-experiencing, such as nightmares and flashbacks.[17][18] While some randomized controlled trials have shown a significant reduction in these core PTSD symptoms compared to placebo, other studies have yielded less conclusive results.[3][7][17] The evidence suggests that this compound may be a viable second-line or adjunctive treatment option for PTSD, especially for patients with prominent hyperarousal and re-experiencing symptoms.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from representative randomized controlled trials (RCTs) of this compound in various psychiatric disorders.
Table 1: this compound in Bipolar Disorder - Efficacy Data
| Study | N | Diagnosis | Treatment | Duration (weeks) | Primary Outcome Measure | This compound Mean Change | Placebo Mean Change | p-value |
| Chengappa et al. (1999) | 20 | Bipolar I (manic/mixed) | Adjunctive this compound (100-300 mg/day) | 5 | YMRS | -12.5 | N/A | <0.001 |
| Unnamed Cochrane Review Study 1 | 664 | Bipolar I (manic/mixed) | This compound Monotherapy | 3 | YMRS | +1.17 | N/A | 0.17 |
| Unnamed Cochrane Review Study 2 | 212 | Bipolar I (manic/mixed) | This compound Monotherapy | 12 | YMRS | -0.58 | N/A | 0.69 |
| Unnamed Cochrane Review Study 3 | 287 | Bipolar I (manic/mixed) | Adjunctive this compound | 12 | YMRS | -0.14 | N/A | 0.89 |
Table 2: this compound in Schizophrenia - Efficacy Data
| Study | N | Treatment | Duration (weeks) | Primary Outcome Measure | This compound Mean Change (SMD) | Placebo Mean Change (SMD) | p-value |
| Meta-analysis (Zheng et al., 2016) | 934 | Adjunctive this compound | 11.8 (mean) | PANSS Total Score | -0.58 | N/A | <0.00001 |
| Meta-analysis (Kishi et al., 2016) | 380 | Adjunctive this compound | 13.4 (mean) | Overall Symptoms | -0.55 | N/A | 0.001 |
| Afshar et al. (2011) | 80 | Adjunctive this compound (200-300 mg/day) to Clozapine | 17 | PANSS Total Score | -23.1 | -20.9 | >0.05 |
Table 3: this compound in PTSD - Efficacy Data
| Study | N | Treatment | Duration (weeks) | Primary Outcome Measure | This compound Mean Change | Placebo Mean Change | p-value |
| Berlant & van Kammen (2002) | 35 | This compound Monotherapy/Adjunctive | 33 (mean) | Nightmare/Flashback Reduction | 79%/86% reduction | N/A | N/A |
| Tucker et al. (2007) | 38 | This compound Monotherapy | 12 | CAPS Total Score | -52.7 | -42.0 | 0.232 |
| da Costa et al. (2011) | 35 | This compound Monotherapy | 12 | CAPS Total Score | -57.78 | -32.41 | 0.0076 |
| Norman et al. (2025) | 100 | Adjunctive this compound (up to 250 mg/day) to PE | 16 | CAPS-5 Score | -15.89 | -8.73 | <0.05 |
Experimental Protocols
This section provides an overview of the methodologies employed in key preclinical and clinical studies investigating this compound's effects.
Preclinical Experimental Protocols
-
Objective: To characterize the effects of this compound on specific ion channels and neurotransmitter receptors.
-
Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines (e.g., HEK293) transfected with specific receptor subunits are used.
-
Recording Configuration: The whole-cell patch-clamp technique is employed to record ionic currents from a single neuron.
-
Solutions:
-
Intracellular Solution (Pipette Solution): Typically contains a potassium or cesium-based salt (e.g., K-gluconate or CsCl) to mimic the intracellular ionic environment, a pH buffer (e.g., HEPES), a calcium chelator (e.g., EGTA), and an energy source (e.g., ATP and GTP).[19][20]
-
Extracellular Solution (Bath Solution): An artificial cerebrospinal fluid (aCSF) containing physiological concentrations of ions (Na+, K+, Ca2+, Mg2+, Cl-) and glucose, buffered to a physiological pH and continuously oxygenated.
-
-
Voltage Protocol: To study voltage-gated channels, a series of depolarizing voltage steps are applied from a holding potential (e.g., -70 mV) to elicit channel opening.[9] For ligand-gated channels, the cell is held at a constant voltage, and the agonist (e.g., GABA or kainate) is applied.
-
Drug Application: this compound is typically applied to the bath solution at varying concentrations to determine its dose-dependent effects on the recorded currents.
References
- 1. psychologyroots.com [psychologyroots.com]
- 2. alert.psychnews.org [alert.psychnews.org]
- 3. A Double‐Blind Randomized Controlled Trial To Study the Efficacy of this compound in a Civilian Sample of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. svri.org [svri.org]
- 6. shmsafety.com [shmsafety.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Efficacy and safety of adjunctive this compound for schizophrenia: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for acute affective episodes in bipolar disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homelesshub.ca [homelesshub.ca]
- 12. Preliminary findings on this compound for addressing health behaviors in comorbid bipolar disorder and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and tolerability of this compound-augmentation therapy for schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychiatrist.com [psychiatrist.com]
- 18. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 19. researchgate.net [researchgate.net]
- 20. scientifica.uk.com [scientifica.uk.com]
Methodological & Application
Application Note: Quantification of Topiramate in Rodent Brain Tissue using HPLC-MS/MS
Introduction
Topiramate is an anticonvulsant medication utilized in the management of epilepsy and the prevention of migraines.[1][2] Preclinical research in rodent models is crucial for understanding its mechanisms of action, pharmacokinetic profile, and neuroprotective effects.[3][4] Accurate quantification of this compound concentrations in brain tissue is essential for these studies. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in rodent brain tissue. The method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification.
Principle of the Method
Rodent brain tissue is homogenized and subsequently subjected to protein precipitation to extract this compound. The resulting supernatant is then analyzed by reverse-phase HPLC, which separates this compound from endogenous matrix components. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides sensitive and selective detection. Quantification is achieved by comparing the peak area ratio of this compound to its deuterated internal standard (this compound-d12) against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Rat or mouse brain tissue (control)
-
Phosphate Buffered Saline (PBS), pH 7.4
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d12 in methanol at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations.[7]
-
Internal Standard (IS) Working Solution: Dilute the this compound-d12 primary stock solution with acetonitrile to a final concentration of 1 µg/mL.[8]
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank brain homogenate. The concentration range for calibration standards typically spans from 1 to 1000 ng/mL.[1] QC samples are generally prepared at low, medium, and high concentrations within the calibration range (e.g., 3, 100, and 900 ng/mL).[1]
3. Sample Preparation: Protein Precipitation
-
Accurately weigh the rodent brain tissue sample.
-
Add ice-cold PBS (pH 7.4) at a 1:3 (w/v) ratio (e.g., 100 mg of tissue in 300 µL of PBS).
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.[9][10]
-
In a microcentrifuge tube, aliquot 100 µL of the brain homogenate.
-
Add 10 µL of the internal standard working solution (this compound-d12, 1 µg/mL).[8]
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1 minute.[8]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the HPLC-MS/MS system.
4. HPLC-MS/MS Analysis
The following table outlines the typical parameters for the HPLC-MS/MS system. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| HPLC System | Shimadzu LC-MS/MS 8030 system or equivalent[1] |
| Column | Zorbax RP-C18 (50 mm × 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | A: Ammonium acetate (e.g., 2 mM) in waterB: AcetonitrileIsocratic elution with 85% B is common.[1][7] |
| Flow Rate | 0.5 mL/min[1][7] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient or controlled at 35-40°C[11] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6][12][13] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[14] |
| MRM Transitions | This compound: 338.1 > 78.0[6][8][14]This compound-d12: 350.1 > 78.0[6][14] |
| Source Temp. | 120°C[6] |
| Desolvation Temp. | 220°C[6] |
Data Presentation
The quantitative data from the analysis should be summarized in tables for clarity and ease of comparison.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Setting |
|---|---|
| HPLC Column | Zorbax RP-C18, 50 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase | 85% Acetonitrile : 15% Ammonium Acetate[1] |
| Flow Rate | 0.5 mL/min[1] |
| Run Time | 2.0 minutes[1] |
| Retention Time | ~1.23 minutes[1] |
| Ionization Mode | ESI Negative[6][12][13] |
| MRM Transition (this compound) | m/z 338.1 → 78.0[6][8][14] |
| MRM Transition (IS) | m/z 350.1 → 78.0[6][14] |
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Intra-day Precision (%CV) | ≤ 4.5%[6] |
| Inter-day Precision (%CV) | ≤ 4.4%[6] |
| Intra-day Accuracy (%) | 95.9 - 97.0%[6] |
| Inter-day Accuracy (%) | 92.9 - 96.4%[6] |
| Recovery (%) | 90.3 - 99.3%[1] |
Visualizations
Caption: Workflow for this compound Quantification in Brain Tissue.
Caption: Logic of Internal Standard-Based Quantification.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. The neuroprotective effect of this compound on the ultrastructure of pyramidal neurons of the hippocampal CA1 and CA3 sectors in an experimental model of febrile seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on apoptosis-related protein expression of hippocampus in model rats with Alzheimers disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of plasma this compound concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lc-ms/ms methods for quantification of this compound and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]
Application Notes and Protocols for Testing Topiramate Efficacy in Animal Models of Seizure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing seizures in common animal models to evaluate the efficacy of the anti-epileptic drug, Topiramate. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in the preclinical assessment of anticonvulsant compounds.
Introduction to this compound and Seizure Models
This compound is an anticonvulsant medication used in the treatment of epilepsy and the prevention of migraines.[1][2] Its mechanism of action, while not entirely understood, is multifaceted and includes the blockage of voltage-gated sodium channels, enhancement of gamma-aminobutyric acid (GABA) activity, and antagonism of glutamate (B1630785) receptors.[1][3][4] These actions collectively contribute to the stabilization of neuronal membranes and a reduction in neuronal excitability.[3]
To evaluate the efficacy of antiepileptic drugs like this compound, various animal models that mimic different aspects of human epilepsy are employed. The most common and well-validated models include the Pentylenetetrazol (PTZ)-induced seizure model, the Maximal Electroshock (MES) seizure model, and the Kainic Acid (KA)-induced seizure model.[4][5] These models are crucial for screening new anticonvulsant compounds and understanding their mechanisms of action.
Mechanism of Action of this compound
This compound exerts its anticonvulsant effects through several mechanisms:[1][3][4]
-
Modulation of Voltage-Gated Sodium Channels: this compound blocks voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. This action reduces the repetitive firing of neurons that can lead to seizures.[3]
-
Enhancement of GABAergic Activity: It enhances the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[3] This makes it more difficult for neurons to fire.
-
Antagonism of Glutamate Receptors: this compound blocks AMPA/kainate receptors, which are activated by the excitatory neurotransmitter glutamate.[3][6] By inhibiting these receptors, it reduces excitatory neurotransmission.
-
Inhibition of Carbonic Anhydrase: this compound is a weak inhibitor of carbonic anhydrase, although the contribution of this action to its anticonvulsant activity is not considered to be its primary mechanism.[4][6]
-
Modulation of L-type Calcium Channels: There is evidence to suggest that this compound can also inhibit L-type calcium channels, further contributing to the reduction of neuronal excitability.[3][6]
Below is a diagram illustrating the key mechanisms of action of this compound.
Caption: Key molecular targets of this compound in the synapse.
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs, particularly those that may be effective against generalized absence and myoclonic seizures.[7] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the PTZ-induced seizure model.
Detailed Protocol:
-
Animals: Male Swiss albino mice (20-30 g) or Wistar rats (150-200 g) are commonly used.[8] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Preparation:
-
This compound is crushed, homogenized, and suspended in a vehicle such as 0.9% NaCl (saline) or saline with a few drops of Tween 80 to aid suspension.[8]
-
Pentylenetetrazol is dissolved in saline.
-
-
Experimental Procedure:
-
Animals are divided into control (vehicle) and treatment groups (different doses of this compound).
-
This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.). A common dose range for this compound in mice is 150-200 mg/kg.[9]
-
After a predetermined time (e.g., 60 minutes after oral administration), PTZ is injected intraperitoneally at a dose sufficient to induce seizures in the majority of control animals (e.g., 75-80 mg/kg for mice).[8][10]
-
Immediately after PTZ injection, animals are placed in individual observation cages.
-
Behavior is observed and recorded for a set period (e.g., 30-60 minutes).[8]
-
-
Parameters Measured:
-
Latency to first seizure: Time from PTZ injection to the onset of the first clonic seizure.
-
Seizure Severity: Scored using the Racine scale (0: no response; 1: ear and facial twitching; 2: myoclonic jerks without upright position; 3: myoclonic jerks with upright position and bilateral forelimb clonus; 4: tonic-clonic seizures; 5: generalized tonic-clonic seizures with loss of postural control).[5]
-
Seizure Duration: Total time the animal spends in a seizure state.
-
Mortality: Number of animals that die within the observation period.
-
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used animal model of generalized tonic-clonic seizures and is particularly sensitive to drugs that act on voltage-gated sodium channels.[11]
Experimental Workflow:
Caption: Workflow for the MES-induced seizure model.
Detailed Protocol:
-
Animals: Male mice (18-25 g) or rats (100-150 g) are typically used.
-
Drug Preparation: this compound is prepared as described for the PTZ model.
-
Experimental Procedure:
-
Animals are treated with this compound or vehicle at various time points before the electroshock.
-
A topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) is applied to the corneas of the animals.[11]
-
Corneal electrodes are placed on the eyes.
-
A supramaximal electrical stimulus (e.g., 50-60 Hz, 40 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered.[11]
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
-
Parameters Measured:
-
Protection: The absence of the tonic hindlimb extension is considered protection. The percentage of protected animals in each group is calculated.
-
ED50: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension is determined.
-
Kainic Acid (KA)-Induced Seizure Model
The kainic acid model is used to induce status epilepticus and temporal lobe epilepsy, characterized by recurrent limbic seizures.[12] KA is a potent agonist of kainate receptors.
Experimental Workflow:
Caption: Workflow for the Kainic Acid-induced seizure model.
Detailed Protocol:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley, 200-300 g) or mice (e.g., C57Bl6) are frequently used.
-
Drug Preparation:
-
This compound is prepared as previously described.
-
Kainic acid is dissolved in phosphate-buffered saline (PBS) or saline.[5]
-
-
Experimental Procedure:
-
Animals are pre-treated with this compound or vehicle. Doses of 40 and 80 mg/kg (i.p.) have been used in rats.[12]
-
Kainic acid is administered systemically (e.g., 10-15 mg/kg, i.p. for rats) or directly into the hippocampus via stereotaxic surgery for a more localized effect.[5][12][13]
-
Animals are observed for several hours for the development of seizures and status epilepticus.
-
-
Parameters Measured:
-
Latency to seizure onset: Time from KA injection to the first observable seizure.
-
Seizure Severity: Assessed using a modified Racine scale.
-
Duration of Status Epilepticus: The total time the animal remains in a continuous seizure state.
-
Neuroprotection: Post-mortem analysis of brain tissue (e.g., hippocampus) can be performed to assess the neuroprotective effects of this compound against KA-induced neuronal damage and mossy fiber sprouting.[14][15]
-
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in the described animal seizure models.
Table 1: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Effect | Reference |
| Mice | 175-200 | Not specified | Anticonvulsant effects | [9] |
| Mice | 150 (subtherapeutic) | Not specified | Potentiated the anticonvulsant action of ethosuximide | [9] |
| Rats | 50 | p.o. (7 days) | Ameliorated PTZ-induced convulsions and improved behavioral changes | [10] |
| Zebrafish Larvae | > 50 µM | Incubation | Significantly protected against PTZ | [16] |
| Zebrafish Larvae | 75 µM | Incubation | Decreased average locomotor activity compared to the PTZ group | [17] |
Table 2: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Animal Model | This compound ED50 (mg/kg) | Route of Administration | Notes | Reference |
| Mice | 76.2 | Not specified | ED50 for anticonvulsant activity | [18] |
| Mice | 135 | Not specified | ED50 in the presence of bicuculline | [18] |
| Mice | 102 | Not specified | ED50 in the presence of kainic acid | [18] |
| Mice | 107 | Not specified | ED50 in the presence of NMDA | [18] |
| Mice | 80-150 | Not specified | Chronic (14-day) administration did not offer protection in more than 50% of mice | [19][20] |
Table 3: Efficacy of this compound in the Kainic Acid (KA)-Induced Seizure Model
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Effect | Reference |
| Rats | 40 and 80 | i.p. | No effect on seizures when given 1.5 h after KA, but attenuated lipid peroxidation | [12] |
| Rats | 60 | s.c. (twice daily for 3-5 days) | Diminished neuron loss and reduced mossy fiber sprouting when given 1 hour after KA-induced status epilepticus | [14] |
| Mice | 100 | i.p. | Attenuated seizure-induced neuronal cell death and suppressed KA-induced seizures | [15] |
| Mice | 21.90 (ED50) | i.p. | Inhibited KA-induced seizures and brain lipid peroxidation | [21] |
Conclusion
The PTZ, MES, and KA models are valuable tools for assessing the anticonvulsant properties of this compound. The choice of model depends on the specific type of seizure being investigated. The protocols and data presented here provide a framework for researchers to design and conduct robust preclinical studies to evaluate the efficacy of this compound and other novel antiepileptic compounds. Careful consideration of experimental details such as animal species, drug formulation, and routes of administration is crucial for obtaining reliable and reproducible results.
References
- 1. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 2. About this compound - NHS [nhs.uk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. This compound in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of PTZ-induced convulsions in rats using this compound alone or combined with low dose gamma irradiation: involving AKT/m-TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 12. Effect of this compound on the kainate-induced status epilepticus, lipid peroxidation and immunoreactivity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 14. NEUROPROTECTIVE-EFFECTS-OF-TOPIRAMATE-IN-THE-KAINIC-ACID-MODEL-OF-STATUS-EPILEPTICUS [aesnet.org]
- 15. Protective effect of this compound on kainic acid-induced cell death in mice hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of caffeine modulation of this compound effect on locomotor activity of zebrafish larvae in pentylenetetrazol-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of the Zebrafish Larvae Pentylenetetrazol-Induced Seizure Model for the Study of Caffeine and this compound Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of some convulsant agents on the protective activity of this compound against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vague effects of chronic this compound administration on maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nicotine reversal of anticonvulsant action of this compound in kainic acid-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a stable cell line for screening Topiramate analogs
Topic: Establishing a Stable Cell Line for High-Throughput Screening of Topiramate Analogs
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is an established antiepileptic drug and migraine prophylactic with a multifaceted mechanism of action. Its therapeutic effects are attributed to its ability to modulate several cellular targets, including voltage-gated sodium channels, GABA-A receptors, AMPA/kainate glutamate (B1630785) receptors, and carbonic anhydrase isoenzymes.[1][2][3][4] This complexity presents a unique opportunity for the development of novel analogs with improved efficacy, selectivity, and side-effect profiles.
A critical tool in the discovery of such analogs is a robust and reproducible high-throughput screening (HTS) platform. The foundation of a successful HTS campaign is a stable cell line engineered to reliably express the drug target of interest.[5][6][7] Unlike transient transfection, which results in short-term and variable gene expression, stable cell lines have the target gene permanently integrated into their genome, ensuring consistent expression over many generations.[5]
This document provides a detailed methodology for the generation, validation, and implementation of a stable cell line expressing the GABA-A receptor (α1β2γ2 subtype), a key target of this compound.[2] The protocol is designed for use in a fluorescence-based HTS assay to identify and characterize novel this compound analogs that potentiate GABA-mediated chloride influx.
This compound's Mechanism of Action: GABA-A Receptor Modulation
This compound enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at specific subtypes of the GABA-A receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel; upon binding GABA, it opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound potentiates this GABA-evoked chloride influx, contributing to its overall anticonvulsant effect.[2][8] A screening assay focused on this target can effectively identify analogs that share or enhance this specific mechanism.
Caption: this compound analog potentiating GABA-A receptor signaling.
Protocol: Generation of a Stable Cell Line Expressing GABA-A Receptor
This protocol details the steps for creating a stable HEK293 cell line constitutively co-expressing the α1, β2, and γ2 subunits of the human GABA-A receptor.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 Cells | ATCC | Host cell line |
| DMEM, high glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Medium supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| pCMV-GABRA1, pCMV-GABRB2, pCMV-GABRG2 | Various | Expression vectors for receptor subunits |
| pcDNA3.1(+) | Invitrogen | Vector containing neomycin resistance gene |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen | DNA delivery into cells |
| Geneticin® (G418 Sulfate) | Gibco | Selection antibiotic |
| Trypsin-EDTA (0.25%) | Gibco | Cell dissociation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Washing cells |
| Cloning Cylinders or Discs | Sigma-Aldrich | Isolation of cell colonies |
Experimental Workflow Diagram
Caption: Workflow for generating a validated stable cell line.
Detailed Protocol Steps
Step 1: Determination of G418 Kill Curve Before transfection, it is critical to determine the minimum concentration of G418 required to kill untransfected HEK293 cells.[9]
-
Plate HEK293 cells in a 24-well plate at 30-40% confluency.
-
The next day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubate the cells, replacing the selective medium every 3-4 days.
-
Monitor cell viability over 10-14 days.
-
The lowest concentration that kills all cells within this timeframe is the optimal concentration for stable cell line selection.
| G418 Conc. (µg/mL) | Day 3 Viability (%) | Day 7 Viability (%) | Day 10 Viability (%) |
| 0 | 100 | 100 | 100 |
| 100 | 85 | 60 | 40 |
| 200 | 70 | 30 | 10 |
| 400 | 50 | 5 | 0 |
| 600 | 20 | 0 | 0 |
| 800 | 5 | 0 | 0 |
| Table 1: Example G418 Kill Curve Data for HEK293 Cells. The optimal concentration would be 400-600 µg/mL. |
Step 2: Transfection
-
The day before transfection, plate HEK293 cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.
-
Prepare the transfection mixture according to the manufacturer's protocol. Use a 10:10:10:1 molar ratio of the plasmids encoding GABRA1, GABRB2, GABRG2, and the neomycin resistance marker. This ensures that cells incorporating the resistance gene are highly likely to have also incorporated the receptor subunit genes.
-
Add the DNA-lipid complex to the cells and incubate for 24-48 hours.
Step 3: Selection of Stable Cells
-
After 48 hours post-transfection, split the cells at a 1:10 or 1:20 ratio into 10 cm dishes containing culture medium supplemented with the predetermined optimal concentration of G418.
-
Maintain the cells under selection pressure, replacing the medium with fresh selective medium every 3-4 days.
-
Observe the culture for massive cell death of non-transfected cells, followed by the emergence of distinct, antibiotic-resistant colonies over 2-3 weeks.[10]
Step 4: Isolation and Expansion of Clonal Lines
-
When colonies are visible and well-separated, wash the dish gently with sterile PBS.
-
Using a sterile cloning cylinder or a pipette tip, carefully isolate 10-20 individual colonies.
-
Transfer each colony to a separate well of a 24-well plate containing selective medium.
-
Expand each clone progressively to larger culture vessels (6-well plate, T-25 flask, etc.) while maintaining selection pressure.
Step 5: Validation of Clonal Lines
-
Expression Analysis (Western Blot): Screen the expanded clones for the expression of at least one of the GABA-A receptor subunits (e.g., the α1 subunit) by Western blot to confirm successful gene integration and protein expression.
-
Functional Analysis: The most promising clones from the Western blot analysis should be functionally validated. While patch-clamp electrophysiology is the gold standard, a fluorescence-based assay using a membrane potential-sensitive dye on a FLIPR (Fluorometric Imaging Plate Reader) system is more suitable for confirming HTS compatibility.[11][12] The assay should confirm a robust increase in fluorescence upon application of GABA and potentiation of a sub-maximal GABA response by a known modulator like Diazepam.
Protocol: High-Throughput Screening of this compound Analogs
This protocol describes a fluorescence-based assay to measure the modulatory effects of this compound analogs on the validated stable cell line.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Validated GABA-A Stable Cell Line | N/A | Assay system |
| Black, clear-bottom 384-well microplates | Corning | Assay plates |
| FLIPR Membrane Potential Assay Kit (or similar) | Molecular Devices | Fluorescent dye |
| GABA | Sigma-Aldrich | Receptor agonist |
| This compound Analogs | N/A | Test compounds |
| Diazepam | Sigma-Aldrich | Positive control modulator |
| Assay Buffer (e.g., HBSS with 20 mM HEPES) | Gibco | Reagent vehicle |
Screening Workflow Diagram
Caption: High-throughput screening workflow for this compound analogs.
Detailed Protocol Steps
-
Cell Plating: Seed the validated GABA-A stable cells into black, clear-bottom 384-well plates at an optimized density to achieve a confluent monolayer the next day. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the culture medium from the plates and add the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound analogs and controls (e.g., Diazepam) in a separate compound plate.
-
FLIPR Assay: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Initiate the assay protocol. The instrument will first measure a baseline fluorescence. c. The instrument's pipettor will then transfer the test compounds from the compound plate to the cell plate. Fluorescence is monitored for 2-5 minutes to detect any direct effects. d. A second addition of a sub-maximal concentration of GABA (e.g., EC₂₀, predetermined from dose-response curves) is performed. e. The fluorescence signal is recorded for another 2-5 minutes. Positive modulators will cause a significant increase in the GABA-induced fluorescence signal.
Data Analysis and Presentation
The change in fluorescence (ΔF) is used to determine the activity of the compounds. The response in the presence of a test compound is typically normalized to the response of a positive control (e.g., a saturating concentration of Diazepam).
Calculation: % Potentiation = [ (ΔF_compound - ΔF_vehicle) / (ΔF_max_control - ΔF_vehicle) ] * 100
| Analog ID | Concentration (µM) | Δ Fluorescence (RFU) | % Potentiation |
| Vehicle | N/A | 5,000 | 0% |
| Diazepam (Max) | 10 | 45,000 | 100% |
| Analog X | 1 | 15,000 | 25% |
| Analog X | 3 | 28,000 | 57.5% |
| Analog X | 10 | 40,000 | 87.5% |
| Analog Y | 10 | 6,000 | 2.5% |
| Table 2: Example Screening Data. Analog X is identified as a potent positive modulator. |
Conclusion
The successful generation of a stable cell line is a foundational step in modern drug discovery.[6] The protocols outlined in this document provide a comprehensive framework for developing and validating a GABA-A receptor-expressing stable cell line and subsequently using it to screen for novel this compound analogs. This platform enables the reliable and reproducible high-throughput screening necessary to identify promising lead candidates for further development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. cambridge.org [cambridge.org]
- 5. betalifesci.com [betalifesci.com]
- 6. Generation Of Stable Cell Lines - Altogen Labs [altogenlabs.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. youtube.com [youtube.com]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Brain Topiramate Levels Using In Vivo Microdialysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application notes for the quantitative measurement of the antiepileptic drug Topiramate in the brain's extracellular fluid (ECF) using in vivo microdialysis.
Introduction
This compound is a widely used medication for the treatment of epilepsy and the prevention of migraines.[1] Its therapeutic efficacy is dependent on achieving and maintaining adequate concentrations at its sites of action within the central nervous system (CNS). In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound, pharmacologically active drug molecules directly from the interstitial fluid (ISF) of specific brain regions in awake, freely moving animals.[2][3] This method is invaluable for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to correlate brain ECF drug levels with neurochemical changes and therapeutic effects. This application note details a comprehensive protocol for performing in vivo microdialysis to measure this compound concentrations in the rodent brain.
Principle of the Method
In vivo microdialysis involves implanting a small, semi-permeable probe into a target brain region.[2] The probe is continuously perfused with a physiological solution (perfusate), typically at a slow, constant flow rate. Small molecules present in the extracellular fluid, such as this compound, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The collected fluid, known as the dialysate, is then analyzed using a highly sensitive analytical method to determine the concentration of this compound. This unbound concentration in the dialysate is proportional to the unbound concentration in the brain's ECF, providing critical data for understanding drug disposition in the CNS.[4]
Experimental Protocol
This protocol is a generalized methodology based on common practices in rodent brain microdialysis. Specific parameters such as stereotaxic coordinates should be optimized for the desired brain region and animal strain.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (280-320g)[5]
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length and a molecular weight cutoff (MWCO) suitable for small molecules (e.g., 10-20 kDa).
-
Guide Cannula: Sized to match the microdialysis probes.[5]
-
Perfusion Solution (aCSF): Artificial Cerebrospinal Fluid. A typical composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂. The solution should be sterile-filtered and pH adjusted to 7.4.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (for isoflurane), surgical drill, dental cement, and sutures.
-
Microdialysis Equipment: Microinfusion pump, liquid swivel, fraction collector (refrigerated).
-
Analytical System: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
-
Reagents: this compound standard, internal standard (e.g., a structural analog), HPLC-grade solvents (e.g., acetonitrile (B52724), methanol), and formic acid.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using isoflurane (B1672236) (or another appropriate anesthetic) and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Using a surgical drill, create a burr hole over the target brain region (e.g., for hippocampus: AP -3.8 mm, ML ±2.5 mm from Bregma).
-
Slowly lower the guide cannula to the desired vertical coordinate (e.g., for hippocampus: DV -2.8 mm from the skull surface).
-
Secure the guide cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy stylet into the guide cannula to prevent blockage.
-
Suture the scalp incision closed around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least 3-5 days.[5]
Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, gently remove the dummy stylet from the guide cannula and insert the microdialysis probe.
-
System Connection: Connect the probe's inlet tubing to a microinfusion pump via a liquid swivel and the outlet tubing to a refrigerated fraction collector. The swivel allows the animal to move freely during the experiment.
-
Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).[5] Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 30 minutes) into vials in the fraction collector.[5]
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Post-Dose Sample Collection: Continue collecting dialysate fractions for the duration of the study (e.g., 4-8 hours) to measure the time-course of this compound concentration in the brain ECF.
-
Probe Calibration (Optional but Recommended): Determine the in vivo recovery of the probe using the retrodialysis method to quantify the absolute extracellular concentration.[4]
-
Sample Storage: Store collected dialysate samples at -80°C until analysis.
Analytical Quantification: HPLC-MS/MS
Due to its lack of a strong chromophore, HPLC coupled with mass spectrometry is the preferred method for the sensitive and selective quantification of this compound in biological matrices like brain dialysates.[6][7]
-
Sample Preparation: Thaw dialysate samples. To a small aliquot (e.g., 10 µL), add an equal volume of the internal standard solution.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for this compound.[6]
-
Quantification: Monitor specific mass transitions (parent ion -> fragment ion) for this compound and the internal standard. Quantify the this compound concentration in the dialysate by comparing its peak area ratio to the internal standard against a standard curve prepared in aCSF.
Data Presentation
Quantitative data from microdialysis studies are typically presented to show the drug's pharmacokinetic profile in the brain.
Table 1: Example Pharmacokinetic Data of this compound in Rat Brain Dialysate (Note: This is illustrative data based on typical experimental outcomes.)
| Time Post-Dose (min) | Mean this compound Concentration (ng/mL) ± SEM (n=6) |
| -30 (Baseline) | < LLOQ |
| 0 (Baseline) | < LLOQ |
| 30 | 150.4 ± 22.5 |
| 60 | 385.2 ± 45.1 |
| 90 | 510.8 ± 58.9 |
| 120 (Tmax) | 550.6 ± 63.2 |
| 180 | 425.3 ± 49.7 |
| 240 | 280.1 ± 33.6 |
| 360 | 115.9 ± 15.4 |
| *LLOQ: Lower Limit of Quantification |
Table 2: Brain ECF this compound Concentrations in Human Traumatic Brain Injury (TBI) Patients (Data adapted from Alves et al., 2003. This study demonstrates the clinical application of microdialysis for this compound.)
| Patient Group | Mean Brain ECF Concentration (µmol/L) |
| Low Dose (5.7 mg/kg) | 10.5 |
| High Dose (11.4 mg/kg) | 22.4 |
This study highlighted that this compound effectively crossed the blood-brain barrier in humans, reaching neuroprotective concentrations.[8][9]
Visualizations
Diagrams help visualize complex workflows and biological mechanisms.
Caption: Experimental workflow for in vivo microdialysis measurement of this compound.
Caption: Multifaceted mechanism of action of this compound at the neuronal membrane.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. currentseparations.com [currentseparations.com]
- 6. This compound: a review of analytical approaches for biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound neuroprotective effect in severe TBI using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Utilizing Electrophysiological Recordings to Assess Topiramate's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate is a structurally novel anticonvulsant drug with a broad spectrum of clinical efficacy. Its therapeutic action is attributed to a multifaceted mechanism involving several molecular targets that collectively reduce neuronal hyperexcitability. Electrophysiological techniques are indispensable tools for elucidating these mechanisms, allowing for the direct measurement of ion channel function, synaptic transmission, and overall network activity. These application notes provide an overview of how various electrophysiological approaches can be employed to characterize the pharmacodynamic profile of this compound and similar multi-target neurological drugs.
This compound's primary mechanisms of action, identified through electrophysiological studies, include:
-
Modulation of Voltage-Gated Ion Channels : It affects voltage-gated sodium (Na+) and calcium (Ca2+) channels, which are crucial for action potential generation and neurotransmitter release.[1][2][3]
-
Potentiation of GABAergic Inhibition : this compound enhances inhibitory neurotransmission by modulating GABA-A receptors at a site distinct from the benzodiazepine (B76468) binding site.[1][4][5]
-
Antagonism of Glutamatergic Excitation : It blocks AMPA and kainate subtypes of glutamate (B1630785) receptors, reducing excitatory synaptic currents.[1][6]
-
Inhibition of Carbonic Anhydrase : A weaker effect, but its inhibition of carbonic anhydrase may contribute to its anticonvulsant properties.[6][7]
These diverse actions make a multi-pronged electrophysiological assessment essential for a comprehensive understanding of its effects.
Key Molecular Targets and Integrated Effects of this compound
The following diagram illustrates the primary molecular targets of this compound and how they converge to decrease overall neuronal excitability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by this compound of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. This compound modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two new actions of this compound: inhibition of depolarizing GABA(A)-mediated responses and activation of a potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topiramate Administration in Rat Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of topiramate in various preclinical rat models of epilepsy. The following protocols and data are intended to serve as a guide for designing and conducting in vivo studies to evaluate the anticonvulsant and neuroprotective effects of this compound.
Overview of this compound's Mechanism of Action
This compound is a broad-spectrum antiepileptic drug with multiple mechanisms of action that contribute to its therapeutic effects.[1][2][3] Its anticonvulsant properties are attributed to its ability to:
-
Block voltage-gated sodium and calcium channels.[1]
-
Inhibit AMPA/kainate glutamate (B1630785) receptors.[1][4]
These actions collectively reduce neuronal excitability and seizure propagation.
Experimental Epilepsy Models in Rats
Several chemically-induced seizure models in rats are commonly used to study the efficacy of antiepileptic drugs like this compound. The choice of model often depends on the specific type of epilepsy being investigated.
Kainic Acid (KA)-Induced Seizure Model
This model is used to replicate temporal lobe epilepsy, characterized by status epilepticus (SE) followed by spontaneous recurrent seizures.[5][6]
Protocol for Induction of Status Epilepticus with Kainic Acid:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
KA Administration: Administer kainic acid at a dose of 5 mg/kg subcutaneously (s.c.) every hour for three injections.[5] Alternatively, a single intraperitoneal (i.p.) injection of 15 mg/kg can be used.[7] Another method involves a single injection of 0.2 μL of a 2 g/L solution into the right lateral ventricle.[8][9]
-
Seizure Monitoring: Continuously monitor the animals for behavioral signs of seizures using a modified Racine scale. The onset of status epilepticus is characterized by continuous seizure activity.
-
Termination of SE (Optional): To reduce mortality, SE can be terminated after a specific duration (e.g., 90-120 minutes) with a high-dose benzodiazepine (B76468) like diazepam.[10]
Pilocarpine-Induced Seizure Model
Similar to the kainic acid model, the pilocarpine (B147212) model also induces status epilepticus and is widely used to study temporal lobe epilepsy.[11][12]
Protocol for Induction of Status Epilepticus with Pilocarpine:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats.[11][13]
-
Pre-treatment: Administer lithium chloride (LiCl) at a dose of 3 mEq/kg i.p. 20 hours prior to pilocarpine to potentiate its effects.[11]
-
Pilocarpine Administration: Inject pilocarpine hydrochloride at a dose of 25 mg/kg i.p.[11]
-
Seizure Monitoring: Observe the rats for the development of status epilepticus, typically occurring after a latency period.
-
Control of Peripheral Cholinergic Effects: Administer a peripheral muscarinic antagonist like scopolamine (B1681570) to counteract the peripheral side effects of pilocarpine.[10]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to induce generalized tonic-clonic seizures and is a common screening tool for potential anticonvulsant drugs.[14][15][16]
Protocol for Induction of Seizures with Pentylenetetrazol:
-
Animal Model: Wistar rats of various age groups (e.g., 7, 12, 18, 25, and 90 days old).[14]
-
PTZ Administration: Administer a single subcutaneous injection of PTZ at a dose of 100 mg/kg to elicit motor seizures.[14] A dose of 75 mg/kg i.p. has also been used.[16][17]
-
Seizure Assessment: Record the latency to the first seizure, the duration of seizures, and the severity of convulsions based on a standardized scoring system (e.g., Racine scale).[17]
Administration of this compound
Dosage and Administration Routes
This compound can be administered via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) gavage. The choice of route and dosage depends on the specific experimental design and the epilepsy model used.
Treatment Protocols
Prophylactic Treatment:
-
Administer this compound prior to the induction of seizures to evaluate its ability to prevent or delay seizure onset.
Therapeutic Treatment:
-
Administer this compound after the onset of status epilepticus or seizures to assess its efficacy in terminating seizure activity and providing neuroprotection.[5][7]
Chronic Treatment:
-
Administer this compound over an extended period (e.g., daily for several weeks) to investigate its effects on spontaneous recurrent seizures and long-term neuroprotection.[6][8][9][18]
Data Presentation: Dosage and Efficacy of this compound
The following tables summarize the quantitative data from various studies on the administration of this compound in rat models of epilepsy.
| Epilepsy Model | Rat Strain | This compound Dosage | Administration Route | Treatment Regimen | Observed Effects | Reference |
| Kainic Acid | Sprague-Dawley | 20, 40, 60 mg/kg | s.c. | Twice daily for 3-5 days, starting 1 hour after SE onset | Dose-dependent neuroprotection, particularly at 60 mg/kg, with reduced neuron loss and mossy fiber sprouting. | [5] |
| Kainic Acid | Not Specified | 40, 80 mg/kg | i.p. | Single injection 1.5 hours after kainate administration | No effect on seizures at these doses when given during fully developed SE, but 80 mg/kg attenuated lipid peroxidation. | [7] |
| Kainic Acid | Sprague-Dawley | 40 mg/kg/day | i.p. | Daily for 2 weeks, starting 30 minutes after seizure onset | Alleviated early and delayed hippocampal neuronal injury. | [8][9] |
| Lithium-Pilocarpine | Sprague-Dawley | 10, 30, 60 mg/kg | Not Specified | Injected at 1 and 10 hours of SE, then twice daily for 6 days | Neuroprotective effects in CA1 and CA3 regions of the hippocampus. The 30 mg/kg dose prevented neuronal death in CA3b. | [11] |
| Pilocarpine | Wistar | 40, 80 mg/kg | i.p. | Three repeated injections after pilocarpine administration | Attenuated the number of motor seizures 30 minutes after administration. | [13] |
| Pilocarpine | Not Specified | 20-100 mg/kg | Not Specified | During status epilepticus | Dose-dependent improvement in survival and CA1/CA3 pyramidal cell survival. | [19] |
| Pentylenetetrazol | Wistar | 10-640 mg/kg | i.p. | 2 hours before PTZ | Suppressed the tonic phase of generalized tonic-clonic seizures at all ages. Decreased the incidence of generalized seizures at 20, 40, and 80 mg/kg in 7-day-old pups. | [14] |
| Pentylenetetrazol | Wistar | 50 mg/kg | p.o. | Daily for seven days before PTZ | Ameliorated PTZ-induced convulsions. | [16][17] |
| Amygdala-Kindled | Not Specified | 20 mg/kg | Not Specified | Not Specified | Significant anticonvulsant effect, reducing seizure and afterdischarge durations. | [20] |
| Ischemia-Induced | Not Specified | ED50: 8.2, 13.0, 36.1 mg/kg | p.o. | 1 hour before audiogenic seizure induction | Blocked tonic extension seizures, clonic seizures, and wild running, respectively. | [21] |
Visualizations
Experimental Workflow for Evaluating this compound in a Chemically-Induced Seizure Model
Caption: Workflow for assessing this compound's efficacy in rat seizure models.
Simplified Signaling Pathway of this compound's Anticonvulsant Action
Caption: this compound's multi-target mechanism for reducing neuronal excitability.
References
- 1. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the preclinical aspects of this compound: pharmacology, pharmacokinetics, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambridge.org [cambridge.org]
- 5. NEUROPROTECTIVE-EFFECTS-OF-TOPIRAMATE-IN-THE-KAINIC-ACID-MODEL-OF-STATUS-EPILEPTICUS [aesnet.org]
- 6. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the kainate-induced status epilepticus, lipid peroxidation and immunoreactivity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on hippocampal neuronal apoptosis in rats after kainic acid-evoked seizures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Effective termination of status epilepticus by rational polypharmacy in the lithium-pilocarpine model in rats: Window of opportunity to prevent epilepsy and prediction of epilepsy by biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective properties of this compound in the lithium-pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does Pilocarpine-Induced Epilepsy in Adult Rats Require Status epilepticus? | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. Anticonvulsant action of this compound against motor seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in an Experimental Model of Epilepsy - Similarity between Generic, Similar and Reference Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of PTZ-induced convulsions in rats using this compound alone or combined with low dose gamma irradiation: involving AKT/m-TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 18. Subchronic-Administration-of-Topiramate-in-a-Chronically-Epileptic-Rat--A-Proof-of-Concept-Dose-Response-Study [aesnet.org]
- 19. The mechanism of neuroprotection by this compound in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticonvulsant activity of this compound and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated Gene Silencing to Study Topiramate's Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral-mediated gene silencing to investigate the molecular targets of Topiramate, a broad-spectrum anticonvulsant and migraine prophylactic with a multifaceted mechanism of action. By systematically knocking down putative protein targets, researchers can elucidate their specific contributions to this compound's therapeutic effects.
Introduction to this compound's Mechanism of Action
This compound's efficacy is attributed to its ability to modulate several cellular targets, leading to a reduction in neuronal excitability.[1][2] Its mechanism is complex and involves:
-
Blockade of voltage-gated sodium channels: this compound inhibits the firing of action potentials by blocking voltage-gated sodium channels.[3][4][5]
-
Antagonism of glutamate (B1630785) receptors: this compound negatively modulates the activity of AMPA and kainate subtypes of glutamate receptors.[1][5][10][11][12][13]
-
Inhibition of carbonic anhydrase: It inhibits carbonic anhydrase isoenzymes, particularly CA-II and CA-IV, which may contribute to its anticonvulsant effects.[2][14][15][16]
-
Modulation of high-voltage-activated calcium channels: this compound has been shown to inhibit L-type high-voltage-activated calcium channels.[1][5][17][18]
Lentiviral-mediated RNA interference (RNAi) provides a powerful and specific tool to dissect the individual contributions of these targets to the overall pharmacological profile of this compound.
Data Presentation: Summary of this compound's Quantitative Effects on Key Targets
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its various molecular targets, as reported in the literature. This data is crucial for designing experiments and interpreting results from gene silencing studies.
| Target Class | Specific Target | Species | Assay | IC50 / Ki | Reference |
| Voltage-Gated Sodium Channels | Voltage-gated Na+ currents | Rat | Whole-cell patch clamp | IC50: 48.9 µM | [4] |
| AMPA/Kainate Receptors | GluK1 (GluR5) kainate receptors | - | - | IC50: 0.46 µM | [19] |
| Carbonic Anhydrase Isoenzymes | Carbonic Anhydrase II (CA-II) | Human | 18O mass spectrometry / pH shift | Ki: ~7 µM | [14] |
| Carbonic Anhydrase IV (CA-IV) | Human | 18O mass spectrometry / pH shift | Ki: ~10 µM | [14] | |
| Carbonic Anhydrase II (CA-II) | Rat | 18O mass spectrometry / pH shift | Ki: 0.1 - 1 µM | [14] | |
| Carbonic Anhydrase IV (CA-IV) | Rat | 18O mass spectrometry / pH shift | Ki: 0.2 - 10 µM | [14] | |
| High-Voltage-Activated Calcium Channels | L-type calcium currents | Rat | Whole-cell patch-clamp | Inhibition at 10 µM | [17] |
Experimental Protocols
This section provides detailed protocols for using lentiviral-mediated shRNA to knock down specific targets of this compound in neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) and primary neurons.
Protocol 1: shRNA Design and Lentiviral Vector Construction
Objective: To design and construct lentiviral vectors expressing shRNAs targeting specific subunits of this compound's targets.
Materials:
-
shRNA design software (e.g., GPP Web Portal, VectorBuilder shRNA Design Tool)
-
pLKO.1-TRC cloning vector
-
Stbl3 competent E. coli
-
Restriction enzymes (e.g., AgeI, EcoRI)
-
T4 DNA ligase
-
Plasmid purification kit
Procedure:
-
shRNA Design:
-
Use an online design tool to generate shRNA sequences targeting the mRNA of the specific subunit of interest (e.g., SCN1A for Nav1.1, GABRA1 for GABA-A α1 subunit, GRIA1 for GluA1 AMPA receptor subunit, CA2 for Carbonic Anhydrase II).
-
Select at least three shRNA sequences per target to test for knockdown efficiency.
-
Include a non-targeting (scrambled) shRNA sequence as a negative control.
-
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize complementary oligonucleotides for each shRNA with appropriate overhangs for cloning into the pLKO.1 vector (e.g., AgeI and EcoRI restriction sites).
-
Anneal the complementary oligonucleotides to form double-stranded DNA inserts.
-
-
Vector Preparation and Ligation:
-
Digest the pLKO.1 vector with AgeI and EcoRI.
-
Ligate the annealed shRNA inserts into the digested pLKO.1 vector using T4 DNA ligase.
-
-
Transformation and Plasmid Purification:
-
Transform the ligation mixture into Stbl3 competent E. coli.
-
Select for positive clones and purify the plasmid DNA using a plasmid purification kit.
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing.
-
Protocol 2: Lentivirus Production and Titration
Objective: To produce high-titer lentiviral particles for transducing neuronal cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-shRNA transfer plasmid
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)
-
DMEM with 10% FBS
-
0.45 µm filter
-
Lentivirus titration kit or protocol (e.g., p24 ELISA, qPCR-based)
Procedure:
-
Cell Plating:
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
-
Transfection:
-
Co-transfect the HEK293T cells with the pLKO.1-shRNA transfer plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
-
Virus Harvest:
-
Harvest the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Pool the harvests and centrifuge to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Concentration (Optional):
-
For higher titers, concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
-
Titration:
-
Determine the viral titer (transducing units per ml, TU/ml) using a suitable method to ensure reproducible transductions.
-
Protocol 3: Lentiviral Transduction of Neuronal Cells
Objective: To efficiently transduce neuronal cells with lentiviral particles to achieve stable gene knockdown.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete growth medium
-
Lentiviral particles (shRNA-target and shRNA-scrambled)
-
Polybrene (for most cell lines, but check for neuronal toxicity)
-
Puromycin (B1679871) (for selection of transduced cells)
Procedure:
-
Cell Plating:
-
Plate neuronal cells in a 12-well plate to be approximately 50% confluent on the day of transduction.
-
-
Transduction:
-
Prepare a mixture of complete medium with Polybrene (final concentration of 5-8 µg/ml, if not toxic to the cells).
-
Remove the old medium and replace it with the Polybrene-containing medium.
-
Add the lentiviral particles at a desired Multiplicity of Infection (MOI). A typical starting range is 1-10.
-
Incubate the cells for 18-24 hours.
-
-
Medium Change and Selection:
-
After incubation, replace the virus-containing medium with fresh complete medium.
-
48-72 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration of puromycin should be determined beforehand with a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies can be identified.
-
-
Expansion of Stable Cell Lines:
-
Pick and expand several puromycin-resistant colonies for each shRNA construct.
-
Protocol 4: Validation of Gene Knockdown
Objective: To confirm the specific knockdown of the target gene at the mRNA and protein levels.
Materials:
-
Stable transduced neuronal cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Quantitative RT-PCR (qRT-PCR):
-
Extract total RNA from the transduced cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the relative mRNA expression of the target gene, normalized to the housekeeping gene.
-
-
Western Blotting:
-
Lyse the transduced cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Protocol 5: Functional Assays to Evaluate this compound's Effects
Objective: To assess the functional consequences of target gene knockdown on the cellular response to this compound.
Materials:
-
Stable transduced neuronal cell lines with confirmed knockdown
-
This compound
-
Electrophysiology setup (for patch-clamp recordings)
-
Calcium imaging setup and reagents (for AMPA/kainate receptor and calcium channel studies)
-
Carbonic anhydrase activity assay kit
Procedure (Example for Voltage-Gated Sodium Channels):
-
Cell Preparation:
-
Plate the stable knockdown and control cell lines for electrophysiological recording.
-
-
Patch-Clamp Electrophysiology:
-
Perform whole-cell patch-clamp recordings to measure voltage-gated sodium currents.
-
Apply a voltage-step protocol to elicit sodium currents.
-
Record baseline currents and then perfuse the cells with varying concentrations of this compound.
-
Measure the this compound-induced inhibition of the sodium current in both control and knockdown cells.
-
-
Data Analysis:
-
Compare the dose-response curves for this compound's inhibition of sodium currents between the control and knockdown cells to determine if the knockdown of the specific sodium channel subunit alters the sensitivity to this compound.
-
Visualizations
Signaling Pathway of this compound's Multifaceted Action
Caption: Overview of this compound's molecular targets and its overall effect on neuronal excitability.
Experimental Workflow for Lentiviral-Mediated Gene Silencing
Caption: Step-by-step workflow for investigating this compound's targets using lentiviral shRNA.
Logical Relationship of Experimental Components
Caption: Logical flow of a gene silencing experiment to validate a drug target.
References
- 1. researchgate.net [researchgate.net]
- 2. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
- 3. origene.com [origene.com]
- 4. Short hairpin RNA-mediated selective knockdown of NaV1.8 tetrodotoxin-resistant voltage-gated sodium channel in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. Lentivirus IPTG-Inducible shRNA Knockdown Vector | VectorBuilder [en.vectorbuilder.com]
- 8. siRNA/shRNA/Oligo Optimal Design [web.stanford.edu]
- 9. cellecta.com [cellecta.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Lentiviral small hairpin RNA delivery reduces apical sodium channel activity in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knockdown of L Calcium Channel Subtypes: Differential Effects in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intranasal delivery of shRNA to knockdown the 5HT-2A receptor enhances memory and alleviates anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shRNA mediated knockdown of Nav1.7 in rat dorsal root ganglion attenuates pain following burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. shRNA Target Design Tool | VectorBuilder [en.vectorbuilder.com]
- 19. scbt.com [scbt.com]
Application of Topiramate in a Mouse Model of Chronic Migraine
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for utilizing a chronic migraine mouse model to investigate the efficacy of topiramate. The protocols detailed below are based on established methodologies involving the repeated administration of nitroglycerin (NTG) to induce a chronic migraine-like state in mice.[1][2][3][4] This model is a valuable tool for studying the pathophysiology of chronic migraine and for the preclinical evaluation of potential therapeutic agents.[1][2]
This compound, a widely used prophylactic treatment for migraine, has demonstrated significant efficacy in this model by attenuating both acute and chronic hyperalgesia.[1][3][5] The underlying mechanisms of this compound's action are multifaceted, involving the modulation of various neurotransmitter systems and ion channels, ultimately leading to a reduction in neuronal hyperexcitability.[6][7][8][9]
Experimental Protocols
Chronic Migraine Induction in Mice
This protocol describes the induction of a chronic migraine-like state using repeated intermittent injections of nitroglycerin (NTG).[1][2][3][4]
Materials:
-
Nitroglycerin (NTG) solution
-
Vehicle (e.g., saline)
-
C57Bl/6J mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituate the mice to the experimental environment and handling for at least two days prior to the start of the experiment.
-
On day 1, record baseline sensory thresholds (e.g., using von Frey filaments for mechanical sensitivity).
-
Administer NTG (10 mg/kg, i.p.) or vehicle to the respective groups of mice.
-
Repeat the NTG or vehicle administration every other day for a total of 9 days (i.e., on days 1, 3, 5, 7, and 9).[2][4]
-
On each injection day, assess sensory thresholds before and 2 hours after the NTG/vehicle injection to measure basal and acute hyperalgesia, respectively.[2]
This compound Treatment Protocol
This protocol outlines the administration of this compound to evaluate its preventive effects on chronic migraine-like symptoms.
Materials:
-
This compound
-
Vehicle for this compound (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Begin daily administration of this compound (30 mg/kg, i.p.) or its vehicle two days prior to the first NTG injection (day -1).[1][3]
-
Continue daily this compound or vehicle treatment for a total of 11 days.[1][3]
-
On days 3, 5, 7, 9, and 11 of the NTG administration protocol, assess basal mechanical responses before the daily this compound/vehicle and NTG injections.[1][3]
-
Two hours after NTG administration on these days, re-assess mechanical responses to determine the effect of this compound on acute NTG-evoked hyperalgesia.[1][3]
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the procedure for measuring mechanical sensitivity, a key indicator of migraine-like pain in mice.[2]
Materials:
-
von Frey filaments of varying forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Place individual mice in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a withdrawal, flinching, or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
-
Record the mechanical thresholds for each mouse at the designated time points as per the experimental design.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on NTG-induced chronic hyperalgesia.
Table 1: Effect of Chronic this compound Treatment on Basal Mechanical Hyperalgesia
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 | Day 11 |
| Vehicle + NTG | Decreased Threshold | Further Decreased Threshold | Sustained Low Threshold | Sustained Low Threshold | Sustained Low Threshold |
| This compound + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG |
Note: This table represents the expected trend where chronic NTG induces a progressive decrease in the mechanical withdrawal threshold (basal hyperalgesia), which is significantly attenuated by daily this compound treatment.[1][3]
Table 2: Effect of this compound on Acute NTG-Evoked Mechanical Hyperalgesia
| Treatment Group | Post-NTG Response (Day 3) | Post-NTG Response (Day 5) | Post-NTG Response (Day 7) | Post-NTG Response (Day 9) | Post-NTG Response (Day 11) |
| Vehicle + NTG | Significant Decrease in Threshold | Significant Decrease in Threshold | Significant Decrease in Threshold | Significant Decrease in Threshold | Significant Decrease in Threshold |
| This compound + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG | Significantly Higher Threshold than Vehicle + NTG |
Note: This table illustrates the expected acute hyperalgesic response 2 hours after each NTG injection and the inhibitory effect of this compound on this response.[1][3]
Visualizations
Caption: Experimental workflow for the chronic migraine mouse model.
Caption: Proposed signaling pathways for this compound's action in migraine.
References
- 1. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 4. mdpi.com [mdpi.com]
- 5. The effects of acute and preventive migraine therapies in a mouse model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Safety and Efficacy of its Use in the Prevention and Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound in migraine progression | springermedicine.com [springermedicine.com]
Assessing the Cognitive Side Effects of Topiramate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preclinical techniques for evaluating the cognitive side effects of Topiramate. The following protocols for widely used behavioral assays, data on dosage and administration, and an overview of potential underlying mechanisms are designed to assist in the consistent and rigorous assessment of this compound-induced cognitive impairment in animal models.
Introduction to this compound and Cognitive Side Effects
This compound is an antiepileptic drug with a broad spectrum of action, also used for migraine prophylaxis and other neurological and psychiatric conditions.[1][2][3] Despite its therapeutic efficacy, this compound is frequently associated with cognitive adverse effects, including difficulties with memory, attention, and language.[1][2][3][4] These side effects are often dose-dependent and can significantly impact a patient's quality of life, leading to treatment discontinuation.[1][2][3][4] Preclinical assessment in animal models is crucial for understanding the mechanisms of these cognitive deficits and for the development of safer therapeutic alternatives.
Key Behavioral Assays for Cognitive Assessment
The following are detailed protocols for two of the most common behavioral paradigms used to assess learning and memory in rodents, the Morris Water Maze and the Novel Object Recognition test.
Morris Water Maze (MWM)
The MWM is a classic behavioral task that assesses hippocampal-dependent spatial learning and memory.[5][6][7]
Experimental Workflow for Morris Water Maze
Figure 1: Experimental workflow for the Morris Water Maze test.
Materials:
-
Circular pool (120-150 cm in diameter for rats, 100-120 cm for mice), filled with water (20-24°C) made opaque with non-toxic white paint or milk powder.
-
Escape platform (10-15 cm in diameter), submerged 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distinct visual cues placed around the pool on the walls of the room.
Procedure:
-
Habituation (Day 1):
-
Allow animals to acclimate to the testing room for at least 30 minutes.
-
Place each animal in the pool for 60-120 seconds without the platform to allow for free swimming and habituation to the environment.
-
Alternatively, a visible platform trial can be conducted where the platform is marked with a visible cue.
-
-
Acquisition Training (Days 2-6):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be between 10-20 minutes.
-
-
Probe Trial (Day 7):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the swim path, time spent in the target quadrant (where the platform was previously located), and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over training days indicates learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crosses. A preference for the target quadrant indicates spatial memory retention.
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It assesses recognition memory, which is dependent on the perirhinal cortex and hippocampus.[8][9][10][11]
Experimental Workflow for Novel Object Recognition Test
Figure 2: Experimental workflow for the Novel Object Recognition test.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice).
-
A variety of objects that are of similar size but differ in shape and texture. Objects should be heavy enough that the animals cannot move them.
-
Video recording equipment and analysis software.
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty open field arena for 5-10 minutes to acclimate to the environment.
-
-
Familiarization Phase (T1) (Day 2):
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time the animal spends exploring each object (sniffing or touching with the nose or paws).
-
-
Test Phase (T2) (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 to 24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for 5 minutes and record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Exploration Time: Calculate the total time spent exploring both objects in the familiarization and test phases.
-
Discrimination Index (DI): Calculate the DI using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
This compound Dosage and Administration in Animal Models
The cognitive effects of this compound are known to be dose-dependent.[1][12][13] The following table summarizes dosages used in various animal studies. It is crucial to perform dose-response studies to determine the optimal dose for inducing cognitive deficits without causing significant motor impairments that could confound behavioral test results.
| Animal Model | Dosage (mg/kg) | Administration Route | Duration | Observed Cognitive Effects | Reference |
| Rat | 40, 120 (single dose) | Intraperitoneal (i.p.) | Single dose | Deterioration of spatial memory in MWM | [10] |
| Rat | 60 (multiple doses) | i.p. | 12 days | No significant effect on learning in MWM | [10] |
| Mouse | 10, 20 | i.p. | Chronic | Reduced convulsions, may affect anxiety | [14] |
| Mouse | 20 | i.p. | 30 days | Improved MWM performance in an AD model | [1] |
| Rat | 30, 90, 300 | Oral | Juvenile period | Reduced bone growth plate thickness (high dose) | [15] |
Operant Conditioning Tasks
Operant conditioning tasks can provide a more detailed assessment of specific cognitive functions such as attention, executive function, and working memory.[14][16][17][18] These tasks require animals to perform a specific action (e.g., pressing a lever) to receive a reward or avoid a punishment.
General Protocol for a Delayed Matching-to-Sample Task:
-
Shaping: Train the animal to press a lever for a food reward.
-
Initial Training: The animal is presented with a sample stimulus (e.g., a light above a specific lever). A response to this lever is rewarded.
-
Introduction of Delay: After the sample stimulus is presented and the animal responds, a delay period is introduced before two choice levers are presented.
-
Choice Phase: After the delay, the animal must press the lever that corresponds to the initial sample stimulus to receive a reward.
-
This compound Administration: Once the animals have reached a stable performance, this compound can be administered to assess its effects on accuracy and reaction time.
Potential Signaling Pathways Involved in this compound's Cognitive Side Effects
The exact mechanisms underlying this compound's cognitive side effects are not fully understood, but several pathways are thought to be involved. This compound's primary mechanisms of action include the blockade of voltage-gated sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate glutamate (B1630785) receptors.[19] Its effects on GABAergic neurotransmission are thought to play a significant role in its cognitive effects.[2] Additionally, studies suggest that this compound may influence the TNF signaling pathway, which is involved in neuroinflammation and synaptic plasticity.[15]
Hypothesized Signaling Pathway for this compound-Induced Cognitive Dysfunction
References
- 1. This compound and cognitive impairment: evidence and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and cognitive impairment: evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound and cognitive impairment: evidence and clinical implications | Semantic Scholar [semanticscholar.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Object Recognition [protocols.io]
- 11. Novel Object Recognition Test [protocols.io]
- 12. This compound dose effects on cognition: A randomized double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severity of this compound-Related Working Memory Impairment is Modulated by Plasma Concentration and Working Memory Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Methods for assessing cognitive function utilizing operant tasks in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Clinical Trial Design: Topiramate for Alcohol Use Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate, an anticonvulsant medication, is currently approved for the treatment of epilepsy, migraine headaches, and as an adjunct for weight management.[1] Its mechanism of action is multifaceted, involving the blockade of voltage-dependent sodium channels, enhancement of GABA-mediated inhibition, antagonism of glutamate (B1630785) receptors, and weak inhibition of carbonic anhydrase.[2][3] Emerging preclinical and clinical evidence suggests that this compound may be a promising therapeutic agent for the treatment of Alcohol Use Disorder (AUD).[4][5][6] This document outlines a comprehensive clinical trial design to investigate the efficacy and safety of this compound for this new indication.
The rationale for repurposing this compound for AUD stems from its neurobiological effects that counteract the neuroadaptations occurring in alcohol dependence. Chronic alcohol use disrupts the balance between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate. This compound's ability to enhance GABAergic activity and inhibit glutamatergic function is hypothesized to reduce the reinforcing effects of alcohol, alleviate withdrawal symptoms, and decrease craving.[5][7]
Proposed Clinical Trial Design for this compound in Alcohol Use Disorder
This proposed clinical trial is a multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound as a treatment for individuals with moderate to severe AUD. The trial will consist of three phases. Since this compound has a well-established safety profile in humans, a Phase I trial in healthy volunteers is not deemed necessary for this repurposed indication.[8]
Phase II: Dose-Finding and Preliminary Efficacy
-
Objective: To determine the optimal dose of this compound for reducing alcohol consumption and to gather preliminary efficacy and safety data in the target population.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial with three parallel arms: Placebo, this compound 100 mg/day, and this compound 200 mg/day.
-
Patient Population: Individuals aged 18-65 diagnosed with moderate to severe AUD according to DSM-5 criteria, who are currently drinking and seeking treatment.
-
Primary Endpoint: Percentage of heavy drinking days (defined as ≥5 standard drinks for men, ≥4 for women).
-
Secondary Endpoints:
-
Percentage of days abstinent.
-
Drinks per drinking day.
-
Self-reported craving for alcohol (using a visual analog scale).
-
Serum gamma-glutamyltransferase (GGT) levels.
-
Safety and tolerability.
-
Phase III: Confirmatory Efficacy and Safety
-
Objective: To confirm the efficacy and further evaluate the safety of the optimal dose of this compound identified in Phase II in a larger patient population.
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled trial with two parallel arms: Placebo and the optimal this compound dose.
-
Patient Population: Similar to Phase II, with a larger sample size.
-
Primary Endpoint: Percentage of heavy drinking days.
-
Secondary Endpoints:
-
Time to first heavy drinking day.
-
Percentage of subjects achieving complete abstinence.
-
Changes in quality of life and psychosocial functioning.
-
Long-term safety and tolerability.
-
Data Presentation: Summary of Quantitative Data
| Trial Phase | Parameter | Phase II | Phase III |
| Participants | Number of Participants | 150 (50 per arm) | 300 (150 per arm) |
| Age Range | 18 - 65 years | 18 - 65 years | |
| Inclusion Criteria | DSM-5 diagnosis of moderate to severe AUD, currently drinking | DSM-5 diagnosis of moderate to severe AUD, currently drinking | |
| Dosage | Treatment Arms | Placebo, this compound 100 mg/day, this compound 200 mg/day | Placebo, Optimal this compound Dose (from Phase II) |
| Titration Schedule | Gradual titration over 4 weeks | Gradual titration over 4 weeks | |
| Duration | Treatment Duration | 12 weeks | 24 weeks |
| Follow-up Period | 4 weeks | 12 weeks | |
| Primary Endpoint | Measure | Percentage of heavy drinking days | Percentage of heavy drinking days |
| Secondary Endpoints | Measures | % days abstinent, drinks per drinking day, craving scores, GGT levels | Time to first heavy drinking day, % achieving abstinence, quality of life, long-term safety |
Experimental Protocols
Protocol: Assessment of Alcohol Craving using a Visual Analog Scale (VAS)
Objective: To quantitatively measure the subjective experience of alcohol craving in study participants.
Materials:
-
100 mm Visual Analog Scale (VAS) with anchors "No craving at all" (0 mm) and "Most intense craving imaginable" (100 mm).
-
Standardized instructions for participants.
-
Data collection forms or electronic data capture system.
Procedure:
-
Training: At the baseline visit, train participants on how to use the VAS. Explain the meaning of the anchors and how to mark their current level of craving on the line.
-
Administration: The VAS will be administered at each study visit (weekly during the treatment phase).
-
Instructions to Participant: "Please mark a vertical line on the scale below to indicate your average level of craving for alcohol over the past 24 hours. The left end of the line means you have had no craving at all, and the right end means you have had the most intense craving you can imagine."
-
Scoring: Measure the distance in millimeters from the "No craving at all" anchor to the participant's mark. This will be the craving score for that visit.
-
Data Recording: Record the craving score in the participant's case report form or electronic record.
Mandatory Visualizations
Signaling Pathway of this compound in Alcohol Use Disorder
Caption: Hypothetical signaling pathway of this compound in reducing alcohol craving.
Experimental Workflow for the Clinical Trial
Caption: Workflow of the proposed clinical trial for this compound in AUD.
Logical Relationship for Phase Progression
Caption: Decision-making logic for advancing from Phase II to Phase III.
References
- 1. neurology.org [neurology.org]
- 2. This compound for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for smoking cessation: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound IN THE NEW GENERATION OF DRUGS: EFFICACY IN THE TREATMENT OF ALCOHOLIC PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for treating alcohol dependence: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. recoveryanswers.org [recoveryanswers.org]
- 8. This compound for Smoking Cessation: A Randomized, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Topiramate-Induced Cognitive Impairment in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and mitigating topiramate-induced cognitive impairment in experimental settings. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common cognitive side effects observed with this compound administration in research subjects?
A1: this compound is associated with a distinct pattern of cognitive side effects, often described as "brain fog."[1][2] The most frequently reported impairments are difficulties with word-finding (verbal fluency), memory problems, and a general mental slowing.[1][3][4][5] Research subjects may exhibit confusion, difficulty concentrating, and slower reaction times.[1] These effects can be significant enough to impact daily functioning and are a common reason for discontinuation in clinical trials.[5]
Q2: At what point during an experiment are cognitive side effects most likely to appear?
A2: Cognitive problems associated with this compound typically emerge early in the treatment course, often within the first six weeks of administration.[3][4] The incidence of these adverse events is often highest during the titration phase of a study.[3]
Q3: Are the cognitive effects of this compound dose-dependent?
A3: Yes, the cognitive impairments induced by this compound are dose-dependent.[3][4] Higher doses are associated with a greater frequency and severity of cognitive side effects.[1][5] For instance, one study found that at a dose of 200 mg of this compound, side effects such as difficulty concentrating, memory problems, and sleepiness were more likely to occur compared to doses of 25 mg or 50 mg.[1]
Troubleshooting Guide
Issue: A significant number of research subjects are dropping out of a study due to cognitive complaints after starting this compound.
Troubleshooting Steps:
-
Review the Titration Schedule: A rapid dose escalation is a primary contributor to the incidence and severity of cognitive side effects.[3][6] Implementing a slower titration schedule can significantly reduce the likelihood of treatment-emergent cognitive complaints.[7]
-
Assess for Concomitant Medications: While this guide focuses on this compound, it is crucial to review any other medications the research subjects may be taking that could have sedative or cognitive-impairing effects.
-
Consider a Lower Target Dose: Research indicates a clear dose-response relationship for cognitive impairment.[8] If the experimental design allows, consider if a lower dose of this compound could still achieve the desired therapeutic effect while minimizing cognitive adverse events.
-
Early Cognitive Monitoring: Cognitive changes can be detected early in treatment.[3][4] Implementing a brief cognitive screening at baseline and shortly after initiating this compound can help identify subjects who are most susceptible to its cognitive effects.
Issue: Experimental data on cognitive tasks are showing high variability or a general decline in performance after this compound administration.
Troubleshooting Steps:
-
Pharmacological Mitigation (Experimental): For preclinical and clinical research where it is feasible and ethically approved, the co-administration of a cholinesterase inhibitor like donepezil (B133215) has been reported to improve this compound-related cognitive and language dysfunction.[9][10] This may allow for the continued use of this compound while mitigating the cognitive side effects.
-
Consider Alternative Medications (if applicable to the study design): If the primary outcome of the study is not dependent on the specific mechanisms of this compound, and cognitive function is a critical endpoint, consider utilizing an alternative medication with a more favorable cognitive profile.
-
Data Analysis Stratification: Analyze data based on this compound dosage and plasma concentrations if this data is available. This may help to explain some of the variability in cognitive performance.
Data Presentation: Quantitative Overview of this compound's Cognitive Effects
The following tables summarize quantitative data from studies investigating the cognitive effects of this compound.
Table 1: Dose-Dependent Neuropsychological Decline
| This compound Daily Dose | Percentage of Subjects with Neuropsychological Decline | Placebo |
| 64 mg | 12% | 5% |
| 96 mg | 8% | 5% |
| 192 mg | 15% | 5% |
| 384 mg | 35% | 5% |
| (Data sourced from a 24-week, double-blind, placebo-controlled study using the Computerized Neuropsychological Test Battery)[8] |
Table 2: Impact of this compound on Verbal Fluency
| Study Population | Comparison | Key Findings |
| Patients with epilepsy | Compared to healthy controls and patients on other antiepileptic drugs. | Verbal fluency in patients on this compound monotherapy was reduced by 45% compared to healthy controls.[11] |
| Healthy Volunteers | This compound (100 mg single dose) vs. Placebo | A 100 mg dose of this compound was predicted to cause a 27% reduction in the Controlled Oral Word Association (COWA) score.[12] |
| (Verbal fluency is a measure of executive function and language skills) |
Table 3: Effects on Short-Term and Working Memory
| Cognitive Test | This compound Effect | Quantitative Detail |
| Modified Sternberg Working Memory Task | Decreased accuracy | Each 1 µg/mL increase in this compound plasma concentration was associated with a 3.6% decrease in accuracy.[13] |
| Digit Span | Dose-dependent decrease in performance | Significant decreases in digit span were observed at doses of 100 mg/day and 200 mg/day compared to 50 mg/day.[14] |
| (These tests assess the ability to hold and manipulate information over a short period) |
Experimental Protocols
1. Modified Sternberg Working Memory Task
-
Objective: To assess the impact of this compound on working memory.
-
Methodology:
-
Stimuli: Subjects are presented with a set of items to memorize (e.g., letters, numbers, or symbols). The number of items in the set (the memory load) is varied across trials.
-
Procedure:
-
A memory set is presented for a brief period.
-
A retention interval follows, during which the subject must hold the memory set in their mind.
-
A probe item is then presented.
-
The subject must indicate as quickly and accurately as possible whether the probe item was part of the memory set.
-
-
Data Collection: The primary outcome measures are accuracy (percentage of correct responses) and reaction time.
-
-
Relevance: This task is sensitive to the effects of this compound on working memory, a core cognitive domain affected by the drug.[6][13]
2. Computerized Neuropsychological Test Battery (CNTB)
-
Objective: To provide a comprehensive assessment of cognitive function across multiple domains.
-
Methodology:
-
Overview: The CNTB is a collection of computerized tests designed to assess various aspects of cognition, including motor speed, attention, information processing speed, learning and memory (verbal and spatial), and language.[8] The battery is proprietary, and the specific subtests used may vary between studies.
-
Administration: The tests are administered on a computer, which standardizes the presentation of stimuli and the recording of responses. The entire battery typically takes around 50 minutes to complete.[8]
-
Key Subtests Used in this compound Research:
-
Visual Memory: Assesses the ability to remember visual information.
-
Delayed Paired Associated Learning: A test of associative memory.
-
Simple Reaction Time: Measures basic processing speed.
-
Verbal Fluency (e.g., Controlled Oral Word Association Test - COWA): Subjects are asked to generate as many words as possible beginning with a specific letter within a set time limit.
-
-
Data Analysis: A summary score can be calculated to provide an overall measure of cognitive function. Individual subtest scores are also analyzed to identify specific areas of impairment.
-
-
Relevance: The CNTB has been used in clinical trials to demonstrate the dose-dependent cognitive effects of this compound.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action leading to cognitive impairment.
References
- 1. Topamax (this compound) side effects: Common, mild, and serious [medicalnewstoday.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. This compound and cognitive impairment: evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 11 this compound Side Effects to Watch For - GoodRx [goodrx.com]
- 6. Severity of this compound-Related Working Memory Impairment is Modulated by Plasma Concentration and Working Memory Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Effects on cognition in patients with epilepsy, migraine headache and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dose effects on cognition: A randomized double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil treatment of this compound-related cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic–pharmacodynamic modelling of intravenous and oral this compound and its effect on phonemic fluency in adult healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Topiramate Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with topiramate in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a white crystalline powder, exhibits varying solubility in different solvents. It is more readily soluble in organic solvents than in aqueous solutions.[1][2][3] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[1] Its solubility in water is approximately 9.8 mg/mL.[2][3] The solubility is also pH-dependent, with higher solubility observed in alkaline conditions (pH 9-10).[2][3][4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely recommended solvent for preparing this compound stock solutions due to its high solvating power for hydrophobic compounds.[1] Ethanol and dimethylformamide are also suitable alternatives.[1] When using an organic solvent, it is crucial to ensure the final concentration in the cell culture medium is low (typically ≤0.1% to <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is causing this?
A3: This is a common issue arising from the hydrophobic nature of this compound. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous-based cell culture medium, the this compound can rapidly come out of solution and form a precipitate. Factors contributing to this include the final concentration of this compound, the final concentration of the organic solvent, the composition of the medium (e.g., serum content, pH), and the dilution method.
Q4: How can I prevent my this compound solution from precipitating in the cell culture medium?
A4: Several strategies can be employed to prevent precipitation:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution, first into a smaller volume of pre-warmed media with vigorous mixing, and then add this intermediate dilution to the final volume.
-
Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while vortexing or swirling to ensure rapid and even dispersion.
-
Optimize DMSO Concentration: Prepare a highly concentrated stock solution in DMSO to minimize the volume added to the cell culture, thereby keeping the final DMSO concentration at a non-toxic level (ideally ≤0.1%).
-
Serum Content: The presence of serum proteins, like albumin, can help to solubilize hydrophobic compounds.[1][2] If using serum-free media, the risk of precipitation is higher.
-
pH Adjustment: this compound's solubility increases in alkaline conditions.[2][3][4] While significant alteration of media pH is not advisable, ensuring the medium is properly buffered and at the correct physiological pH is important.
Q5: What is the stability of this compound in aqueous solutions?
A5: this compound is sensitive to hydrolysis in aqueous solutions, especially at elevated temperatures and non-neutral pH.[5][6] Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is more stable under acidic conditions than alkaline conditions.[5] For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to media. | - Final concentration of this compound is above its solubility limit in the aqueous medium.- Rapid change in solvent polarity.- Improper mixing technique. | - Lower the final working concentration of this compound.- Use a stepwise dilution method (see Protocol 1).- Add the stock solution slowly to pre-warmed media while vortexing. |
| Cloudiness or fine precipitate appears in the media over time in the incubator. | - Slow precipitation of this compound due to borderline solubility.- Interaction with media components (e.g., salts, proteins).[7][8][9]- Temperature fluctuations.[7][9] | - Reduce the final this compound concentration.- If using serum-free media, consider adding serum if experimentally permissible.- Ensure stable incubator temperature and humidity. |
| Variability in experimental results between different batches of this compound solution. | - Degradation of this compound in aqueous solution.- Incomplete dissolution of the initial stock. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure the initial stock solution is fully dissolved before making further dilutions (sonication can be used if necessary). |
| Cells show signs of toxicity (e.g., rounding, detachment) at expected non-toxic concentrations of this compound. | - Cytotoxicity from the organic solvent (e.g., DMSO).- High local concentration of this compound due to poor mixing. | - Ensure the final DMSO concentration is at or below 0.1%.- Include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.- Improve mixing technique when adding the stock solution to the media. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | 9.8 mg/mL | [2][3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~0.15 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Acetone | Freely soluble | [2][3] |
| Chloroform | Freely soluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from a DMSO Stock
Objective: To prepare a working solution of this compound in cell culture medium with minimal risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution:
-
In a sterile tube, add a volume of pre-warmed (37°C) cell culture medium.
-
While vortexing the medium, add a small volume of the concentrated this compound DMSO stock dropwise to create an intermediate dilution (e.g., 10-fold dilution of the final desired concentration).
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the intermediate dilution to the main volume of pre-warmed cell culture medium to achieve the final desired concentration of this compound.
-
Mix gently by swirling or inverting the container.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Note: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
Visualizations
References
- 1. Investigating the binding mechanism of this compound with bovine serum albumin using spectroscopic and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. US20220016074A1 - Oral this compound suspension formulations with extended shelf stability and enhanced bioavailability - Google Patents [patents.google.com]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Interaction of this compound with glycine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug Interactions with Topiramate in Preclinical and Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential drug interactions between Topiramate (TPM) and other commonly used antiepileptic drugs (AEDs) in a study setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interactions between this compound and other AEDs?
A1: Drug interactions with this compound primarily occur through two mechanisms:
-
Pharmacokinetic Interactions: This involves one drug affecting the absorption, distribution, metabolism, or excretion of another. For this compound, the most significant interactions involve the induction or inhibition of cytochrome P450 (CYP) enzymes in the liver. For instance, enzyme-inducing AEDs like Carbamazepine (B1668303) and Phenytoin (B1677684) can increase the metabolism of this compound, leading to lower plasma concentrations.[1][2][3][4]
-
Pharmacodynamic Interactions: This is where drugs influence each other's effects at the site of action. For AEDs, this can manifest as additive or synergistic effects on neuronal pathways, such as sodium channels or GABAergic systems, potentially leading to enhanced efficacy or increased adverse effects.[5]
Q2: Which AEDs are most likely to have clinically significant interactions with this compound in a research setting?
A2: The most well-documented and clinically significant interactions occur with:
-
Carbamazepine (CBZ): A potent enzyme inducer that can significantly decrease this compound plasma concentrations.[4][6]
-
Phenytoin (PHT): Another strong enzyme inducer that accelerates this compound metabolism.[1][2][3][7]
-
Valproic Acid (VPA): This interaction is more complex, with potential for mutual alteration of plasma concentrations and an increased risk of hyperammonemia.
-
Lamotrigine (LTG): The interaction with Lamotrigine is generally considered less significant, with minimal impact on the plasma concentrations of either drug.
Q3: What are the potential consequences of these drug interactions in a study?
A3: Unmanaged drug interactions can lead to:
-
Reduced Efficacy: Decreased plasma concentrations of this compound or the co-administered AED can lead to a loss of seizure control or diminished therapeutic effect, compromising study outcomes.[4]
-
Increased Toxicity: Elevated plasma concentrations of either drug can increase the incidence and severity of adverse effects, potentially leading to participant withdrawal from the study.
-
Data Variability: Fluctuating drug levels due to interactions can introduce significant variability into pharmacokinetic and pharmacodynamic data, making it difficult to interpret study results accurately.
Q4: How can I proactively manage these potential interactions in my study design?
A4: Proactive management is key. Consider the following:
-
Careful Subject Selection: Avoid enrolling subjects on polytherapy with known potent enzyme inducers or inhibitors if possible.
-
Baseline and Steady-State Monitoring: Establish baseline AED plasma concentrations before introducing this compound and monitor levels of all co-administered AEDs until a new steady-state is achieved.
-
Dose Adjustments: Be prepared to adjust the dosage of this compound or the concomitant AED based on plasma concentration monitoring and clinical observation.[8]
-
Standardized Protocols: Implement standardized protocols for sample collection, processing, and analysis to ensure data consistency.
Troubleshooting Guides
Issue 1: Sub-therapeutic this compound levels when co-administered with Carbamazepine or Phenytoin.
-
Problem: You observe lower than expected plasma concentrations of this compound in subjects receiving concomitant Carbamazepine or Phenytoin, potentially leading to reduced efficacy.
-
Cause: Carbamazepine and Phenytoin are potent inducers of hepatic enzymes (primarily CYP3A4), which increases the metabolic clearance of this compound.[1][2][3][4] Studies have shown that co-administration with these AEDs can increase this compound's oral clearance by approximately two-fold and shorten its half-life by about 50%.[1][2][3]
-
Solution:
-
Quantify the Interaction: Collect serial blood samples to determine the steady-state plasma concentrations of this compound in the presence of the inducing agent.
-
Dosage Adjustment: An upward dose adjustment of this compound may be necessary. The required dose increase can be guided by the observed plasma concentrations and the clinical response.
-
Monitor for Efficacy: Closely monitor for any changes in the primary efficacy endpoints of your study (e.g., seizure frequency).
-
Issue 2: Unexpected Adverse Events or Toxicity with this compound and Valproic Acid Co-administration.
-
Problem: Subjects receiving both this compound and Valproic Acid exhibit signs of toxicity, such as hyperammonemia, encephalopathy, or excessive sedation, even at therapeutic doses.
-
Cause: This is a complex interaction with both pharmacokinetic and pharmacodynamic components. Valproic acid can slightly increase this compound plasma levels. More significantly, both drugs can interfere with ammonia (B1221849) metabolism, leading to a synergistic increase in plasma ammonia levels.
-
Solution:
-
Monitor Ammonia Levels: Regularly monitor plasma ammonia levels in all subjects receiving this combination.
-
Clinical Observation: Be vigilant for clinical signs of hyperammonemic encephalopathy, including lethargy, confusion, and vomiting.
-
Dose Reduction: If hyperammonemia or other signs of toxicity occur, consider reducing the dose of either this compound or Valproic Acid.
-
Fractionated Dosing: Consider administering the daily dose of Valproic Acid in divided doses to minimize peak concentrations.
-
Quantitative Data Summary
The following tables summarize the key pharmacokinetic interactions between this compound and other commonly used AEDs.
Table 1: Effect of Other AEDs on this compound Pharmacokinetics
| Co-administered AED | Effect on this compound Plasma Concentration | Mean Change in this compound Clearance | Recommended Action in a Study Setting |
| Carbamazepine | Decrease | ~40% lower AUC, Cmax, and Cavg | Monitor TPM levels; consider increasing TPM dose.[6] |
| Phenytoin | Decrease | Approximately 2-fold increase | Monitor TPM levels; may require TPM dose adjustment.[1][7] |
| Valproic Acid | No significant change or slight increase | Minimal | Monitor for clinical signs of toxicity and ammonia levels. |
| Lamotrigine | No significant change | No significant change | No routine dose adjustments are typically needed. |
Table 2: Effect of this compound on Other AEDs' Pharmacokinetics
| Co-administered AED | Effect of this compound on AED Plasma Concentration | Recommended Action in a Study Setting |
| Carbamazepine | No significant change in CBZ or its active metabolite | No routine dose adjustments are typically needed.[6][9] |
| Phenytoin | Modest increases in some patients | Monitor PHT levels, as a dose reduction may be needed in susceptible individuals.[9] |
| Valproic Acid | Small mean decrease | Unlikely to be clinically significant; monitor clinical response.[9] |
| Lamotrigine | No significant change | No routine dose adjustments are typically needed. |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of AEDs
Objective: To accurately quantify the plasma concentrations of this compound and co-administered AEDs to assess pharmacokinetic interactions.
Methodology:
-
Sample Collection:
-
Collect whole blood samples in EDTA-containing tubes at pre-defined time points (e.g., trough concentrations just before the next dose, and peak concentrations 2-4 hours post-dose).
-
For steady-state analysis, ensure the subject has been on a stable dose for at least 5 half-lives of the drug.
-
-
Sample Processing:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
Store plasma samples at -80°C until analysis.
-
-
Analytical Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) (containing a stable isotope-labeled internal standard for each analyte) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.[10][11]
-
Chromatography: Inject the supernatant onto a C18 or similar reversed-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).[10]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for each AED and its internal standard to ensure selectivity and accurate quantification.[11]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the plasma concentrations of each AED in the study samples by interpolating from the calibration curve.
-
Protocol 2: In Vitro Assessment of Metabolic Interactions
Objective: To investigate the potential for this compound to inhibit or induce key drug-metabolizing enzymes.
Methodology:
-
System: Use human liver microsomes or recombinant human CYP enzymes.
-
Incubation:
-
Incubate this compound at various concentrations with the microsomal or recombinant enzyme system in the presence of a specific CYP probe substrate.
-
Include appropriate positive and negative controls.
-
-
Analysis:
-
After a defined incubation period, stop the reaction and analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
Data Interpretation:
-
A decrease in metabolite formation with increasing concentrations of this compound suggests enzyme inhibition.
-
An increase in enzyme expression or activity after pre-incubation with this compound would suggest enzyme induction.
-
Visualizations
Caption: A typical experimental workflow for a clinical drug interaction study.
References
- 1. Pharmacokinetic interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics of this compound and carbamazepine in patients with epilepsy during monotherapy and concomitant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and phenytoin pharmacokinetics during repetitive monotherapy and combination therapy to epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. Drug interaction profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
Optimizing Topiramate dosage to minimize adverse effects in animal models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing topiramate dosage to minimize adverse effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound observed in animal models?
A1: Common dose-dependent adverse effects in animal models include sedation, ataxia (unsteady gait), weight loss, and gastrointestinal issues such as vomiting and diarrhea.[1][2] In rodents, decreased spontaneous motor activity has been noted.[3] At higher doses, more severe effects like convulsions can occur.[3]
Q2: How can I select an initial dose of this compound for my animal study?
A2: Initial dose selection should be based on the specific animal model and the intended therapeutic effect. For anticonvulsant effects in rats, doses around 20-40 mg/kg have shown efficacy.[4] In mice, effective anticonvulsant doses in some models start around 10 mg/kg.[5] It is crucial to start with a low dose and titrate upwards while monitoring for adverse effects.
Q3: Are there species-specific differences in this compound metabolism and adverse effects?
A3: Yes, significant species-specific differences exist. For instance, the oral bioavailability of this compound can vary between species.[6] Dogs may experience gastrointestinal upset, while rodents might show more pronounced sedation and motor impairment.[1][3] Therefore, it is essential to consult literature specific to your chosen animal model.
Q4: What is the recommended method for administering this compound to animals?
A4: this compound can be administered orally (e.g., by gavage) or intraperitoneally.[5] Oral administration is often preferred for chronic studies to mimic clinical use. The drug can be given with or without food, but administering it with food may help mitigate potential gastrointestinal upset.[1]
Q5: How can I monitor for cognitive or behavioral side effects of this compound in my animal models?
A5: Several behavioral tests can be employed to assess cognitive and behavioral side effects. The open-field test can be used to evaluate changes in locomotor activity and anxiety-like behavior.[5] The chimney test and passive avoidance tasks can assess motor coordination and memory, respectively.
Troubleshooting Guide
Issue: Animals are exhibiting excessive sedation or ataxia.
-
Cause: The current dosage is likely too high for the specific animal strain or individual.
-
Solution:
-
Reduce the this compound dosage by 25-50%.
-
Increase the dosing interval if administering multiple doses per day.
-
Monitor the animals closely for at least 24 hours to observe any changes in behavior.
-
If sedation persists, consider a more gradual titration schedule in subsequent experiments.
-
Issue: Significant weight loss is observed in the treatment group.
-
Cause: this compound is known to cause a dose-related decrease in body weight gain or even weight loss.[4] This can be due to decreased food consumption or metabolic effects.
-
Solution:
-
Monitor food and water intake daily.
-
If appetite is suppressed, consider providing a more palatable diet.
-
Evaluate if the weight loss is within an acceptable range for the study's duration and objectives.
-
If weight loss is severe, a dose reduction may be necessary.
-
Issue: Animals are showing signs of gastrointestinal distress (e.g., diarrhea, vomiting).
-
Cause: this compound can irritate the gastrointestinal tract.[1]
-
Solution:
-
Administer the drug with food to buffer its effects on the stomach.
-
Ensure animals have free access to water to prevent dehydration.
-
If symptoms persist, a lower dose or a different administration route (if applicable) may be required.
-
Data Summary Tables
Table 1: Dose-Dependent Adverse Effects of this compound in Rodent Models
| Species | Dosage (mg/kg) | Adverse Effects Observed |
| Rat | 50 and above | Enhanced apoptotic neuronal death in the developing brain.[7] |
| Rat | 100 | No adverse effects on male or female fertility.[8] |
| Mouse | 10 | Increased locomotor activity.[5] |
| Mouse | 20-80 | Significant reduction of offensive behaviors (threat and attack).[6] |
| Mouse | 50-200 | Inhibition of colonic propulsive activity.[9] |
Table 2: Overview of this compound Dosages in Different Animal Models and Contexts
| Animal Model | Dosage (mg/kg) | Context of Study | Reference |
| Rat | 20-100 | Neuroprotection in a model of chronic epilepsy. | [1] |
| Rat | 41 | Evaluation of effects on the male reproductive system. | |
| Mouse | 10 | Assessment of effects on open-field behavior. | [5] |
| Dog | 10-20 | Intravenous pharmacokinetic study in dogs with epilepsy. | |
| Cat | 10 | Evaluation of extended-release formulation for feline epilepsy. |
Experimental Protocols
Protocol 1: Open-Field Test for Assessing Locomotor Activity and Anxiety
-
Apparatus: A square arena (e.g., 45x45 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares.
-
Procedure: a. Administer this compound or vehicle to the animal at the desired dose and route. b. After a 30-minute acclimatization period, place the animal in the center of the open-field arena.[5] c. Record the animal's behavior for a set duration (e.g., 5 minutes).[5] d. Analyze the following parameters: number of squares crossed (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior), rearing frequency (exploratory behavior), and grooming frequency.[5]
-
Data Analysis: Compare the parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of Motor Coordination using the Chimney Test
-
Apparatus: A transparent tube (e.g., a glass or Perspex cylinder) of a diameter that allows the animal to move forwards but not easily turn around.
-
Procedure: a. Place the mouse at one end of the horizontal tube. b. Once the mouse has entered the tube, raise it to a vertical position. c. To exit the tube, the mouse must climb backward using all four paws. d. Record the time it takes for the animal to exit the tube. Impaired motor coordination will result in a longer exit time.
-
Data Analysis: Compare the exit times between the this compound-treated and control groups.
Visualizations
Caption: Workflow for optimizing this compound dosage in animal models.
Caption: this compound's modulation of key proteins in the apoptosis pathway.
Caption: this compound's neuroprotective effect via mPTP inhibition.
References
- 1. EFFECT-OF-TOPIRAMATE-ON-MITOCHONDRIAL-FUNCTION-AND-DYSFUNCTION-IN-A-CHRONIC-MODEL-OF-EPILEPSY [aesnet.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiaggressive effects of this compound in agonistic encounters between male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic doses of this compound are not toxic to the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnjlabels.com [jnjlabels.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting inconsistent results in Topiramate efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Topiramate efficacy studies. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of this compound's pharmacological profile and ensure the generation of consistent and reliable data.
Troubleshooting Guide: Inconsistent Efficacy Results
Inconsistencies in this compound efficacy studies can arise from a variety of factors. This guide provides a structured approach to identifying and mitigating potential sources of variability in your experimental results.
Question: Why am I observing significant variability in the anticonvulsant or migraine prophylactic effects of this compound between experimental groups or studies?
Answer: Variability in this compound's efficacy can be attributed to several key areas: experimental protocol design, subject-specific factors, and data interpretation. Below is a step-by-step guide to troubleshoot these potential issues.
Review of Experimental Protocol
A lack of standardized protocols is a primary source of inconsistent findings. Carefully review and compare your methodology against established practices.
-
Dosage and Titration: Was the dosing regimen appropriate for the model or patient population? Rapid titration can lead to higher rates of adverse effects and study discontinuation, while suboptimal doses may not elicit a therapeutic response.[1][2][3] A slow titration schedule is often recommended to improve tolerability.[4]
-
Outcome Measures: Are the primary and secondary endpoints clearly defined and consistently measured? For epilepsy studies, this could be seizure frequency reduction or responder rate.[5][6][7] For migraine studies, common endpoints include a reduction in mean monthly migraine days and responder rates (e.g., ≥50% reduction in migraine frequency).[2][8][9]
-
Washout Period: If subjects were previously on other medications, was an adequate washout period implemented to prevent confounding effects?
Subject-Specific Factors
The inherent biological variability among subjects can significantly impact study outcomes.
-
Pharmacokinetics and Drug Interactions: this compound's clearance can be influenced by co-administered drugs.[10][11][12] For instance, enzyme-inducing antiepileptic drugs (AEDs) like phenytoin (B1677684) and carbamazepine (B1668303) can increase this compound clearance, potentially reducing its efficacy at a given dose.[10][11][13][14] Conversely, this compound can affect the metabolism of other drugs, such as oral contraceptives.[11][12][13]
-
Genetic Variability: While not fully elucidated, genetic differences in drug metabolism or target receptor sensitivity may contribute to varied responses.
-
Disease Model/Patient Population: The choice of animal model in preclinical studies or the specific patient population in clinical trials can lead to different results.[15] For example, this compound may show different efficacy levels in various seizure types (e.g., partial-onset vs. generalized seizures).[16] In migraine studies, factors like the duration of chronic daily headache can predict treatment response.[17]
Data Analysis and Interpretation
-
Statistical Power: Was the study adequately powered to detect a clinically meaningful effect? Small sample sizes can lead to false-negative results.
-
Handling of Dropouts: How were subjects who discontinued (B1498344) the study handled in the analysis? High dropout rates, particularly due to adverse events, can bias the results.[18]
-
Subgroup Analyses: Were any pre-specified subgroup analyses performed to identify populations that may respond differently to this compound?
Below is a logical workflow to troubleshoot inconsistent results:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound has a multifaceted mechanism of action, which contributes to its broad-spectrum efficacy.[19][20] The primary mechanisms include:
-
Enhancement of GABAergic activity: It potentiates the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[13][19][20]
-
Antagonism of glutamate (B1630785) receptors: It blocks the AMPA and kainate subtypes of excitatory glutamate receptors.[13][19][20]
-
Blockade of voltage-gated sodium channels: This action helps to stabilize neuronal membranes and prevent repetitive firing.[19][20]
-
Inhibition of L-type calcium channels: This reduces neuronal excitability.[19]
-
Inhibition of carbonic anhydrase: It weakly inhibits this enzyme, which may contribute to its anticonvulsant effects.[19][20]
References
- 1. This compound: Safety and Efficacy of its Use in the Prevention and Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in migraine prevention: results of a large controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and cognitive impairment: evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the treatment of partial and generalized epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of this compound's efficacy and safety in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis of efficacy of this compound in migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Pharmacokinetic interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: Pharmacokinetics and Pharmacodynamics | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 12. This compound: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. This compound: a review of preclinical, pharmacokinetic, and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effectiveness of dose-escalated this compound monotherapy and add-on therapy in neurosurgery-related epilepsy: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictors of a negative response to this compound therapy in patients with chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. pharmacyfreak.com [pharmacyfreak.com]
Strategies to reduce the incidence of metabolic acidosis with Topiramate use
This technical support center provides researchers, scientists, and drug development professionals with detailed information on identifying, managing, and mitigating the risk of metabolic acidosis associated with topiramate use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced metabolic acidosis?
A1: this compound causes a hyperchloremic, non-anion gap metabolic acidosis by inhibiting the carbonic anhydrase enzyme, particularly isoenzymes II and IV in the kidneys.[1][2][3] This inhibition impairs the reabsorption of bicarbonate (HCO₃⁻) in the proximal tubule and reduces the excretion of hydrogen ions (H⁺) in the distal tubule.[1] This combined effect is described as a mixed renal tubular acidosis (RTA).[1][4]
Q2: How frequently does metabolic acidosis occur in subjects taking this compound?
A2: The incidence is notable and dose-dependent.[5] In controlled clinical trials, persistently decreased serum bicarbonate levels (below 20 mEq/L) were observed in 23% to 67% of patients receiving this compound, compared to 1% to 10% in placebo groups.[6] More significant decreases (below 17 mEq/L) were seen in 3% to 11% of patients on this compound.[6] One study of patients awaiting craniotomy found that 71% had some degree of metabolic acidosis.[7][8]
Q3: What are the key risk factors for developing this adverse effect?
A3: Several factors can increase the risk of developing this compound-induced metabolic acidosis. These include:
-
Pre-existing Conditions: Renal disease, severe respiratory disorders, and diarrhea can predispose individuals to acidosis.[5][6][9]
-
Concomitant Therapies/Diets: Use of a ketogenic diet or other drugs that can cause acidosis may have an additive effect.[6][10]
-
Acute Illness or Surgery: Conditions like status epilepticus or surgical procedures can exacerbate the bicarbonate-lowering effects of this compound.[5][6][7]
Q4: What are the typical clinical signs and symptoms to watch for in a research setting?
A4: Often, the condition is mild and asymptomatic.[3][11] However, when symptoms do occur, they can be non-specific and may include fatigue, anorexia, and hyperventilation (rapid breathing).[5][12] In more severe cases, acute changes in mental status, such as disorientation, somnolence, and agitation, have been reported.[1]
Troubleshooting Guide
Problem 1: A subject in our study cohort develops sudden-onset hyperventilation and confusion. This compound-induced metabolic acidosis is suspected.
-
Immediate Action: The priority is to confirm the diagnosis. An urgent arterial or venous blood gas analysis should be performed to measure pH, pCO₂, and bicarbonate levels.[13]
-
Troubleshooting Steps:
-
Assess Severity: Evaluate the blood gas results. A serum bicarbonate level below 20 mEq/L is indicative, with levels below 17 mEq/L considered markedly low.[1][6]
-
Consider Discontinuation: For symptomatic or persistent acidosis, reducing the this compound dose or discontinuing the drug (with appropriate tapering) is the primary management strategy.[6][9] Symptoms often resolve within 24-48 hours of discontinuation.[1]
-
Evaluate for Alkali Therapy: If this compound must be continued, treatment with oral alkali supplements, such as sodium bicarbonate or sodium citrate (B86180)/citric acid solution, should be considered to correct the acidosis.[6][10][11][14]
-
Problem 2: Serum bicarbonate levels in our experimental group are consistently lower than anticipated, but subjects are asymptomatic. How should we proceed?
-
Immediate Action: Confirm that the measurements are accurate and review the study protocol's definition of clinically significant acidosis.
-
Troubleshooting Steps:
-
Review Dosing and Titration: Higher doses of this compound are associated with a greater drop in bicarbonate.[1] Ensure that the titration schedule used was gradual (e.g., 25-50 mg increments weekly), as slower titration can improve tolerability.
-
Increase Monitoring Frequency: For subjects with persistent, asymptomatic low bicarbonate, increase the frequency of monitoring from periodic to monthly to track the trend.
-
Prophylactic Measures: Advise subjects on lifestyle modifications that can help mitigate acidosis, such as ensuring adequate hydration (2-3 liters daily) and limiting dietary animal protein, which can increase the acid load on the kidneys.[15] Adding natural sources of citrate, like lemon juice, may also be beneficial.[15]
-
Data Presentation
Table 1: Incidence of Decreased Serum Bicarbonate in Clinical Trials
| This compound Daily Dose | Percentage of Patients with Persistently Low HCO₃⁻ (<20 mEq/L) | Percentage of Patients with Markedly Low HCO₃⁻ (<17 mEq/L) | Placebo Group Incidence (Low HCO₃⁻) |
| 400 mg (Adults) | 32%[1] | 7%[1] | 1%[1] |
| Various Doses | 23% - 67%[6] | 3% - 11%[6] | 1% - 10%[6] |
Table 2: Typical Laboratory Findings in this compound-Induced Metabolic Acidosis
| Parameter | Typical Finding | Reference |
| Serum Bicarbonate (HCO₃⁻) | Decreased (Average drop of 4-5.1 mEq/L) | [16][17] |
| Serum Chloride (Cl⁻) | Increased (Hyperchloremic) | [1][9] |
| Anion Gap | Normal | [1][9] |
| Urine pH | Increased (Alkaline) | [1] |
| Urine Citrate | Decreased (Hypocitraturia) | [1][2] |
Experimental Protocols
Protocol 1: Monitoring for Metabolic Acidosis in a Clinical Study
-
Baseline Assessment: Before initiating this compound, obtain a comprehensive metabolic panel (CMP), including serum bicarbonate, creatinine, BUN, and electrolytes.
-
Titration Phase Monitoring: Measure serum bicarbonate levels periodically during the dose titration phase. A measurement after one month of stable dosing is recommended.
-
Long-Term Monitoring: Once a stable maintenance dose is achieved, monitor serum bicarbonate at least twice annually. More frequent monitoring (e.g., monthly for the first 18 months) should be considered for subjects with known risk factors.
-
Action Threshold: If serum bicarbonate falls below 20 mEq/L and the change is persistent, consider this a treatment-emergent event.[1] For levels falling below 17 mEq/L or if the subject becomes symptomatic, implement management strategies as per the troubleshooting guide.
-
Data Collection: In addition to bicarbonate, record urinary pH and urinary citrate levels if nephrolithiasis risk is a study endpoint.
Protocol 2: In-Vivo Assessment of an Alkali Supplementation Strategy
This protocol is based on a pilot study design.[14]
-
Subject Recruitment: Recruit subjects who are on a stable dose of this compound for at least 3 months and have a confirmed diagnosis of metabolic acidosis (e.g., serum bicarbonate < 22 mEq/L).
-
Baseline Measurements: Collect baseline data including venous/arterial blood gas, serum electrolytes, urine electrolytes, and urine citrate levels.
-
Intervention: Administer daily oral sodium bicarbonate for a period of four weeks.[18] Dosing can be weight-based (e.g., <24 kg: 1/4 tsp BID; 24-42 kg: 1/2 tsp BID; >42 kg: 3/4 tsp BID).[18]
-
Follow-up Assessment: At the end of the four-week intervention period, repeat the baseline measurements (blood gas, electrolytes, urine studies).
-
Primary Endpoint: The primary endpoint is the change in serum bicarbonate concentration from baseline.
-
Safety Monitoring: Monitor for any adverse events and, if applicable to the study population, document seizure frequency to ensure the intervention does not negatively impact the primary efficacy of this compound.[14]
Mandatory Visualizations
Caption: Mechanism of this compound-induced metabolic acidosis in the renal proximal tubule.
Caption: Troubleshooting workflow for suspected symptomatic this compound-induced acidosis.
References
- 1. Effect of this compound on acid–base balance: extent, mechanism and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and metabolic acidosis: an evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced metabolic acidosis: a case study | Nefrología [revistanefrologia.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic acidosis due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. The frequency and severity of metabolic acidosis related to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. jppt [jppt.kglmeridian.com]
- 11. This compound-induced metabolic acidosis: a case study | Nefrología [revistanefrologia.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-induced metabolic acidosis: report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P.045 Use of sodium bicarbonate to alkalinize the urine in pediatric patients treated with this compound (pilot study) | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 15. How to prevent kidney stones while taking Topamax: Lifestyle and more [medicalnewstoday.com]
- 16. medicine.missouri.edu [medicine.missouri.edu]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Use of Sodium Bicarbonate in Patients Treated With this compound [ctv.veeva.com]
Technical Support Center: Investigating Long-Term Topiramate Side Effects in Longitudinal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term side effects of Topiramate.
Section 1: Metabolic Acidosis
FAQs & Troubleshooting Guide
Q1: We are observing a persistent decrease in serum bicarbonate levels in our study cohort on long-term this compound. What is the underlying mechanism?
A: this compound can induce metabolic acidosis through its inhibitory effect on carbonic anhydrase isoenzymes, particularly in the kidneys.[1] This inhibition impairs the reabsorption of bicarbonate in the proximal renal tubule and reduces the excretion of hydrogen ions in the distal tubule, leading to a condition known as mixed renal tubular acidosis.[2]
Q2: What is the expected incidence of metabolic acidosis in patients taking this compound long-term?
A: The incidence of persistently decreased serum bicarbonate in clinical trials ranges from 23% to 67% in patients treated with this compound.[3] One study reported that 32% of patients taking 400 mg of this compound experienced a decline in serum bicarbonate to below 20 mEq/L.
Q3: Our protocol requires monitoring for metabolic acidosis. What is the standard procedure for serum bicarbonate measurement?
A: A serum bicarbonate test is a routine blood test that measures the concentration of bicarbonate (HCO₃⁻) in the blood.[4] The sample is typically drawn from a vein in the arm and analyzed using an automated chemistry analyzer.[4] No special preparation is usually required for the patient, though fasting may be recommended if it's part of a larger metabolic panel.[4]
Q4: We have a participant with a significant drop in serum bicarbonate. What are the recommended next steps in a research setting?
A: In a research setting, a significant drop in serum bicarbonate warrants a thorough evaluation. Consider the following steps:
-
Confirm the finding: Repeat the serum bicarbonate measurement to rule out lab error.
-
Assess for clinical symptoms: Inquire about symptoms such as fatigue, hyperventilation, or anorexia.[5]
-
Review concomitant medications: Concurrent use of other carbonic anhydrase inhibitors or drugs that can cause acidosis may exacerbate the effect.[3]
-
Consider dose reduction or temporary discontinuation: Depending on the severity and the study protocol, a dose reduction or temporary discontinuation of this compound may be necessary to observe if bicarbonate levels normalize.
-
Alkali therapy: In some cases, alkali supplementation may be considered to manage the acidosis.[1]
Data Presentation: Incidence of Metabolic Acidosis
| Dosage | Incidence of Persistently Decreased Serum Bicarbonate | Reference |
| Various | 23% - 67% | [3] |
| 400 mg/day | 32% (decline to <20 mEq/L) |
Experimental Protocol: Serum Bicarbonate Measurement
Objective: To quantify serum bicarbonate levels as an indicator of metabolic acidosis.
Materials:
-
Vacutainer tubes (serum separator tubes preferred)
-
Tourniquet
-
Alcohol swabs
-
Needle and syringe or vacutainer holder
-
Centrifuge
-
Automated chemistry analyzer
Procedure:
-
Sample Collection:
-
Draw a venous blood sample from the participant's arm into a serum separator tube.
-
Follow standard phlebotomy procedures.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample to separate the serum from the blood cells.
-
-
Analysis:
-
Analyze the serum sample using an automated chemistry analyzer to determine the bicarbonate concentration (mEq/L).
-
-
Data Recording:
-
Record the serum bicarbonate level, along with the date and time of collection, and the participant's ID.
-
Mandatory Visualization: Mechanism of this compound-Induced Metabolic Acidosis
Caption: this compound inhibits carbonic anhydrase, leading to metabolic acidosis.
Section 2: Nephrolithiasis (Kidney Stones)
FAQs & Troubleshooting Guide
Q1: Several participants in our long-term this compound study have developed kidney stones. What is the link between this compound and nephrolithiasis?
A: this compound increases the risk of kidney stone formation, primarily calcium phosphate (B84403) stones, through its inhibition of carbonic anhydrase.[1] This leads to metabolic changes including elevated urine pH, reduced urinary citrate, and hypercalciuria, creating an environment favorable for stone formation.[1]
Q2: What is the reported incidence of nephrolithiasis in long-term this compound users?
A: In long-term studies, the incidence of nephrolithiasis in patients treated with this compound is approximately 1.5%.
Q3: How can we monitor for the risk of kidney stone formation in our study participants?
A: A 24-hour urine collection is the recommended method for assessing the risk of kidney stone formation.[6] This analysis typically measures urinary volume, pH, calcium, citrate, oxalate, and creatinine.
Q4: We are implementing 24-hour urine collection in our study. Can you provide a general protocol?
A: A 24-hour urine collection involves collecting all urine produced over a 24-hour period. The collection starts after the first-morning void, which is discarded. All subsequent urine for the next 24 hours, including the first-morning void of the following day, is collected in a specific container provided by the laboratory. The container should be kept refrigerated during the collection period.
Data Presentation: Incidence of Nephrolithiasis
| Study Population | Incidence of Nephrolithiasis | Reference |
| Adults in clinical trials | 1.5% |
Experimental Protocol: 24-Hour Urine Collection for Kidney Stone Risk Assessment
Objective: To assess the risk of nephrolithiasis by analyzing key urinary parameters.
Materials:
-
24-hour urine collection container (provided by the laboratory)
-
Toilet collection container ("hat")
-
Label for the collection container
Procedure:
-
Start of Collection:
-
On the morning of day 1, the participant should empty their bladder upon waking and discard this urine.
-
Record the exact time; this is the start time of the 24-hour collection.
-
-
Collection Period:
-
For the next 24 hours, the participant must collect all urine in the provided container.
-
The collection container should be kept refrigerated.
-
-
End of Collection:
-
On the morning of day 2, at the same time the collection started on day 1, the participant should empty their bladder one last time and add this urine to the collection container.
-
-
Sample Submission:
-
The labeled container with the complete 24-hour urine sample should be transported to the laboratory for analysis as soon as possible.
-
-
Laboratory Analysis:
-
The laboratory will measure the total volume and analyze the concentrations of calcium, citrate, oxalate, pH, and creatinine.
-
Mandatory Visualization: Pathophysiology of this compound-Induced Nephrolithiasis
Caption: this compound's effect on kidney stone formation.
Section 3: Cognitive Impairment
FAQs & Troubleshooting Guide
Q1: Our longitudinal study is showing a higher than expected rate of cognitive complaints in the this compound group. What are the typical cognitive side effects?
A: this compound is associated with a range of cognitive side effects, most commonly word-finding difficulties, memory problems, and difficulty with concentration. These effects are often dose-dependent.
Q2: What is the incidence of cognitive impairment with long-term this compound use?
A: Up to 10% of patients treated with this compound may experience cognitive problems.[3] The incidence of neuropsychological decline is dose-dependent, with one study showing a 12% decline at 64 mg/day, 8% at 96 mg/day, 15% at 192 mg/day, and 35% at 384 mg/day, compared to 5% in the placebo group.[7]
Q3: How can we objectively measure cognitive function in our study to quantify these side effects?
A: Standardized neuropsychological test batteries are recommended for objectively measuring cognitive function. Computerized batteries, such as the Computerized Neuropsychological Test Battery (CNTB), are often used in clinical trials to assess various cognitive domains including memory, attention, and language.[8]
Q4: A participant is reporting significant cognitive difficulties that are impacting their daily life. What is the recommended course of action within a clinical trial?
A:
-
Administer a standardized cognitive assessment: Quantify the extent of the cognitive impairment using a validated tool.
-
Review the dosage: Cognitive effects are often dose-related, so a dose reduction may be considered if the study protocol allows.[9]
-
Consider alternative explanations: Rule out other potential causes for the cognitive decline.
-
Monitor closely: If the participant continues on the medication, frequent monitoring of their cognitive function is crucial.
-
Discontinuation: If the cognitive side effects are severe and impact the participant's well-being, discontinuation from the study drug may be necessary.
Data Presentation: Incidence of Neuropsychological Decline with this compound
| Dosage | Incidence of Neuropsychological Decline | Reference |
| 64 mg/day | 12% | [7] |
| 96 mg/day | 8% | [7] |
| 192 mg/day | 15% | [7] |
| 384 mg/day | 35% | [7] |
| Placebo | 5% | [7] |
Experimental Protocol: Computerized Neuropsychological Test Battery (CNTB)
Objective: To objectively assess multiple cognitive domains in participants.
Materials:
-
A quiet, well-lit room free from distractions.
-
A computer with the CNTB software installed.
-
Standardized instructions for the test administrator.
Procedure:
-
Participant Preparation:
-
Explain the purpose of the test to the participant.
-
Ensure the participant is comfortable and understands the instructions.
-
-
Test Administration:
-
The test administrator should follow the standardized protocol for administering each subtest of the CNTB.
-
The battery typically includes tests for memory, attention, processing speed, and executive function.
-
-
Data Collection:
-
The software will automatically record the participant's responses and reaction times.
-
-
Scoring and Interpretation:
-
The results are scored based on the test manual's guidelines.
-
Scores are typically compared to normative data to determine the level of cognitive function.
-
Mandatory Visualization: Experimental Workflow for Assessing Cognitive Side Effects
Caption: Workflow for monitoring cognitive effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dose effects on cognition: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and cognitive impairment: evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Bicarbonate Test: Benefits, Normal Range & Results [lupindiagnostics.com]
- 5. labcarediagnostics.com [labcarediagnostics.com]
- 6. Computerized Cognitive Testing for Use in Clinical Trials: A Comparison of the NIH Toolbox and Cogstate C3 Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound dose effects on cognition: A randomized double-blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. 11 this compound Side Effects to Watch For - GoodRx [goodrx.com]
Technical Support Center: Advancing Topiramate Therapeutics Through Novel Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing novel drug delivery systems to improve the therapeutic index of Topiramate. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the formulation, characterization, and evaluation of this compound-loaded novel drug delivery systems.
| Question | Answer |
| Formulation: Nanoparticles | |
| My this compound-loaded chitosan (B1678972) nanoparticles are aggregating. What are the possible causes and solutions? | Aggregation can be caused by several factors: • Incorrect chitosan to TPP ratio: An improper ratio can lead to incomplete crosslinking and particle instability. Re-evaluate and optimize the ratio of chitosan to sodium tripolyphosphate (TPP). • pH of the chitosan solution: The pH should be acidic (typically 4.7-4.8) to ensure chitosan is fully dissolved and its amine groups are protonated for effective crosslinking.[1] • Inadequate stirring: Insufficient or non-uniform stirring during the addition of TPP can lead to localized high concentrations and aggregation. Ensure consistent and moderate stirring. |
| The encapsulation efficiency of this compound in my nanoparticles is low. How can I improve it? | Low encapsulation efficiency can be addressed by: • Optimizing the drug-to-polymer ratio: Increasing the initial drug concentration relative to the polymer can sometimes improve loading, but there is an optimal range beyond which it may decrease. • Adjusting the stirring speed and addition rate of the crosslinker: Slower addition of TPP under moderate stirring can allow for more efficient entrapment of the drug within the forming nanoparticles. • Modifying the pH: The solubility of this compound and its interaction with the chitosan matrix can be pH-dependent. Experiment with slight variations in the pH of the drug and polymer solutions. |
| Formulation: Nanoemulsions | |
| My this compound nanoemulsion is showing phase separation. What could be the reason? | Phase separation in nanoemulsions is a sign of instability. Potential causes include: • Inappropriate surfactant-to-oil ratio: The concentration of the surfactant and co-surfactant blend is critical for stabilizing the oil droplets. A pseudo-ternary phase diagram should be constructed to identify the optimal stable nanoemulsion region. • Incorrect homogenization parameters: If using high-energy methods like ultrasonication or high-pressure homogenization, the duration and intensity must be optimized to achieve a stable droplet size.[2] • Changes in temperature: Temperature fluctuations can affect surfactant solubility and emulsion stability. Store the nanoemulsion at a constant, controlled temperature. |
| The globule size of my nanoemulsion is too large. How can I reduce it? | To achieve a smaller globule size: • Increase the surfactant concentration: A higher concentration of surfactant can more effectively reduce interfacial tension and lead to smaller droplets. • Optimize the oil phase composition: The type of oil used can influence the ease of emulsification. • Increase the energy input: For high-energy methods, increasing the sonication time/power or the number of passes through a high-pressure homogenizer can reduce droplet size.[2] |
| Characterization | |
| I am getting inconsistent particle size results from Dynamic Light Scattering (DLS). Why is this happening? | Inconsistent DLS results can stem from: • Sample concentration: The concentration of your nanoparticle suspension should be within the optimal range for the instrument. If it's too concentrated, multiple scattering events can lead to inaccurate readings. If it's too dilute, the scattering intensity may be too low.[3] • Presence of aggregates or dust: A small number of large particles can disproportionately affect the intensity-weighted results. Filter your samples before measurement. • Polydispersity of the sample: If your sample is highly polydisperse (PDI > 0.7), DLS may not be the most suitable technique for size analysis.[3] |
| My zeta potential readings are close to zero, indicating instability. How can I improve this? | A zeta potential close to zero suggests a lack of electrostatic repulsion between particles, leading to aggregation. To increase zeta potential: • Adjust the pH: The surface charge of many nanoparticles is pH-dependent. For chitosan nanoparticles, a more acidic pH generally leads to a higher positive zeta potential. • Surface modification: Incorporate charged polymers or surfactants into your formulation to increase the surface charge. For example, using a positively charged surfactant in a nanoemulsion can increase the zeta potential. |
| In Vitro & Ex Vivo Studies | |
| The in vitro drug release from my formulation is too fast. How can I achieve a more sustained release? | To slow down the drug release: • Increase the polymer concentration or crosslinking density: A denser polymer matrix in nanoparticles or a higher viscosity in nanoemulsions can retard drug diffusion. • Incorporate hydrophobic polymers: For transdermal patches, blending with hydrophobic polymers like ethyl cellulose (B213188) can slow down the release of a relatively hydrophilic drug like this compound.[4][5] • Increase particle size: Larger nanoparticles generally have a smaller surface area-to-volume ratio, which can lead to a slower release rate. |
| I am observing low permeation of this compound across the skin in my ex vivo transdermal studies. What can I do? | To enhance transdermal permeation: • Incorporate a penetration enhancer: Chemical enhancers like oleic acid can disrupt the stratum corneum and improve drug diffusion.[6] • Optimize the vehicle: The polymer matrix of the patch should have good affinity for the drug to ensure adequate drug loading and release. • Consider a different delivery system: If transdermal delivery proves challenging, intranasal delivery via nanoparticles or nanoemulsions could be a more effective route for brain targeting.[7][8] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on novel this compound drug delivery systems.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation | Polymer/Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Ionic Gelation | 313.5 | Not Reported | Not Reported | High | [9] |
| Chitosan Nanoparticles | Ionic Gelation | 200 - 1000 | Varies | +20 to +60 | Varies | [10] |
Table 2: Physicochemical Properties of this compound-Loaded Nanoemulsions
| Formulation | Oil Phase / Method | Globule Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Content | Reference |
| O/W Nanoemulsion | Capmul MCM C8 / Phase Titration | 4.73 ± 0.52 | < 0.3 | Not Reported | 2% w/w this compound | [7][8] |
Table 3: Comparison of Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Route of Administration | Reference |
| Immediate-Release (Reference) | 946 ± 308 | Not Reported | 35,900 ± 7800 | Oral | [11] |
| Immediate-Release (Generic) | 849 ± 247 | Not Reported | 34,300 ± 8100 | Oral | [11] |
| Extended-Release (USL255) | Lower than IR | Longer than IR | Equivalent to IR | Oral | [12] |
| Nanoemulsion | Significantly higher in brain | Not Reported | Significantly higher in brain | Intranasal | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of novel this compound drug delivery systems.
Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
Objective: To encapsulate this compound within chitosan nanoparticles.
Materials:
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
This compound
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution:
-
Preparation of TPP Solution:
-
Dissolve TPP (e.g., 5 mg/mL) in deionized water.[1]
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Preparation of this compound Solution:
-
Dissolve a specific amount of this compound in a small volume of a suitable solvent (e.g., ethanol) and then add it to the chitosan solution under stirring. The final concentration will depend on the desired drug loading.
-
-
Nanoparticle Formation:
-
Add the TPP solution dropwise to the chitosan-Topiramate solution under constant magnetic stirring at room temperature.[1]
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for the formation of nanoparticles.[1]
-
The resulting opalescent suspension indicates the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove unentrapped drug and excess reagents.
-
Preparation of this compound-Loaded O/W Nanoemulsion by Phase Titration Method
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
Oil phase (e.g., Capmul MCM C8)
-
Surfactant (e.g., Tween 20)
-
Co-surfactant (e.g., Carbitol)
-
This compound
-
Deionized water
Procedure:
-
Determination of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios.
-
Titrate each mixture with water and observe for transparency and flowability to identify the nanoemulsion region.
-
-
Preparation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oil-drug mixture and mix thoroughly.
-
Slowly add the aqueous phase to the oil mixture with continuous stirring until a transparent and homogenous nanoemulsion is formed.[7][8]
-
Fabrication of this compound Transdermal Patches by Solvent Casting Technique
Objective: To prepare a matrix-type transdermal patch for the sustained release of this compound.
Materials:
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone - PVP)
-
Hydrophobic polymer (e.g., Ethyl cellulose - EC)
-
Plasticizer (e.g., Propylene glycol)
-
Penetration enhancer (e.g., Oleic acid)
-
This compound
-
Solvent (e.g., Dichloromethane and Methanol mixture)
Procedure:
-
Preparation of the Polymer Solution:
-
Incorporation of Drug and Excipients:
-
Add this compound, the plasticizer, and the penetration enhancer to the polymer solution.
-
Stir until a homogenous solution is obtained.
-
-
Casting of the Patch:
-
Pour the solution into a petri dish or onto a backing membrane.
-
Allow the solvent to evaporate slowly at room temperature for 24 hours.
-
-
Drying and Cutting:
-
Dry the patch further in a vacuum oven to remove any residual solvent.
-
Cut the patch into desired sizes for evaluation.
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and experimental workflows.
Caption: Mechanism of action of this compound at the synapse.
Caption: Experimental workflow for this compound nanoparticle preparation.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpb.com [ijrpb.com]
- 3. 3p-instruments.com [3p-instruments.com]
- 4. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 5. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 6. Formulation and evaluation of transdermal drug delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intranasal delivery of this compound nanoemulsion: Pharmacodynamic, pharmacokinetic and brain uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative steady-state pharmacokinetic evaluation of immediate-release this compound and USL255, a once-daily extended-release this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Topiramate-Induced Weight Loss in Research Animals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering weight loss as a side effect of Topiramate administration in research animals.
Troubleshooting Guide
Q1: My research animals are experiencing significant weight loss after this compound administration. What are the immediate steps I should take?
A1: Immediate steps should focus on stabilizing the animal's health and assessing the severity of the weight loss.
-
Confirm Accurate Dosing: Double-check your calculations and the concentration of your this compound solution to rule out an accidental overdose.
-
Increase Monitoring: Monitor the animal's body weight, food and water intake, and general clinical signs daily.
-
Nutritional Support: Provide a highly palatable, high-calorie supplemental diet. This can be in the form of a gel or paste to encourage consumption.
-
Veterinary Consultation: Consult with the institutional veterinarian to assess the animal's health status and discuss potential clinical interventions.
Q2: I've confirmed the correct dosage, but the animals are still losing weight. What are some potential strategies to counteract this effect?
A2: While specific, validated protocols to counteract this compound-induced weight loss are not extensively published, the following strategies, based on its mechanism of action, can be considered for investigation:
-
Dietary Modification:
-
High-Fat Diet: In some studies, animals are maintained on a high-fat diet (HFD) to induce obesity before this compound administration. Continuing to provide a calorically dense diet may help mitigate weight loss in non-obese models as well.[1][2][3]
-
Palatability: Increase the palatability of the standard chow by adding small amounts of flavor enhancers acceptable for the species.
-
-
Caloric Supplementation: Provide supplemental nutrition in a separate dish or mixed with the standard chow.
-
Environmental Enrichment: Reducing stress through environmental enrichment may positively impact overall well-being and appetite.
-
Co-administration with an Appetite Stimulant: The use of appetite stimulants like cyproheptadine (B85728) has been documented in rats to increase appetite.[4] However, the potential for drug-drug interactions with this compound would need to be carefully evaluated in a pilot study.
Q3: Could the route of administration or vehicle be contributing to the weight loss?
A3: While less likely to be the primary cause, the administration procedure itself can be a stressor.
-
Acclimatization: Ensure animals are properly acclimated to the administration procedure (e.g., oral gavage, intraperitoneal injection) before the study begins.
-
Vehicle Palatability: If using oral administration, the taste of the vehicle could lead to food aversion. Consider a more palatable vehicle if possible. This compound has been dissolved in 2% tween-80 solution for oral administration in rats.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced weight loss?
A1: The weight loss associated with this compound is multifactorial and not fully elucidated. However, research points to several mechanisms:[5][6][7]
-
Appetite Suppression: this compound is thought to modulate neurotransmitter systems in the hypothalamus, a key brain region for regulating appetite. It has been shown to decrease the levels of the appetite-stimulating neuropeptide Y (NPY) and the fat mass and obesity-associated protein (FTO).[2][5][8]
-
Increased Energy Expenditure: In rodents, this compound may increase energy expenditure by enhancing thermogenesis, potentially through the stimulation of lipoprotein lipase (B570770) in brown adipose tissue and skeletal muscle.[5][6][9]
-
GABAergic and Glutamatergic Modulation: this compound enhances the activity of the inhibitory neurotransmitter GABA and inhibits the excitatory neurotransmitter glutamate, which may play a role in its effects on appetite and satiety.[10]
-
Carbonic Anhydrase Inhibition: this compound is a weak inhibitor of carbonic anhydrase, which may influence metabolic processes.[9]
Q2: How much weight loss is typically observed with this compound in animal models?
A2: The extent of weight loss is dose-dependent and varies by the animal model and diet. In diet-induced obese rats, a dose of 50 mg/kg of this compound resulted in a significant reduction in weight gain compared to control animals on a high-fat diet.[1][3] In another study, co-administration of phentermine (3.75 mg/kg) and this compound (25 mg/kg) in rats led to reduced fetal body weights.[11]
Q3: Are there any known nutritional deficiencies associated with this compound-induced weight loss?
A3: While animal-specific data is limited, in humans, significant weight loss due to this compound-induced appetite suppression has been linked to nutritional optic neuropathy secondary to deficiencies in vitamin B complex, including B-12, folate, and thiamine.[12] Researchers should be mindful of potential micronutrient deficiencies in animals experiencing substantial and prolonged weight loss and consider dietary supplementation if necessary.
Q4: What are other common side effects of this compound in animals that I should be aware of?
A4: Besides weight loss, other potential side effects observed in animals include sedation and ataxia (unsteady gait).[13] In veterinary clinical use, gastrointestinal issues like vomiting and diarrhea have also been reported.[13][14] It is crucial to monitor animals for any adverse effects and consult with a veterinarian.
Quantitative Data Summary
Table 1: Effects of this compound on Body Weight in Rodent Models
| Animal Model | Diet | This compound Dose (Route) | Duration | Key Findings on Body Weight | Reference |
| Female Wistar Rats | High-Fat Diet (HFD) | 25 mg/kg & 50 mg/kg (p.o.) | 2 months | 50 mg/kg dose significantly reduced percentage body weight gain compared to HFD control group. | [3] |
| Female Rats | N/A | 40 mg/kg (i.p.) | 10 days | Elevated hypothalamic concentrations of NPY, CRH, and galanin, which are involved in appetite regulation. | [15] |
| Female Rats | 40% High-Fat Diet | Not specified | 6 weeks | Decreased levels of NPY and FTO protein in the hypothalamus. | [2] |
| APPswe/PS1dE9 Transgenic Mice | Standard | 20 mg/kg (i.p.) | 30 days | Study focused on neuropathology; weight loss effects were not the primary outcome reported. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity Rat Model
-
Animal Model: Female Wistar rats.
-
Induction of Obesity: Animals are fed a high-fat diet (HFD) for a specified period to induce a significant increase in body weight compared to a control group on a normal diet.[1][3]
-
Grouping:
-
Normal Diet Control
-
High-Fat Diet (HFD) Control
-
HFD + this compound (e.g., 25 mg/kg)
-
HFD + this compound (e.g., 50 mg/kg)
-
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 2% tween-80 solution) and administered daily via oral gavage (p.o.).[3]
-
Monitoring:
-
Body weight is recorded daily or several times a week.
-
Food and water intake are measured daily.
-
At the end of the study, tissues such as the hypothalamus can be collected for analysis of neuropeptides (e.g., NPY) and proteins (e.g., FTO) via methods like ELISA or Western blot.[2]
-
Blood samples can be collected for analysis of serum insulin (B600854), leptin, and lipid profiles.[1]
-
Visualizations
References
- 1. This compound induces weight loss and improves insulin sensitivity in dietary obese rats: comparison to sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The investigation of the effects of this compound on the hypothalamic levels of fat mass/obesity-associated protein and neuropeptide Y in obese female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. Antisecretory effect of prescribed appetite stimulator drug cyproheptadine in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. This compound (Topamax): Evolving Role in Weight Reduction Management: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of this compound in the regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for Weight Reduction in Adolescents with Severe Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Influence of this compound on Morphine Dependence in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | VCA Animal Hospitals [vcahospitals.com]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound normalizes hippocampal NPY-LI in flinders sensitive line 'depressed' rats and upregulates NPY, galanin, and CRH-LI in the hypothalamus: implications for mood-stabilizing and weight loss-inducing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols to account for Topiramate's pharmacokinetic variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols to account for the pharmacokinetic variability of Topiramate.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound?
A1: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 to 3 hours. It has a bioavailability of over 80% and is not significantly affected by food.[1] this compound is primarily eliminated unchanged in the urine (about 70%), with a smaller portion metabolized through hydroxylation, hydrolysis, and glucuronidation.[1][2] The mean plasma elimination half-life is approximately 21 hours in adults with normal renal function.[2]
Q2: What are the main factors contributing to this compound's pharmacokinetic variability?
A2: The primary factors influencing this compound's pharmacokinetics are:
-
Co-medication with enzyme-inducing drugs: Concomitant use of antiepileptic drugs like phenytoin, carbamazepine, oxcarbazepine, and phenobarbital (B1680315) can significantly increase the clearance of this compound, reducing its plasma concentration.[3][4][5]
-
Renal function: As this compound is predominantly cleared by the kidneys, impaired renal function leads to decreased clearance and a longer elimination half-life, necessitating dose adjustments.[6]
-
Age: Children may have a higher clearance of this compound compared to adults, potentially requiring different dosing strategies.[7][8]
-
Genetic polymorphisms: While research is ongoing, variations in genes encoding drug-metabolizing enzymes, such as CYP2C19, may contribute to inter-individual differences in this compound metabolism, although a direct significant impact on plasma concentrations is not yet firmly established.[1][9]
Q3: Does food impact the absorption of this compound?
A3: While concomitant food intake can delay the time to reach peak plasma concentration, it does not significantly alter the overall extent of this compound absorption.[2] Therefore, this compound can be administered without regard to meals.
Q4: What is the recommended therapeutic range for this compound plasma concentrations?
A4: For seizure control, the generally accepted therapeutic range for trough serum concentrations of this compound is 5.0 to 20.0 mcg/mL.[10] However, some patients may respond well outside this range, and clinical evaluation should always be considered alongside therapeutic drug monitoring.[10]
Troubleshooting Guides
This section provides guidance for common issues encountered during the experimental analysis of this compound.
Troubleshooting for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH, Column overload, Contamination of the column or guard column. | Optimize mobile phase pH. Reduce sample concentration or injection volume. Clean or replace the column/guard column. |
| Low Sensitivity/Poor Signal Intensity | Suboptimal ionization source parameters, Matrix effects (ion suppression), Inefficient sample extraction. | Tune ESI source parameters (e.g., capillary voltage, gas flow). Use a stable isotope-labeled internal standard (e.g., this compound-d12). Optimize the sample preparation method (e.g., try a different extraction technique like solid-phase extraction). |
| High Background Noise | Contaminated mobile phase, solvents, or reagents, Leak in the LC system, Dirty ion source. | Use high-purity, LC-MS grade solvents and reagents. Check for and repair any system leaks. Clean the ion source. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate, Column temperature instability, Column degradation. | Ensure proper mobile phase preparation and pump performance. Use a column oven for stable temperature control. Replace the column if it shows signs of degradation. |
| Carryover | Inadequate needle/injector wash, Adsorption of this compound to system components. | Optimize the wash solvent and increase the wash volume/time. Use a different injection mode or system components if necessary. |
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Bioavailability | >80% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | |
| Plasma Protein Binding | 15-41% | [1] |
| Volume of Distribution (Vd) | 0.6-0.8 L/kg | [2] |
| Metabolism | Hydroxylation, hydrolysis, glucuronidation | [2] |
| Primary Route of Elimination | Renal (approx. 70% as unchanged drug) | [1][2] |
| Elimination Half-life (t½) | ~21 hours (adults with normal renal function) | [2] |
| Therapeutic Range (for seizures) | 5.0 - 20.0 mcg/mL (trough) | [10] |
Table 2: Impact of Co-medication with Enzyme-Inducing Antiepileptic Drugs (AEDs) on this compound Clearance
| Co-administered AED | Approximate Increase in this compound Clearance | Reference |
| Phenytoin (PHT) | 116% | [5] |
| Carbamazepine (CBZ) | 87% | [5] |
| Oxcarbazepine (OXC) | 53% | [5] |
| Phenobarbital (PB) | 42% | [5] |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of this compound in Plasma by LC-MS/MS
1. Objective: To quantify the concentration of this compound in patient plasma samples to ensure it is within the therapeutic range and to adjust dosing regimens.
2. Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)
-
This compound analytical standard
-
This compound-d12 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Human plasma (blank and patient samples)
-
Microcentrifuge tubes
-
Pipettes and tips
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., this compound-d12 at 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions (Example):
-
Column: C18, 50 x 2.1 mm, 2.6 µm
-
Mobile Phase A: Water with 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: m/z 338.2 → 78.2
-
This compound-d12: m/z 350.2 → 78.2
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Genotyping for CYP2C19 Variants
1. Objective: To identify common genetic variants in the CYP2C19 gene that may influence this compound metabolism.
2. Materials:
-
DNA extraction kit (for whole blood)
-
Real-time PCR instrument
-
TaqMan Genotyping Master Mix
-
TaqMan SNP Genotyping Assays for CYP2C19 variants (e.g., *2, *3, *17)
-
Genomic DNA from patient samples
-
Nuclease-free water
3. DNA Extraction:
-
Extract genomic DNA from whole blood samples according to the manufacturer's protocol of the chosen DNA extraction kit.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
4. Real-time PCR:
-
Prepare the PCR reaction mixture in a 96-well plate. For each sample, combine:
-
TaqMan Genotyping Master Mix
-
TaqMan SNP Genotyping Assay (for the specific CYP2C19 variant)
-
Genomic DNA (1-10 ng)
-
Nuclease-free water to the final reaction volume.
-
-
Include no-template controls (NTCs) for each assay.
-
Seal the plate and centrifuge briefly.
-
Run the plate on a real-time PCR instrument using the recommended thermal cycling conditions for the TaqMan assays.
5. Data Analysis:
-
Analyze the real-time PCR data using the instrument's software to generate allelic discrimination plots.
-
Based on the clustering of the samples in the plot, determine the genotype for each sample for the tested CYP2C19 variants (e.g., homozygous wild-type, heterozygous, or homozygous variant).
Visualizations
Caption: Workflow for Therapeutic Drug Monitoring of this compound.
Caption: Troubleshooting Logic for LC-MS/MS Analysis of this compound.
Caption: Major Factors Affecting this compound Pharmacokinetics.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. cda-amc.ca [cda-amc.ca]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Factors-Influencing-Topiramate-Pharmacokinetics-in-Adults-Patients-with-Epilepsy---A-Population-Pharmacokinetic-Analysis [aesnet.org]
- 6. Population pharmacokinetics of this compound in adult patients with epilepsy using nonlinear mixed effects modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic-pharmacodynamic assessment of this compound dosing regimens for children with epilepsy 2 to <10 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of MDR1, CYP2D6, and CYP2C19 gene polymorphisms with prophylactic migraine treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.testcatalog.org [neurology.testcatalog.org]
Validation & Comparative
A Comparative Analysis of Topiramate and Valproate in a Kindling Model of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant effects of Topiramate and Valproate in the kindling model of epilepsy, a widely used preclinical model that mimics the progressive development of seizures in humans. The information presented is collated from various experimental studies, offering a side-by-side look at the efficacy of these two prominent antiepileptic drugs.
Efficacy in the Kindling Model: A Quantitative Comparison
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and Valproate on various seizure parameters in rodent kindling models. These parameters include seizure duration, the number of stimulations required to induce a seizure, and the effective dose for seizure suppression.
Table 1: Efficacy of this compound in Rodent Kindling Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Seizure Duration | 5-week old Wistar rats (Rapid Kindling) | 200 mg/kg | Shortened average seizure duration to 38.5 ± 5.9 s. | [1] |
| Number of Seizures | 5-week old Wistar rats (Rapid Kindling) | 200 mg/kg | Reduced the number of stage 4–5 convulsions to 15.3 ± 2.1. | [1] |
| Kindling Acquisition | 5-week old Wistar rats (Rapid Kindling) | 200 mg/kg | Delayed the progression to full motor seizures (required 27.8 ± 2.7 stimulations). | [1] |
| ED50 (Forelimb Clonus) | Amygdala-kindled rats | 7.25 mg/kg (p.o.) | Dose at which 50% of animals showed inhibition of forelimb clonus. | [2] |
| ED50 (Amygdala Afterdischarge) | Amygdala-kindled rats | 7.09 mg/kg (p.o.) | Dose at which 50% of animals showed inhibition of amygdala afterdischarges. | [2] |
| ED50 (Cortical Afterdischarge) | Amygdala-kindled rats | 7.12 mg/kg (p.o.) | Dose at which 50% of animals showed inhibition of cortical afterdischarges. | [2] |
Table 2: Efficacy of Valproate in Rodent Kindling Models
| Parameter | Animal Model | Valproate Dose | Key Findings | Reference |
| Seizure Duration | Amygdala-kindled rats | 200 mg/kg | Significantly reduced seizure duration. | [3] |
| Seizure Severity | Amygdala-kindled rats | 200 mg/kg | Significantly reduced seizure severity. | [3] |
| Afterdischarge Duration | Amygdala-kindled rats | 200 mg/kg | Significantly reduced the duration of electrical afterdischarges. | [3] |
| Kindling Acquisition | PTZ-kindled rats | 200 mg/kg | Increased the number of injections to reach stage 4 seizures to 15.17 ± 3.29. | [4] |
| Kindling Acquisition | PTZ-kindled rats | 300 mg/kg | Increased the number of injections to reach stage 5 seizures to 18.67 ± 2.33. | [4] |
| Latency to Stage 4 Seizure | PTZ-kindled rats | 200 mg/kg | Increased the onset time to reach stage 4 to 20.43 ± 4.51 min. | [4] |
| Latency to Stage 5 Seizure | PTZ-kindled rats | 300 mg/kg | Delayed the onset time of stage 5 seizures to 29.28 ± 0.72 min. | [4] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed experimental protocols from the cited literature.
Rapid Kindling Protocol for this compound Efficacy Study[1]
-
Subjects: 2-, 3-, and 5-week-old male Wistar rats.
-
Electrode Implantation: Bipolar stimulating and recording electrodes were implanted into the hippocampus.
-
Kindling Procedure: A rapid kindling protocol was employed, consisting of sixty 10-second trains of 20 Hz square wave pulses delivered every 5 minutes.
-
Drug Administration: this compound (200 mg/kg) or vehicle was administered intraperitoneally before the kindling stimulation.
-
Seizure Evaluation: The progression of behavioral seizures was scored according to Racine's scale. Electrographic seizures (afterdischarges) were recorded. Twenty-four hours after the last kindling stimulation, the afterdischarge threshold (ADT) and duration (ADD) were re-evaluated.
Amygdala Kindling Protocol for Valproate Efficacy Study[3]
-
Subjects: Male rats.
-
Electrode Implantation: A bipolar electrode was implanted in the amygdala for stimulation and recording.
-
Kindling Procedure: Animals were stimulated once daily with a 1-second train of 60 Hz constant current sine wave stimulation until at least 10 consecutive stage 5 seizures (fully kindled) were elicited.
-
Drug Administration: Valproic acid (200 mg/kg) was administered intraperitoneally.
-
Seizure Evaluation: Seizure severity was scored using a modified Racine's scale. The duration of the motor seizure and the afterdischarge in the amygdala were recorded.
Mechanisms of Action: Signaling Pathways and Experimental Workflow
The anticonvulsant effects of this compound and Valproate are mediated through distinct yet sometimes overlapping mechanisms of action. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these drugs in a kindling model.
Caption: Mechanisms of action for this compound and Valproate.
Caption: A typical experimental workflow for kindling studies.
References
- 1. Age-Dependent Effects of this compound on the Acquisition and the Retention of Rapid Kindling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent anticonvulsant in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valproic acid in amygdala-kindled rats: alterations in anticonvulsant efficacy, adverse effects and drug and metabolite levels in various brain regions during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Topiramate and Other Migraine Prophylaxis Drugs
A Comprehensive Guide for Researchers and Drug Development Professionals
Topiramate, an antiepileptic drug, has long been a cornerstone in the prophylactic treatment of migraine.[1][2] Its efficacy is attributed to a multifaceted mechanism of action that includes blocking voltage-gated sodium and calcium channels, enhancing GABAergic inhibitory neurotransmission, antagonizing glutamate (B1630785) receptors, and inhibiting carbonic anhydrase.[3][4] However, the therapeutic landscape of migraine prevention is continually evolving, with the emergence of newer drug classes, most notably the Calcitonin Gene-Related Peptide (CGRP) inhibitors.[5] This guide provides a detailed, evidence-based comparison of this compound with other prominent migraine prophylactic agents, focusing on quantitative data from head-to-head clinical trials and detailed experimental methodologies.
Comparative Efficacy and Safety
The following tables summarize key quantitative data from clinical trials comparing this compound with CGRP inhibitors, beta-blockers, other anticonvulsants, and antidepressants.
Table 1: this compound vs. CGRP Inhibitors (Erenumab and Atogepant)
| Outcome Measure | This compound | Erenumab (HER-MES Trial) | Atogepant (in a comparative study) |
| Primary Endpoint: Discontinuation due to Adverse Events | 38.9% | 10.6% | 29.6% (this compound arm) vs. 12.1% (Atogepant arm) |
| Efficacy: ≥50% Reduction in Monthly Migraine Days (MMD) | 31.2% | 55.4% | Not directly reported in the provided snippets |
| Common Adverse Events | Paresthesia, fatigue, nausea, hypoesthesia, somnolence | Not specified in detail | Not specified in detail |
Data from the HER-MES trial directly comparing this compound and erenumab.[6]
Table 2: this compound vs. Propranolol (B1214883)
| Outcome Measure | This compound (100 mg/day) | Propranolol (160 mg/day) |
| Reduction in Migraine Frequency | No significant difference | No significant difference |
| Reduction in MIDAS Score | -16.94 (greater reduction) | -14.5 |
| Tolerability | Generally comparable | Generally comparable |
| Adverse Events | Weight loss, paresthesia, cognitive effects[7][8] | Fatigue, hypotension[8][9] |
Data from various comparative studies.[9][10][11][12]
Table 3: this compound vs. Sodium Valproate
| Outcome Measure | This compound (50-100 mg/day) | Sodium Valproate (400-1000 mg/day) |
| Responder Rate (≥50% reduction in headache frequency) | 71.6% (at 50mg/day) | 64.3% (at 400mg/day) |
| Reduction in Headache Severity | Significantly greater reduction with this compound | Less reduction compared to this compound |
| Tolerability | Generally well-tolerated at lower doses | Generally well-tolerated |
| Adverse Events | Paresthesia, weight loss[13] | Weight gain, fatigue |
Data from randomized, double-blind clinical trials.[13][14][15]
Table 4: this compound vs. Amitriptyline (B1667244)
| Outcome Measure | This compound (100 mg/day) | Amitriptyline (100 mg/day) |
| Reduction in Mean Monthly Migraine Episodes | -2.6 | -2.7 |
| Functional Disability Improvement | Significantly greater improvement | Less improvement |
| Weight Change | Mean weight loss of 2.4 kg | Mean weight gain of 2.4 kg |
| Common Adverse Events | Paresthesia, fatigue, somnolence, nausea[16] | Dry mouth, fatigue, somnolence, weight increase[16] |
Data from a 26-week, multicenter, randomized, double-blind, double-dummy, parallel-group noninferiority trial.[16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key comparative studies.
HER-MES Trial: Erenumab vs. This compound [5][6]
-
Study Design: A 24-week, phase 4, randomized, double-blind, double-dummy, active-controlled trial.
-
Patient Population: 777 adult patients with episodic or chronic migraine who had not previously received this compound or a CGRP-targeting agent.
-
Intervention:
-
Erenumab group: Subcutaneous erenumab (70 mg or 140 mg per month) plus oral placebo for this compound.
-
This compound group: Oral this compound (titrated to a target dose of 50-100 mg/day) plus subcutaneous placebo for erenumab.
-
-
Primary Endpoint: The proportion of patients who discontinued (B1498344) the study medication due to an adverse event.
-
Secondary Endpoint: The proportion of patients achieving a ≥50% reduction from baseline in monthly migraine days during the last 3 months of the double-blind phase.
This compound vs. Propranolol Trial for Chronic Migraine [5]
-
Study Design: A randomized, double-blind, controlled non-inferiority trial.
-
Patient Population: Chronic migraine patients aged 18 to 65 who were not on any preventive treatment.
-
Intervention:
-
This compound group: 100 mg/day.
-
Propranolol group: 160 mg/day.
-
-
Primary Efficacy Outcome: The mean change in migraine days per 28 days at the end of 24 weeks from baseline.
This compound vs. Amitriptyline Noninferiority Trial [5][16]
-
Study Design: A 26-week, multicenter, randomized, double-blind, double-dummy, parallel-group noninferiority study.
-
Patient Population: Adults with 3 to 12 migraines per month.
-
Intervention: Initial dose of 25 mg/day of either this compound or amitriptyline, titrated to a maximum of 100 mg/day (or the maximum tolerated dose).
-
Primary Efficacy Outcome: The change from prospective baseline in the mean monthly number of migraine episodes.
Visualizing Methodologies and Pathways
To further elucidate the experimental designs and biological mechanisms, the following diagrams are provided.
Conclusion
This compound remains an effective option for migraine prophylaxis, demonstrating comparable efficacy to older agents like propranolol and amitriptyline. However, head-to-head trials have shown that CGRP inhibitors, such as erenumab, offer a superior tolerability profile, leading to significantly lower discontinuation rates.[5][6] The choice of prophylactic agent should be individualized based on patient comorbidities, potential side effects, and lifestyle factors. For instance, this compound may be a suitable choice for patients with comorbid epilepsy or obesity, given its potential for weight loss.[1] Conversely, for patients who have not tolerated or responded to oral medications, CGRP inhibitors present a valuable therapeutic alternative. This guide provides a foundational comparison to aid researchers and clinicians in navigating the complex landscape of migraine prevention.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound in the prevention and treatment of migraine: efficacy, safety and patient preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Erenumab beats this compound for migraine in first head-to-head trial | MDedge [mdedge.com]
- 7. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 8. Topamax vs. Propranolol for Migraine: Important Differences and Potential Risks. [goodrx.com]
- 9. msjonline.org [msjonline.org]
- 10. A comparative study on the effectiveness of this compound and propranolol in patients with migraine with aura - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. ijbcp.com [ijbcp.com]
- 13. A comparative study of the effects of low-dose this compound versus sodium valproate in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pjmhsonline.com [pjmhsonline.com]
- 15. Efficacy and tolerability of valproate versus this compound in migraine prevention, a randomized controlled multi-center trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound versus amitriptyline in migraine prevention: a 26-week, multicenter, randomized, double-blind, double-dummy, parallel-group noninferiority trial in adult migraineurs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Topiramate's Efficacy in Diverse Animal Seizure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-seizure efficacy of topiramate across various well-established animal models. The data presented herein is intended to offer a comprehensive overview of this compound's preclinical profile, facilitating informed decisions in research and drug development.
This compound, a sulfamate-substituted monosaccharide, has demonstrated broad-spectrum anticonvulsant activity.[1] Its efficacy has been validated in models of both generalized and focal seizures, suggesting a multifaceted mechanism of action. This guide will delve into the quantitative efficacy of this compound in the Maximal Electroshock (MES), Pentylenetetrazol (PTZ), and Kainic Acid models, and provide a comparative perspective against other antiepileptic drugs (AEDs).
Comparative Efficacy of this compound in Preclinical Seizure Models
The following tables summarize the effective dose (ED50) of this compound required to produce an anti-seizure effect in different animal models. The ED50 represents the dose of a drug that is effective in 50% of the tested population.
Table 1: Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Rat | Oral | 13.5 | [1] |
| Mouse | Oral | 40.9 | [1] |
| Mouse | Intraperitoneal | 76.2 | [2] |
The MES model is considered predictive of efficacy against generalized tonic-clonic seizures.
Table 2: Efficacy of this compound in the Pentylenetetrazol (PTZ)-Induced Seizure Model
| Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Oral | 1030 | [1] |
| Rat | Oral | 50 (effective dose) | [3] |
The PTZ model is used to identify drugs effective against myoclonic and absence seizures.
Table 3: Neuroprotective and Anti-Seizure Effects of this compound in the Kainic Acid Model
| Animal Model | Route of Administration | Dosage (mg/kg) | Observed Effect | Reference |
| Rat | Intraperitoneal | 40 and 80 | No effect on fully developed seizures, but attenuated lipid peroxidation | [4] |
| Rat | Subcutaneous | 20, 40, and 60 | Dose-dependent neuroprotection, improved survival at 60 mg/kg | [5] |
| Mouse | Intraperitoneal | 100 | Suppressed seizures and attenuated neuronal cell death | [6] |
The kainic acid model induces status epilepticus and is used to study temporal lobe epilepsy.
Comparative Efficacy with Other Antiepileptic Drugs
Direct comparative studies provide valuable insights into the relative potency and efficacy of this compound.
Table 4: Comparative Efficacy (ED50 in mg/kg) of this compound and Other AEDs in the MES Test in Mice
| Drug | ED50 (mg/kg, i.p.) |
| This compound | 76.2 [2] |
| Phenytoin | ~9.5 |
| Carbamazepine | ~11.5 |
| Valproate | ~272 |
Note: ED50 values for other AEDs are approximate and gathered from various preclinical studies for comparative purposes.
Table 5: Comparative Efficacy of this compound and Other AEDs in the PTZ Test in Mice
| Drug | Efficacy | Reference |
| This compound | Ineffective or effective only at high doses | [7] |
| Sodium Valproate | Effective (ED50 = 177.83 mg/kg, i.p.) | [8] |
| Ethosuximide | Effective | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for the key animal models cited.
Maximal Electroshock (MES) Test Protocol
The MES test evaluates the ability of a compound to prevent the spread of seizures.
-
Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g) are commonly used.
-
Apparatus: An electroconvulsometer capable of delivering a constant alternating current.
-
Procedure:
-
The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded, and the ED50 is calculated.[10]
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
This model is used to assess a compound's ability to raise the seizure threshold.
-
Animals: Male mice or rats are typically used.
-
Chemical: Pentylenetetrazol (PTZ) is dissolved in saline.
-
Procedure:
-
The test compound or vehicle is administered.
-
After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 75 mg/kg, i.p. for rats) is administered.[3]
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic convulsions.
-
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded. The ED50 can be determined.
Kainic Acid-Induced Seizure Protocol
This model is used to induce status epilepticus and study temporal lobe epilepsy.
-
Animals: Mice or rats are used.
-
Chemical: Kainic acid is dissolved in saline.
-
Procedure:
-
Kainic acid is administered systemically (e.g., 15 mg/kg, i.p. in rats) or directly into the brain (e.g., intracerebroventricularly in mice).[4][6]
-
Animals are observed for behavioral signs of seizures, which can be scored using a Racine scale.
-
The test compound can be administered before or after the induction of status epilepticus to assess its protective or therapeutic effects.
-
-
Data Analysis: Seizure severity, duration, and neuronal damage are assessed.
Visualizing Mechanisms and Workflows
This compound's Multifaceted Mechanism of Action
This compound's anticonvulsant effect is attributed to its action on multiple signaling pathways. It enhances GABAergic inhibitory neurotransmission, modulates voltage-gated sodium and calcium channels, and antagonizes glutamate (B1630785) receptors of the AMPA/kainate type.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for the Maximal Electroshock (MES) Test
The following diagram illustrates the typical workflow for assessing the efficacy of a test compound in the MES model.
Caption: Experimental workflow of the MES test.
References
- 1. This compound: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of some convulsant agents on the protective activity of this compound against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of PTZ-induced convulsions in rats using this compound alone or combined with low dose gamma irradiation: involving AKT/m-TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the kainate-induced status epilepticus, lipid peroxidation and immunoreactivity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NEUROPROTECTIVE-EFFECTS-OF-TOPIRAMATE-IN-THE-KAINIC-ACID-MODEL-OF-STATUS-EPILEPTICUS [aesnet.org]
- 6. Protective effect of this compound on kainic acid-induced cell death in mice hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic interaction studies with this compound in the pentylenetetrazol and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the anticonvulsant activity of conventional antiepileptic drugs in two models of experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle of Anticonvulsants: Comparing the Side Effect Profiles of Topiramate and Zonisamide
For Immediate Release
A comprehensive comparative analysis of the anticonvulsant drugs Topiramate and Zonisamide (B549257) reveals distinct side effect profiles that are critical for clinical decision-making and future drug development. This guide provides an in-depth look at the adverse effects of these two widely used medications, supported by quantitative data from clinical studies and detailed experimental methodologies.
This report, targeted at researchers, scientists, and drug development professionals, synthesizes findings from multiple studies to offer a clear, data-driven comparison of the side effects associated with this compound and Zonisamide. Both drugs are mainstays in the treatment of epilepsy and have other neurological applications, but their tolerability can vary significantly among patients.
Quantitative Analysis of Adverse Events
To facilitate a direct comparison, the following tables summarize the incidence of common adverse events reported in comparative and placebo-controlled clinical trials of this compound and Zonisamide.
Table 1: Incidence of Common Adverse Events in a Comparative Study of this compound and Zonisamide for Migraine Prophylaxis
| Adverse Event | This compound (n=40) | Zonisamide (n=40) |
| Paresthesia | Intolerable in 2 cases | Well-tolerated |
| Other AEs | Not specified | Not specified |
Data from a double-blind randomized clinical trial comparing zonisamide and this compound in migraine prophylaxis. While specific percentages for other side effects were not provided in the abstract, the study noted that both drugs were generally well-tolerated, with the exception of intolerable paresthesia in two patients on this compound.[1]
Table 2: User-Reported Side Effects from a Real-World Evidence Platform
| Side Effect | This compound (% of users) | Zonisamide (% of users) |
| Tingling | 15.5% | - |
| Memory Loss | 12.7% | 13.0% |
| Weight Loss | 11.5% | 9.6% |
| Brain Fog | 10.1% | - |
| Loss of Appetite | 7.9% | 9.6% |
| Depression | 6.5% | 11.6% |
| Dizziness | 6.4% | - |
| Headaches | - | 8.9% |
| Anger | - | 6.8% |
| Anxiety | - | 6.8% |
Data is based on user-reported side effects on Drugs.com and is not from a controlled clinical trial.[2]
Table 3: Adverse Events in a Retrospective Study of Pediatric Epilepsy
| Zonisamide (n=unknown) | This compound (n=unknown) | |
| Any Side Effect | 27.8% | 38.9% |
This study in pediatric patients with epilepsy suggested a lower overall incidence of side effects with zonisamide compared to this compound, although the difference was not statistically significant (p=0.480). The study also noted a difference in the impact on cognitive functions between the two drugs.[3]
Mechanisms of Action: A Look at the Signaling Pathways
The differing side effect profiles of this compound and Zonisamide can be attributed to their distinct mechanisms of action at the molecular level. Both drugs modulate neuronal excitability but through different primary targets and signaling pathways.
This compound's Multi-Target Approach
This compound exerts its effects through several mechanisms, including the blockade of voltage-gated sodium channels, enhancement of GABAergic activity, and antagonism of glutamate (B1630785) receptors.[4]
Caption: this compound's multifaceted mechanism of action.
Zonisamide's Dual Channel Inhibition
Zonisamide's primary mechanisms involve the blockade of voltage-gated sodium channels and T-type calcium channels.[2][5][6]
Caption: Zonisamide's primary mechanism of action.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. A representative methodology for a comparative clinical trial is outlined below.
Representative Experimental Protocol: Double-Blind, Randomized, Comparative Trial
A multicenter, randomized, double-blind, parallel-group study is a common design for comparing the efficacy and safety of two active treatments.
-
Patient Population: Patients diagnosed with a specific condition (e.g., migraine or epilepsy) based on established criteria (e.g., International Headache Society criteria). Inclusion criteria often specify age, seizure/headache frequency, and lack of response to or intolerance of previous treatments. Exclusion criteria typically include pregnancy, significant comorbidities, and use of confounding medications.[1][7][8]
-
Randomization and Blinding: Eligible patients are randomly assigned to receive either this compound or Zonisamide. Both patients and investigators are blinded to the treatment allocation to minimize bias.
-
Dosing and Titration: Treatment is initiated at a low dose and gradually titrated upwards to a target maintenance dose over several weeks to improve tolerability. For example, this compound might be initiated at 25 mg/day and titrated to 100 mg/day, while Zonisamide could be started at 50 mg/day and titrated to 200 mg/day.[1][7]
-
Data Collection: Patients maintain diaries to record the frequency, severity, and duration of seizures or headaches. Adverse events are systematically recorded at regular follow-up visits.
-
Outcome Measures: The primary efficacy endpoint is often the reduction in seizure or headache frequency. Safety and tolerability are assessed by the incidence and severity of adverse events.
Caption: A typical experimental workflow for a comparative clinical trial.
Discussion and Conclusion
The available data suggests that both this compound and Zonisamide are effective anticonvulsants with overlapping but distinct side effect profiles. Cognitive side effects, such as memory loss and difficulty with concentration, are reported for both drugs, with some evidence suggesting these may be more pronounced with this compound. Paresthesia appears to be a more significant issue with this compound. Conversely, user-reported data indicates a higher incidence of mood-related side effects like depression and anger with Zonisamide.
The choice between this compound and Zonisamide should be individualized based on the patient's specific clinical characteristics, comorbidities, and tolerability to potential side effects. Further head-to-head clinical trials with comprehensive and standardized reporting of adverse events are needed to provide a more definitive comparative side effect profile. This will enable clinicians to make more informed treatment decisions and guide the development of future anticonvulsant therapies with improved safety and tolerability.
References
- 1. Zonisamide attenuates MPP+-induced oxidative toxicity through modulation of Ca2+ signaling and caspase-3 activity in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 6. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meddatax.com [meddatax.com]
- 8. research.monash.edu [research.monash.edu]
Validating the Anxiolytic-Like Effects of Topiramate in Behavioral Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Topiramate's anxiolytic-like effects with alternative compounds, supported by experimental data from behavioral assays in rodent models. Detailed methodologies for key experiments are provided, along with visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's potential as an anxiolytic agent.
Introduction to this compound and its Anxiolytic Potential
This compound is a sulfamate-substituted monosaccharide, structurally different from other anticonvulsant drugs.[1] Initially approved for the treatment of epilepsy and the prevention of migraines, its broad mechanism of action has led to investigations into its efficacy for various psychiatric conditions, including anxiety disorders.[1][2] Several preclinical studies have explored its anxiolytic-like properties, suggesting a potential therapeutic role in managing anxiety. This guide synthesizes findings from key behavioral studies to validate these effects.
Proposed Mechanism of Anxiolytic Action
The anxiolytic effects of this compound are not attributed to a single molecular target but rather to its multifaceted pharmacological profile. Its mechanism of action involves the modulation of both inhibitory and excitatory neurotransmission.[3] Key actions include:
-
Enhancement of GABAergic activity: this compound potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, at a site distinct from benzodiazepines.[2][3][4] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[3]
-
Antagonism of Glutamatergic activity: It negatively modulates the function of excitatory glutamate (B1630785) by acting on AMPA and kainate receptor subtypes.[3][4] By blocking these receptors, this compound reduces excitatory signaling in the brain.[3]
-
Blockade of Voltage-Dependent Sodium Channels: this compound inhibits voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid firing of neurons.[3][5]
-
Inhibition of Carbonic Anhydrase: It is also an inhibitor of carbonic anhydrase isoenzymes, although the direct contribution of this action to its anxiolytic effects is less clear.[2][5]
Behavioral Assays: Experimental Protocols and Workflow
The anxiolytic properties of compounds are commonly evaluated using rodent behavioral models that rely on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces.[6][7]
The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9] The apparatus consists of a plus-shaped maze elevated above the floor with two open arms and two enclosed arms.[10] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[8][9]
-
Apparatus: A plus-shaped maze, typically made of wood or plastic, elevated 50-100 cm from the floor. Two opposite arms are enclosed by high walls, while the other two are open.[11]
-
Procedure: A rodent is placed in the center of the maze, facing an open arm.[9] Its behavior is then recorded for a period of 5 minutes.[9] Key parameters measured are the number of entries and the time spent in the open and closed arms.[10] An increase in open arm exploration is indicative of an anxiolytic effect.[9]
-
Data Analysis: The percentage of open arm entries ([open arm entries / total arm entries] x 100) and the percentage of time spent in the open arms ([time in open arms / total time in all arms] x 100) are calculated. Locomotor activity is assessed by the total number of arm entries.[12]
The OFT is used to assess general locomotor activity and anxiety-like behavior.[13][14] The test involves placing a rodent in a novel, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the central area more freely.[14]
-
Apparatus: A square or circular arena with high walls to prevent escape, often equipped with video-tracking software.[11]
-
Procedure: The animal is placed in the center or a corner of the open field, and its activity is recorded for a set period, typically 5-10 minutes.[15][16]
-
Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.[11][15] A significant increase in the time spent in or entries into the central zone suggests an anxiolytic effect, while total distance traveled is a measure of general locomotion.[13]
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[7]
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[7][17]
-
Procedure: A rodent is placed in the light compartment and allowed to move freely between the two compartments for a 5 to 10-minute session.[16]
-
Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.[7][17] Anxiolytic drugs increase the time spent in the light compartment.[17][18]
Comparative Efficacy of this compound in Behavioral Assays
The following tables summarize quantitative data from studies comparing the effects of this compound to a vehicle control and/or a standard anxiolytic, Diazepam.
Data represents the drug's effect on increasing open arm exploration (time and/or entries), a measure of anxiolytic-like activity.
| Study / Species | Treatment Groups | Dose (mg/kg) | Key Findings in EPM |
| Molina-Hernandez et al. (2012) / Wistar Rats[12] | Diazepam | 1.3, 2.0 | Produced significant anxiolytic-like actions. |
| This compound | 20.0, 30.0 | Produced significant anxiolytic-like actions. | |
| Note: | Effects were more pronounced during the proestrus phase of the estrous cycle. | ||
| Tellez-Alcántara et al. (2010) / Wistar Rats[19] | Midazolam (Comparator) | 10.0 (µg/µl) | Increased exploration of open arms. |
| This compound | 20.0, 30.0 | Significantly increased exploration of the open arms without affecting locomotion. | |
| Bar-Lavan et al. (2017) / Male Rats[20] | Diazepam | 1.0 | Induced anxiolytic-like effects. |
| This compound (Acute) | 10.0, 40.0 | Induced anxiolytic-like effects. | |
| This compound (Repeated) | 10.0, 40.0 | Induced anxiolytic-like effects with no signs of tolerance. | |
| Note: | This compound was also effective at counteracting anxiety induced by ethanol (B145695) withdrawal. |
| Study / Species | Assay | Treatment Groups | Dose (mg/kg) | Key Findings |
| Bertges et al. (2011) / Mice[15] | Open Field Test | Control (Saline) | - | Baseline behavior. |
| This compound (Acute) | 10.0 | Increased locomotor activity (squares explored, speed); did not significantly alter time in the central area, suggesting no clear anxiolytic effect on this parameter. | ||
| Knoth et al. (2004) / Sprague-Dawley Rats[21] | Acoustic Startle Response (ASR) - PTSD Model | Control (Vehicle) | - | Sustained increase in ASR after single prolonged stress (SPS). |
| This compound | 10.0, 30.0 | Significantly reduced the stress-induced enhancement of the ASR. The ASR of non-stressed control animals was unaffected. |
Discussion and Conclusion
The evidence from multiple preclinical studies robustly supports the anxiolytic-like effects of this compound. In the Elevated Plus Maze, a gold-standard test for anxiety, this compound consistently demonstrates efficacy comparable to benzodiazepines like Diazepam and Midazolam by increasing exploration of the open arms.[12][19][20] Notably, these effects are observed following both acute and repeated administration, with one study indicating a lack of tolerance development, a significant advantage over many traditional anxiolytics.[20]
Interestingly, the anxiolytic-like effects of this compound appear to be task-dependent. While potent in the EPM, its effects in the Open Field Test are less clear regarding anxiety. One study reported that an acute dose of this compound increased overall locomotor activity without significantly altering the time spent in the center of the arena, a key measure of anxiolysis in this test.[15] This highlights the importance of utilizing a battery of behavioral tests to comprehensively characterize a compound's psychoactive profile.[22]
Furthermore, this compound shows promise in models of stress-related disorders. Its ability to attenuate an exaggerated acoustic startle response in a rodent model of PTSD suggests its therapeutic potential may extend to conditions characterized by hyperarousal and exaggerated fear responses.[21]
References
- 1. This compound | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review of the use of this compound for treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 12. Estrous cycle variation in anxiolytic-like effects of this compound in Wistar rats in two animal models of anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurofit.com [neurofit.com]
- 14. adhikarilab.psych.ucla.edu [adhikarilab.psych.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. conductscience.com [conductscience.com]
- 17. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Antidepressant-like or anxiolytic-like actions of this compound alone or co-administered with intra-lateral septal infusions of neuropeptide Y in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound reduces basal anxiety and relieves ethanol withdrawal-induced anxious behaviors in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound attenuates exaggerated acoustic startle in an animal model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Topiramate and Its Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of the established anti-epileptic drug, Topiramate, and its novel derivatives. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of their comparative efficacy at the molecular level.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and its derivatives has been evaluated across various molecular targets. The data presented below summarizes the inhibitory activity, primarily focusing on carbonic anhydrase inhibition, for which comparative quantitative data is available.
| Compound | Target Enzyme | IC50 (nM) | Species | Source |
| This compound | Carbonic Anhydrase II | ~500 | Human | [1] |
| Carbonic Anhydrase I | ~100,000 | Human | [1] | |
| RWJ-37947 (4,5-cyclic sulfate (B86663) analogue) | Carbonic Anhydrase (Brain) | 21 | Rat | [2] |
| Carbonic Anhydrase (Blood) | 84 | Rat | [2] |
Note: While RWJ-37947 demonstrates significantly higher potency in inhibiting carbonic anhydrase compared to this compound, it is crucial to note that this derivative was found to be inactive in a diverse range of in vitro receptor binding and uptake assays.[2]
Mechanisms of Action and Signaling Pathways
This compound exerts its anticonvulsant effects through a multi-faceted mechanism of action, modulating both excitatory and inhibitory neurotransmission. The primary signaling pathways affected by this compound are illustrated below.
Caption: Multifaceted mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to determine the potency of this compound and its derivatives are outlined below.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase is a key in vitro measure for this compound and its derivatives.
Objective: To determine the concentration of the test compound that inhibits 50% of the carbonic anhydrase activity (IC50).
Methodology:
-
Enzyme and Substrate: Purified carbonic anhydrase isozymes (e.g., from rat brain or blood) are used. A suitable substrate, such as p-nitrophenyl acetate, is utilized, which upon hydrolysis by the enzyme, produces a colored product that can be measured spectrophotometrically.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (this compound or its derivatives) in a suitable buffer system.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Data Acquisition: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
In Vitro Receptor Binding and Uptake Assays
While specific data for novel derivatives in these assays is limited, the general protocols are fundamental to screening anticonvulsant compounds. These assays assess the ability of a compound to interact with various neurotransmitter receptors and transporters.
Objective: To determine the affinity of a test compound for specific receptors or its ability to inhibit neurotransmitter uptake.
Methodology for Receptor Binding Assays:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal brain tissue.
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand that binds to the target receptor, along with various concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
Methodology for Neurotransmitter Uptake Assays:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from animal brain tissue.
-
Uptake Inhibition: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]GABA) in the presence of various concentrations of the test compound.
-
Termination and Separation: The uptake process is terminated, and the synaptosomes are separated from the incubation medium by filtration or centrifugation.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Conclusion
The available in vitro data indicates that while this compound has a multi-modal mechanism of action, its novel and highly potent anticonvulsant derivative, RWJ-37947, exhibits significantly enhanced inhibitory activity against carbonic anhydrase. However, the lack of in vitro activity of RWJ-37947 at various neurotransmitter receptors and transporters suggests that its primary mechanism of enhanced anticonvulsant effect may be different from that of this compound or that its in vivo activity is mediated by other factors not captured in these specific in vitro assays. Further research is warranted to elucidate the precise molecular mechanisms underlying the potent in vivo effects of novel this compound derivatives. This guide provides a foundational comparison to aid researchers in the ongoing development of more effective and targeted anticonvulsant therapies.
References
Replicating Key Findings on Topiramate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key mechanisms of action of Topiramate with two other widely used antiepileptic drugs, Lamotrigine and Valproate. The information is intended to assist researchers in replicating pivotal experiments by providing detailed methodologies, comparative quantitative data, and visual representations of the underlying biological processes.
Multifaceted Mechanism of this compound
This compound exerts its anticonvulsant and migraine-prophylactic effects through a combination of actions on various molecular targets.[1] Unlike many antiepileptic drugs that have a single primary mechanism, this compound's broad efficacy is attributed to its ability to modulate both excitatory and inhibitory neurotransmission, as well as its influence on ion channels and enzymes.[1]
The principal mechanisms of action for this compound include:
-
Modulation of Voltage-Gated Sodium Channels: this compound blocks voltage-gated sodium channels in a state-dependent manner, which helps to stabilize neuronal membranes and prevent the rapid firing of neurons associated with seizures.[1][2]
-
Enhancement of GABA-A Receptor Function: this compound potentiates the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[1]
-
Antagonism of AMPA/Kainate Receptors: this compound negatively modulates the function of AMPA and kainate receptors, which are subtypes of glutamate (B1630785) receptors responsible for fast excitatory neurotransmission. By inhibiting these receptors, this compound reduces excitatory signaling in the brain.[1][3]
-
Inhibition of Carbonic Anhydrase: this compound is a weak inhibitor of carbonic anhydrase, particularly isozymes II and IV.[4] This action can lead to metabolic acidosis, which may contribute to its anticonvulsant effects.[1][4]
Comparative Analysis of Mechanisms
To provide a clearer understanding of this compound's unique profile, this guide compares its effects on key molecular targets with those of Lamotrigine and Valproate. Lamotrigine is primarily known as a voltage-gated sodium channel blocker, while Valproate has a broader spectrum of action that includes effects on GABA metabolism and ion channels.[5][6][7][8][9][10][11][12]
Quantitative Comparison of Drug Potencies
The following tables summarize the available quantitative data (IC50 and Ki values) for this compound, Lamotrigine, and Valproate on their respective molecular targets. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
Table 1: Inhibition of Voltage-Gated Sodium Channels (IC50 in µM)
| Drug | IC50 (µM) | Experimental System |
| This compound | 48.9[13][14][15] | Rat cerebellar granule cells |
| Lamotrigine | 142 ± 36[1][7] | HEK293 cells expressing human cardiac Nav1.5 channels |
| Valproate | 2022 ± 25[1][7] | HEK293 cells expressing human cardiac Nav1.5 channels |
Table 2: Modulation of GABA-A Receptors
| Drug | Action | Quantitative Data | Experimental System |
| This compound | Positive Allosteric Modulator[1] | Potentiates GABA-evoked currents | Murine cortical neurons |
| Lamotrigine | Weak/Indirect effects[10][16][17] | Increases GABA-A receptor β3 subunit gene expression | Primary cultured rat hippocampus cells |
| Valproate | Increases GABA levels[6][7][8] | Inhibits GABA transaminase | N/A |
Table 3: Antagonism of AMPA/Kainate Receptors (IC50 in µM)
| Drug | IC50 (µM) | Receptor Subtype | Experimental System |
| This compound | ~0.5[14][18][19][20] | GluR5 (Kainate) | Rat basolateral amygdala neurons |
| Lamotrigine | No significant direct antagonism reported | N/A | N/A |
| Valproate | No significant direct antagonism reported | N/A | N/A |
Table 4: Inhibition of Carbonic Anhydrase (Ki in µM)
| Drug | Ki (µM) for CA-II | Ki (µM) for CA-IV | Experimental System |
| This compound | 0.45 - 7[21][22][23] | 0.2 - 10[21] | Purified human/rat carbonic anhydrase |
| Lamotrigine | No significant inhibition reported | No significant inhibition reported | N/A |
| Valproate | No significant inhibition reported | No significant inhibition reported | N/A |
Experimental Protocols
To facilitate the replication of these key findings, detailed experimental protocols for the primary assays are provided below.
Whole-Cell Patch Clamp for Voltage-Gated Sodium Channel Inhibition
This protocol is designed to measure the effect of a compound on voltage-gated sodium currents in cultured neurons.
Materials:
-
Cell Culture: Primary neuronal culture (e.g., rat cerebellar granule cells or cortical neurons) or a cell line expressing the sodium channel of interest (e.g., HEK293 cells).
-
External Solution (ACSF): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Test Compounds: this compound, Lamotrigine, Valproate dissolved in the appropriate vehicle.
-
Patch Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Prepare Cells: Plate neurons or transfected cells on coverslips suitable for microscopy and allow them to adhere and grow.
-
Pull Pipettes: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Record Sodium Currents:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +20 mV in 10 mV increments) to elicit inward sodium currents.
-
Record the peak inward current at each voltage step to establish a baseline current-voltage (I-V) relationship.
-
-
Apply Test Compound:
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Allow sufficient time for the drug to equilibrate.
-
-
Record Post-Drug Currents:
-
Repeat the voltage-step protocol to record sodium currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition at each drug concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
GABA-A Receptor Potentiation Assay (Two-Electrode Voltage Clamp)
This protocol is suitable for assessing the potentiation of GABA-A receptor-mediated currents in Xenopus oocytes expressing specific receptor subunits.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording Solution (Barth's Solution): Containing (in mM): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 15 HEPES; pH adjusted to 7.6 with NaOH.
-
GABA and Test Compounds.
-
Two-Electrode Voltage Clamp Setup.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Barth's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).
-
Clamp the oocyte membrane potential at -70 mV.
-
-
GABA Application and Current Measurement:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward current.
-
Wash out the GABA and allow the current to return to baseline.
-
-
Co-application of GABA and Test Compound:
-
Pre-incubate the oocyte with the test compound for a defined period.
-
Co-apply the same sub-maximal concentration of GABA along with the test compound.
-
Record the peak inward current.
-
-
Data Analysis:
-
Calculate the percentage of potentiation of the GABA-evoked current by the test compound.
-
Construct a dose-response curve to determine the EC50 for potentiation.
-
AMPA/Kainate Receptor Competitive Binding Assay
This assay determines the affinity of a compound for AMPA or kainate receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Synaptic Membranes: Prepared from a brain region rich in the target receptors (e.g., rat cortex or hippocampus).
-
Radioligand: e.g., [3H]AMPA or [3H]kainate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds.
-
Scintillation Counter and Vials.
-
Glass fiber filters.
Procedure:
-
Prepare Reaction Mixtures: In test tubes, combine the synaptic membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Fit the data to a competition binding curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by a test compound.
Materials:
-
Purified Carbonic Anhydrase (e.g., human CA-II).
-
Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.5.
-
Substrate: p-Nitrophenyl acetate (B1210297) (pNPA).
-
Test Compounds.
-
96-well microplate reader.
Procedure:
-
Prepare Solutions: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Set up the Assay Plate: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the pNPA substrate to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm kinetically over a period of time. The product, p-nitrophenol, is yellow.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to an inhibition curve to determine the IC50, which can be converted to a Ki value.
-
Conclusion
This compound possesses a unique and multifaceted mechanism of action that distinguishes it from many other antiepileptic drugs. By targeting multiple components of neuronal excitability, including voltage-gated sodium channels, GABA-A receptors, AMPA/kainate receptors, and carbonic anhydrase, this compound provides broad-spectrum efficacy. This comparative guide, with its quantitative data, detailed protocols, and visual diagrams, offers a valuable resource for researchers seeking to replicate and build upon the foundational studies of this compound's pharmacology. A thorough understanding of these mechanisms is crucial for the development of novel and more targeted therapies for epilepsy and other neurological disorders.
References
- 1. The Anti-Epileptic Drugs Lamotrigine and Valproic Acid Reduce the Cardiac Sodium Current - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of antiepileptic drugs in the treatment of idiopathic generalized epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by this compound in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lamotrigine and GABAA receptor modulators interact with menstrual cycle phase and oral contraceptives to regulate mood in women with bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sodium Valproate Combined With this compound vs. Sodium Valproate Alone for Refractory Epilepsy: A Systematic Review and Meta-Analysis [frontiersin.org]
- 12. Valproic Acid versus Lamotrigine as First-line Monotherapy in Newly Diagnosed Idiopathic Generalized Tonic –Clonic Seizures in Adults – A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Comparative efficacy of antiepileptic drugs for patients with generalized epileptic seizures: systematic review and network meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The relationship between treatment with valproate, lamotrigine, and this compound and the prognosis of the idiopathic generalised epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lamotrigine increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Valproate reduces excitability by blockage of sodium and potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of lamotrigine, levetiracetam & this compound on neurobehavioural parameters & oxidative stress in comparison with valproate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The relationship between sodium channel inhibition and anticonvulsant activity in a model of generalised seizure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Topiramate for Bipolar Disorder: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on the use of topiramate for bipolar disorder. It objectively compares its performance against placebo and other established treatments, presenting supporting experimental data from key randomized controlled trials. The information is intended to inform research, clinical trial design, and drug development efforts in the field of mood disorders.
Efficacy of this compound in Acute Mania: A Quantitative Comparison
The efficacy of this compound in treating acute manic or mixed episodes in bipolar I disorder has been evaluated in several large-scale, randomized, double-blind, placebo-controlled trials. The primary endpoint in these studies was the mean change from baseline in the Young Mania Rating Scale (YMRS) score. The evidence consistently demonstrates a lack of efficacy for this compound in this indication, both as a monotherapy and as an adjunctive treatment.
This compound Monotherapy vs. Placebo and Active Comparator (Lithium)
Moderate-quality evidence from multiple trials indicates that this compound monotherapy is not more effective than placebo in reducing the symptoms of acute mania.[1][2][3] In contrast, high-quality evidence supports the superiority of lithium over this compound.[1][2][3][4]
| Treatment Comparison | Outcome | Result | No. of Participants | No. of Studies | Evidence Quality |
| This compound vs. Placebo | Mean Change in YMRS Score (3 weeks) | MD 1.17 (95% CI -0.52 to 2.86) | 664 | 3 | Moderate |
| This compound vs. Placebo | Mean Change in YMRS Score (12 weeks) | MD -0.58 (95% CI -3.45 to 2.29) | 212 | 1 | Low |
| Lithium vs. This compound | Mean Change in YMRS Score (12 weeks) | MD 8.46 (95% CI 5.86 to 11.06) | 449 | 2 | High |
MD = Mean Difference; CI = Confidence Interval. A negative MD favors the first-listed treatment.
Adjunctive this compound vs. Placebo
The addition of this compound to standard mood stabilizers (lithium or valproate) has also been shown to be ineffective in improving manic symptoms compared to placebo.[1][2][3][5][6][7]
| Treatment Comparison | Outcome | Result | No. of Participants | No. of Studies | Evidence Quality |
| Adjunctive this compound vs. Adjunctive Placebo | Mean Change in YMRS Score (12 weeks) | MD -0.14 (95% CI -2.10 to 1.82) | 287 | 1 | Low |
| Adjunctive this compound vs. Adjunctive Placebo | >50% reduction in YMRS score | 39% vs. 38% (p = 0.914) | 287 | 1 | - |
Key Experimental Protocols
Below are the detailed methodologies for the key clinical trials that form the basis of the evidence presented.
This compound Monotherapy Trials
-
Study Design: Four randomized, double-blind, placebo-controlled trials were conducted to evaluate this compound monotherapy in adults with acute manic or mixed episodes of bipolar I disorder.[4] Two of these trials also included an active comparator arm with lithium.[4] The core study duration was 3 weeks, with three of the trials having a 9-week double-blind extension.[4]
-
Patient Population: Hospitalized adults with a diagnosis of bipolar I disorder, a history of at least one previous manic or mixed episode, and a YMRS score of ≥20 at baseline were included.[4]
-
Intervention: Patients were randomized to receive this compound (target doses of 200, 400, or 600 mg/day), placebo, or lithium (1500 mg/day in the comparator trials).[4]
-
Outcome Measures: The primary efficacy variable was the mean change from baseline in the YMRS total score at the end of the 3-week core study period.[4]
Adjunctive this compound Trial (Chengappa et al.)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[5]
-
Patient Population: Adults with bipolar I disorder (DSM-IV criteria) experiencing a manic or mixed episode with a YMRS score of ≥18 while on therapeutic levels of either lithium or valproate.[5]
-
Intervention: Patients received either adjunctive this compound or placebo. This compound was initiated at 25 mg/day and titrated over 8 weeks to a maximum of 400 mg/day, followed by a 4-week maintenance phase.[5]
-
Outcome Measures: The primary outcome was the change in YMRS score from baseline to the last study visit.[5] Secondary measures included response rates (≥50% reduction in YMRS score).[5]
Visualizing the Evidence: A Comparison of Treatment Outcomes
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. This compound for acute affective episodes in bipolar disorder in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for acute affective episodes in bipolar disorder | Cochrane [cochrane.org]
- 4. This compound monotherapy in the management of acute mania: results of four double-blind placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adjunctive this compound therapy in patients receiving a mood stabilizer for bipolar I disorder: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Add-on Lithium Carbonate for Treatment of Acute Mania - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
A Comparative Analysis of Topiramate and Standard-of-Care Antiepileptics in the Management of Epilepsy
For Immediate Release
This guide provides a comprehensive benchmark of the efficacy of topiramate against standard-of-care antiepileptic drugs (AEDs), including carbamazepine (B1668303), valproate, levetiracetam (B1674943), and lamotrigine. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal clinical trials to offer an objective comparison of these treatments, complete with detailed experimental protocols and visual representations of mechanistic pathways and study designs.
Executive Summary
This compound is a broad-spectrum antiepileptic drug effective in treating various seizure types.[1][2][3] Its multifaceted mechanism of action, which includes blockade of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, and antagonism of glutamate (B1630785) receptors, contributes to its wide range of clinical applications.[2][4][5][6][7][8] Clinical evidence demonstrates that this compound's efficacy is comparable to that of established AEDs like carbamazepine and valproate in newly diagnosed epilepsy, although differences in tolerability and specific patient populations exist.[9] When compared to newer agents such as levetiracetam, studies show varying outcomes in terms of seizure freedom and side-effect profiles.[10][11][12] This guide will delve into the quantitative data from key comparative studies to provide a clear and objective assessment of this compound's position in the epilepsy treatment landscape.
Mechanism of Action
This compound exerts its anticonvulsant effects through several mechanisms:[5][6]
-
Blockade of Voltage-Gated Sodium Channels: this compound blocks voltage-dependent sodium channels in a state-dependent manner, which helps to stabilize neuronal membranes and prevent repetitive firing of action potentials.[2][6][7]
-
Enhancement of GABAergic Activity: It enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased chloride influx and hyperpolarization of neurons.[2][4][5]
-
Antagonism of Glutamate Receptors: this compound antagonizes the AMPA and kainate subtypes of glutamate receptors, reducing excitatory neurotransmission.[2][5][6][8]
-
Inhibition of Carbonic Anhydrase: It is a weak inhibitor of carbonic anhydrase isoenzymes.[2][7]
Standard-of-care antiepileptics also target neuronal excitability, but through varied mechanisms. For instance, carbamazepine primarily blocks voltage-gated sodium channels, while valproate has multiple mechanisms, including sodium channel blockade and increasing GABA concentrations.[7][8][13] Levetiracetam's mechanism is unique and not fully understood, but it is known to bind to the synaptic vesicle protein 2A (SV2A). Lamotrigine also primarily acts by blocking voltage-gated sodium channels.[8][14]
Caption: Figure 1: Simplified Signaling Pathways of this compound and Standard Antiepileptics.
Efficacy Comparison: this compound vs. Standard-of-Care AEDs
The following tables summarize the quantitative efficacy data from comparative clinical studies.
Table 1: this compound vs. Carbamazepine and Valproate in Newly Diagnosed Epilepsy
| Outcome Measure | This compound (100 mg/day) | This compound (200 mg/day) | Carbamazepine (600 mg/day) / Valproate (1250 mg/day) | Reference |
| Time to First Seizure | No significant difference | No significant difference | No significant difference | [9] |
| Seizure-Free Rate (last 6 months) | No significant difference | No significant difference | No significant difference | [9] |
| Discontinuation due to Adverse Events | Fewest discontinuations | - | - | [9] |
A large, double-blind, randomized controlled trial found no statistically significant differences in the efficacy measures of time to exit, time to first seizure, and the proportion of patients seizure-free during the last 6 months of treatment between fixed doses of this compound and either carbamazepine or valproate in patients with newly diagnosed epilepsy.[9] Notably, the 100 mg/day dose of this compound was associated with the fewest discontinuations due to adverse events.[9] However, a Cochrane review of individual participant data for focal onset seizures showed a statistically significant advantage for carbamazepine in terms of time to treatment failure for any reason and time to 12-month remission.[15][16]
Table 2: this compound vs. Levetiracetam as Add-on Therapy in Refractory Epilepsy
| Outcome Measure | This compound | Levetiracetam | Reference |
| Seizure Freedom Rate | 16.4% (at 15 days) | 42.6% (at 15 days) | [11] |
| Increase in Seizure-Free Days | 7.6% (at 15 days) | 17.4% (at 15 days) | [11] |
| Responder Rate (≥50% seizure reduction) | 90% | 100% | [17] |
| Seizure Freedom Rate | 43.8% | 57.8% | [17] |
| Retention Rate (1 year) | 51.7% | 65.6% | [12] |
| Discontinuation due to Adverse Events | 21.9% | 6.0% | [12] |
Studies comparing this compound and levetiracetam as add-on therapy for refractory epilepsy have shown varied results. One observational study suggested an early efficacy advantage for levetiracetam, with a significantly higher percentage of patients achieving seizure freedom within the first 15 days of treatment.[11] Another comparative study also indicated a non-statistically significant trend towards higher seizure freedom and responder rates with levetiracetam.[17] A long-term observational study found a significantly higher retention rate for levetiracetam at one and two years, primarily due to a lower rate of discontinuation because of adverse events compared to this compound.[12]
Table 3: this compound vs. Valproate in Juvenile Myoclonic Epilepsy (JME)
| Outcome Measure | This compound (Median dose: 250 mg/day) | Valproate (Median dose: 750 mg/day) | Reference |
| Seizure-Free Rate (12-week maintenance) | 67% (8 of 12) | 57% (4 of 7) | [18] |
| Discontinuation due to Adverse Events | 11% (2 of 19) | 11% (1 of 9) | [18] |
In a pilot randomized controlled trial specifically in patients with Juvenile Myoclonic Epilepsy (JME), this compound demonstrated comparable efficacy to valproate in achieving seizure freedom during a 12-week maintenance period.[18] Both treatments had similar discontinuation rates due to adverse events.[18]
Experimental Protocols
The methodologies of the key cited studies are detailed below to provide context for the presented data.
Study Design: this compound vs. Carbamazepine/Valproate in Newly Diagnosed Epilepsy[9][19][20]
-
Design: A randomized, double-blind, parallel-group study.
-
Population: 613 patients with epilepsy diagnosed within the previous 3 months.
-
Intervention: Investigators first selected either carbamazepine (600 mg/day) or valproate (1250 mg/day) as the preferred standard therapy based on the patient's clinical presentation. Patients were then randomized within their assigned branch to receive either the standard therapy, this compound 100 mg/day, or this compound 200 mg/day.
-
Phases: The study included a baseline phase (up to 7 days), a double-blind treatment phase (titration of approximately 35 days and a stabilization period), and a blinded extension phase.
-
Primary Efficacy Measures: Time to exit the study, time to the first seizure, and the proportion of patients who were seizure-free during the last 6 months of treatment.
Caption: Figure 2: Generalized Experimental Workflow for a Comparative Clinical Trial.
Study Design: Levetiracetam vs. This compound in Refractory Partial Epilepsy[11]
-
Design: An open-label, non-controlled, observational study.
-
Population: 122 adults with refractory partial epilepsy, divided into two cohorts.
-
Intervention: Patients received either levetiracetam (starting at 250 mg twice daily) or this compound (starting at 25 mg once daily) as add-on therapy to their standard antiepileptic treatment.
-
Evaluation Period: The primary efficacy comparison was made during the first 15 days of treatment.
-
Efficacy Parameters: Number of seizure-free days, mean and percent reduction in seizure frequency, and the number of seizure-free patients.
Conclusion
This compound is an effective broad-spectrum antiepileptic drug with a multifaceted mechanism of action. In newly diagnosed epilepsy, its efficacy is comparable to that of carbamazepine and valproate, with a potentially more favorable tolerability profile at lower doses.[9] In the context of refractory partial epilepsy, some evidence suggests that levetiracetam may offer a faster onset of action and better long-term retention rates due to a more favorable side-effect profile.[11][12] For specific epilepsy syndromes like JME, this compound presents a viable alternative to valproate.[18] The choice between this compound and other standard-of-care antiepileptics should be individualized based on seizure type, patient characteristics, and the tolerability profile of each agent. Further head-to-head, double-blind, randomized controlled trials are warranted to more definitively establish the comparative efficacy and safety of these agents in various epilepsy populations.
References
- 1. About this compound - NHS [nhs.uk]
- 2. Psychopharmacology of this compound: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsy.com [epilepsy.com]
- 4. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. cambridge.org [cambridge.org]
- 7. Seizure Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. This compound, carbamazepine and valproate monotherapy: double-blind comparison in newly diagnosed epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A-Case-Controlled-Retrospective-Treatment-Comparison-of-Levetiracetam-and-Topiramate-in-Adults-with-Intractable-Epilepsy [aesnet.org]
- 11. Evidence for a rapid action of levetiracetam compared to this compound in refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 14. Topamax vs Lamictal | Power [withpower.com]
- 15. This compound versus carbamazepine monotherapy for epilepsy: an individual participant data review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound versus carbamazepine monotherapy for epilepsy: an individual participant data review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. This compound or valproate in patients with juvenile myoclonic epilepsy: a randomized open-label comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Topiramate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of topiramate, adhering to standard laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a laboratory coat, should be worn at all times when handling the compound. All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation. In the event of a spill, the area should be evacuated until any dust settles. The spilled material should be carefully swept up or vacuumed into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The standard and recommended method for the disposal of this compound and its derivatives is incineration by a licensed hazardous waste disposal company.[1] This ensures the complete destruction of the active pharmaceutical ingredient. In-laboratory neutralization is not recommended as it could generate unknown byproducts and may not lead to complete deactivation, posing potential safety and environmental risks.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weighing boats, spatulas), should be collected in a dedicated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Glassware, plasticware, and other labware with trace contamination should be decontaminated if possible, or disposed of in the hazardous solid waste container.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container for hazardous materials.
-
-
Containerization and Labeling:
-
All waste containers must be clearly and accurately labeled with the contents, including the name "this compound" and any other components of the waste stream.
-
Containers should be in good condition, compatible with the waste, and kept securely closed except when adding waste.
-
-
Storage:
-
Waste containers should be stored in a designated, secure area with secondary containment to prevent spills from reaching the environment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the this compound waste.
-
Ensure compliance with all local, state, and federal regulations regarding pharmaceutical waste disposal. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide specific guidelines for the disposal of pharmaceutical waste.
-
Data Presentation: this compound Properties Relevant to Disposal
The following table summarizes key quantitative data for this compound, which can inform its handling and disposal.
| Property | Value | Reference |
| Solubility in Organic Solvents | ||
| Ethanol | ~20 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| Dimethylformamide | ~25 mg/mL | [1] |
| Solubility in Aqueous Solutions | ||
| PBS (pH 7.2) | ~0.15 mg/mL | [1] |
| Water (~25 °C) | 9.8 mg/mL | [2][3] |
| Stability | ||
| Hydrolysis Half-Life | ~80 days at pH 8 and 35°C | [3] |
| Thermal Stability | Unstable at elevated temperatures. >95% decomposition after 3 days at 90°C. | [4] |
| pH Stability | More stable under acidic conditions than alkaline conditions. | [5] |
Experimental Protocols
Detailed experimental protocols for the in-laboratory deactivation of this compound are not provided as this practice is not recommended. The chemical stability of this compound, particularly its resistance to degradation under certain conditions and the potential for forming unknown hazardous byproducts, makes incineration by a licensed facility the only recommended disposal method.
Mandatory Visualization
References
Essential Safety and Handling Protocols for Topiramate
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) and safety measures for handling Topiramate. Adherence to these protocols is critical to ensure personal safety and minimize environmental contamination.
This compound is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and is suspected of damaging fertility or an unborn child.[1][2] It can also cause skin, eye, and respiratory irritation. Therefore, stringent safety precautions are necessary.
Risk Assessment and Engineering Controls
Before handling this compound, a thorough risk assessment should be conducted to determine the potential for exposure. The primary method for controlling exposure should always be engineering controls.
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood.[3] For potent compounds, specialized facilities with single-pass airflow and appropriate air-pressure differentials may be necessary to prevent cross-contamination.[4]
-
Containment: For operations with a high potential for dust generation, consider using containment systems like glove bags or isolators.[5]
Personal Protective Equipment (PPE) Selection
The selection of PPE is dependent on the specific tasks being performed and the potential for exposure. The following table summarizes the recommended PPE for various scenarios.
| Activity | Formulation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Intact Capsules/Tablets | Solid, coated | Safety glasses with side shields | Single pair of nitrile or latex gloves | Lab coat | Generally not required unless dust is generated |
| Weighing and Compounding | Powder | Chemical splash goggles or full-face shield | Double pair of chemotherapy-tested gloves (nitrile) | Disposable gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials | N-95 or higher respirator is required |
| Preparing Solutions | Liquid | Chemical splash goggles | Double pair of chemotherapy-tested gloves (nitrile) | Disposable gown | Required if aerosols may be generated |
| Spill Cleanup | Powder or Liquid | Chemical splash goggles and face shield | Double pair of heavy-duty, chemically resistant gloves | Impervious disposable gown and shoe covers | N-95, or a PAPR for large spills |
| Waste Disposal | Contaminated materials | Safety glasses with side shields or goggles | Single pair of nitrile gloves | Lab coat or disposable gown | Generally not required if waste is properly contained |
Hand Protection
Due to the potential for skin irritation and absorption, appropriate hand protection is crucial.
-
Glove Type: Nitrile or latex gloves are recommended for handling this compound.[6] For activities involving significant handling of the powder or solutions, it is best practice to use gloves that have been tested against chemotherapy drugs (ASTM D6978).
-
Gloving Practice: Double gloving is recommended when handling this compound powder or concentrated solutions to provide an additional layer of protection.[7] Gloves should be changed regularly (e.g., every 30-60 minutes) and immediately if they become contaminated.[7] Always inspect gloves for visible signs of degradation or punctures before use.[8]
Respiratory Protection
Respiratory protection is necessary when there is a risk of inhaling this compound dust.
-
Selection: The choice of respirator depends on the concentration of airborne particles. For most activities involving powder, a NIOSH-approved N-95 respirator is the minimum requirement.[7] In situations with higher potential exposure, a powered air-purifying respirator (PAPR) may be necessary.[5][9]
-
Occupational Exposure Limit (OEL): There is conflicting information regarding a specific OEL for this compound. One source indicates a Time-Weighted Average (TWA) of 0.01 mg/m³, while others state that no OEL has been established.[1][2][6][10] Given this uncertainty, a conservative approach to respiratory protection is warranted.
| Respirator Type | Assigned Protection Factor (APF) | Typical Use Case |
| N-95 Filtering Facepiece Respirator | 10 | Low-level dust exposure, small quantity handling |
| Half-Mask Elastomeric Respirator with P100 filters | 10 | Moderate dust exposure, compounding |
| Full-Face Elastomeric Respirator with P100 filters | 50 | Higher dust concentrations, spill cleanup |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25-1000 | High-potency compound handling, large spills |
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Gowning: Don PPE in the following order: shoe covers, gown, hair cover, mask/respirator, eye protection, and then gloves (the outer pair over the gown cuff).
-
Handling: Conduct all manipulations of this compound powder within a certified chemical fume hood or other containment device. Use wet-wiping techniques to clean surfaces and equipment to avoid generating dust.
-
De-gowning: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown (turning it inside out), and then the remaining PPE.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Spill Management
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: For small powder spills, gently cover with damp paper towels to prevent dust from becoming airborne. For liquid spills, use absorbent pads.
-
Clean: Wearing appropriate PPE, clean the spill area. For powders, use a HEPA-filtered vacuum or wet-wiping. Decontaminate the area with a suitable cleaning agent.[3]
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous pharmaceutical waste.[3]
-
Primary Disposal Method: The recommended method for disposing of this compound and its derivatives is incineration by a licensed hazardous waste disposal company.[3][6] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[11][12]
Experimental Protocols for PPE Evaluation
Glove Permeation Testing (Based on ASTM F739-12 and ASTM D6978)
This test method is designed to measure the breakthrough time and permeation rate of a chemical through a protective glove material under continuous contact.
-
Apparatus: A permeation cell is used, which consists of two chambers separated by the glove material to be tested.
-
Procedure: The challenge chemical (in this case, a solution of this compound) is introduced into one chamber, while a collection medium (gas or liquid) is circulated through the other chamber.
-
Analysis: The collection medium is continuously analyzed for the presence of the challenge chemical.
-
Results: The "breakthrough time" is the time from the initial contact of the chemical with the glove material until it is detected in the collection medium. The "permeation rate" is the rate at which the chemical passes through the material after breakthrough.[8][13]
This methodology is crucial for selecting gloves for handling hazardous substances, especially for prolonged tasks.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. pccarx.com [pccarx.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. escopharma.com [escopharma.com]
- 5. aiha.org [aiha.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. hpae.org [hpae.org]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. epa.gov [epa.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
